5-Bromo-2-chloroisonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIULSLWRMLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282723 | |
| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-03-6 | |
| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-chloroisonicotinamide
Introduction
5-Bromo-2-chloroisonicotinamide is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. As a substituted pyridine derivative, its unique electronic and structural properties make it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds and complex molecular scaffolds.[1][2] This guide provides an in-depth, scientifically robust methodology for the synthesis of this compound, starting from its corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a successful, high-yield synthesis. We will delve into reaction mechanisms, safety protocols, and purification strategies, grounding each recommendation in established chemical literature and best practices.
Strategic Overview: The Challenge of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a highly stable and unreactive ammonium carboxylate salt.[3][4][5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack by the amine.
Numerous activating agents exist, including carbodiimides (DCC, EDC) and various boronic acid catalysts.[4][6][7][8][9] However, a classic and highly effective strategy involves a two-step, one-pot sequence:
-
Activation: Conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent.
-
Amination: Subsequent reaction of the acyl chloride with ammonia to form the target amide.
This guide will focus on the use of thionyl chloride (SOCl₂) as the activating agent, a choice predicated on its reliability, efficiency, and the volatile nature of its byproducts (SO₂ and HCl), which simplifies reaction workup.[10][11][12]
Safety, Materials, and Handling
Prerequisite: All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, is mandatory. All glassware must be oven- or flame-dried to ensure anhydrous (moisture-free) conditions.
| Compound | Formula | MW ( g/mol ) | Role | Key Hazards & Handling Precautions |
| 5-Bromo-2-chloroisonicotinic acid | C₆H₃BrClNO₂ | 236.45 | Starting Material | Off-white crystalline solid.[13] Causes skin, eye, and respiratory irritation (H315, H319, H335).[13][14] Avoid inhalation of dust and contact with skin/eyes. |
| Thionyl Chloride | SOCl₂ | 118.97 | Activating Agent | Highly corrosive, toxic, and lachrymatory. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care under an inert atmosphere. |
| Ammonia in Isopropanol (2.0 M) | NH₃ in C₃H₈O | 17.03 (NH₃) | Nucleophile | Corrosive and toxic upon inhalation.[15] The isopropanol solvent is flammable. Using a solution in an organic solvent prevents unwanted hydrolysis of the acyl chloride intermediate.[16] |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent | Volatile and toxic. Suspected carcinogen. Use only in a well-ventilated fume hood. |
| Deionized Water | H₂O | 18.02 | Quenching/Wash | N/A |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Neutralizing Wash | N/A |
| Brine | NaCl (aq) | 58.44 | Aqueous Wash | N/A |
Detailed Experimental Protocol
This synthesis is performed as a two-stage process within a single reaction vessel, leveraging the high reactivity of the intermediate without the need for its isolation.
Stage 1: Activation via Acyl Chloride Synthesis
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.
-
Initial Charge: To the flask, add 5-bromo-2-chloroisonicotinic acid (1.0 eq.) and anhydrous dichloromethane (DCM) to create a slurry (approx. 0.2-0.5 M concentration).
-
Reagent Addition: While stirring, carefully add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq.) to the slurry dropwise at room temperature. Note: The reaction is typically catalyzed by the addition of a few drops of N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 40°C for DCM). Maintain reflux for 2-4 hours. The progress can be visually monitored by the dissolution of the starting acid slurry and the cessation of gas evolution (HCl and SO₂).[3]
-
Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is critical; residual SOCl₂ will consume the ammonia in the next stage. The resulting crude 5-bromo-2-chloroisonicotinoyl chloride, typically a yellow-to-brown solid or oil, is used immediately without further purification.[17]
Stage 2: Amination to this compound
-
Apparatus Setup: Cool the flask containing the crude acyl chloride in an ice-water bath (0°C).
-
Redissolution: Add fresh, anhydrous DCM to dissolve the acyl chloride intermediate.
-
Nucleophilic Addition: Slowly add a 2.0 M solution of ammonia in isopropanol (approx. 3.0-4.0 eq.) dropwise to the cooled, stirring solution. A significant exotherm and the formation of a precipitate (the product and ammonium chloride) will be observed. Maintain the internal temperature below 10°C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Workup and Purification:
-
Quenching: Carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is soluble in DCM, wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally, brine.[18]
-
Precipitation/Filtration: More commonly, the amide product will precipitate from the reaction mixture. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid cake with cold deionized water to remove ammonium chloride, followed by a rinse with a cold, non-polar solvent like hexanes or diethyl ether to aid in drying.
-
Drying: Dry the purified white to off-white solid product under high vacuum to a constant weight. For exceptionally high purity, recrystallization from a solvent system such as aqueous ethanol may be performed.[19]
-
Mechanistic Insights: The Chemistry Behind the Synthesis
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Mechanism 1: Formation of the Acyl Chloride Intermediate
The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This attack, followed by rearrangement, forms a highly reactive chlorosulfite intermediate, transforming the hydroxyl group into an excellent leaving group.[10][11]
-
Chloride Attack & Elimination: A chloride ion (generated in the first step) acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate collapses, eliminating the stable leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion. A final deprotonation yields the acyl chloride product and HCl gas.
Caption: Formation of Acyl Chloride from Carboxylic Acid.
Mechanism 2: Amination via Nucleophilic Acyl Substitution
The reaction of the acyl chloride with ammonia is a classic example of nucleophilic acyl substitution.
-
Nucleophilic Attack: The nitrogen atom of ammonia, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate: This breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A second molecule of ammonia acts as a base, deprotonating the positively charged nitrogen to yield the final, neutral amide product and ammonium chloride (NH₄Cl) as a byproduct.
Caption: Workflow for the Amination of the Acyl Chloride.
Quantitative Data Summary & Characterization
The following table provides a general summary of the reaction parameters. Researchers should optimize these conditions for their specific scale and equipment.
| Parameter | Value/Range | Rationale |
| Reactant Ratio (Acid:SOCl₂:NH₃) | 1 : 2-3 : 3-4 | Excess SOCl₂ ensures complete conversion to the acyl chloride. Excess NH₃ drives the amination to completion and neutralizes the HCl byproduct. |
| Temperature (Stage 1) | Reflux (e.g., 40°C in DCM) | Provides activation energy for acyl chloride formation. |
| Temperature (Stage 2) | 0°C to Room Temp. | Controls the initial exothermic amination reaction. |
| Reaction Time (Stage 1) | 2 - 4 hours | Ensures complete activation of the carboxylic acid. |
| Reaction Time (Stage 2) | 1 - 3 hours | Sufficient for complete amination at room temperature. |
| Typical Yield | > 80% | This is a high-yielding transformation. |
Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (235.47 g/mol ).
-
Infrared Spectroscopy (IR): To identify characteristic functional group stretches, particularly the amide C=O and N-H bonds.
-
Melting Point: To compare with literature values as an indicator of purity.
Conclusion
The synthesis of this compound from 5-bromo-2-chloroisonicotinic acid via an acyl chloride intermediate is a robust, reliable, and high-yielding method. The success of this protocol hinges on the principles of carboxylic acid activation and careful control of reaction conditions, particularly the exclusion of moisture and the management of reaction temperatures. By understanding the causality behind each step—from the choice of thionyl chloride as an activator to the specific workup procedures—researchers can confidently and safely produce this valuable chemical intermediate for application in pharmaceutical and materials science research.
References
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis, Furman University. [Link]
-
Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Ishihara, K. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Request PDF. [Link]
-
Pagan, E. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]
-
Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Properties and Handling of 5-Bromo-2-chloroisonicotinic Acid: A Safety Guide. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 29241-65-4 Name. Hangzhou Zhihua Technology Co., Ltd. [Link]
-
Ashenhurst, J. (2024). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Setliff, F. L., et al. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. CORE. [Link]
-
Sciencemadness.org. (2006). Bubbling ammonia gas into isopropanol. [Link]
- Google Patents. (2016). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
-
Reddit. (2021). Ammonia Solution in Isopropanol. [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
- Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
Amerigo Scientific. (n.d.). 5-Bromo-2-chloroisonicotinic acid. [Link]
Sources
- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. iris.uniss.it [iris.uniss.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
- 15. reddit.com [reddit.com]
- 16. 氨 溶液 2.0 M in isopropanol | Sigma-Aldrich [sigmaaldrich.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Spectroscopic Characterization of 5-Bromo-2-chloroisonicotinamide: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery and development, the unequivocal structural elucidation and purity assessment of novel chemical entities are paramount. 5-Bromo-2-chloroisonicotinamide, a halogenated pyridine derivative, represents a versatile building block in medicinal chemistry. Its strategic placement of bromo, chloro, and amide functionalities offers multiple avenues for synthetic elaboration, making it a valuable scaffold for generating libraries of potential therapeutic agents. The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical checkpoints, with spectroscopy serving as the cornerstone of this validation process.
This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices and data interpretation, reflecting the workflow of a seasoned analytical scientist. For researchers, process chemists, and quality control specialists, this guide aims to be a practical resource for ensuring the identity, purity, and structural integrity of this critical intermediate.
Molecular Structure and Predicted Spectroscopic Behavior
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS No. 1242268-03-6) possesses a pyridine ring substituted at key positions, which dictates its electronic and, consequently, its spectroscopic properties.
Molecular Formula: C₆H₄BrClN₂O Molecular Weight: 235.47 g/mol
The presence of two aromatic protons, an amide group, and a highly substituted pyridine ring provides a rich tapestry of spectroscopic handles. In the absence of publicly available experimental spectra for this specific molecule, we will rely on a combination of predictive models and data from structurally analogous compounds to establish a robust analytical strategy. This predictive approach is a common and necessary practice in early-stage drug discovery when dealing with novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: Probing the Proton Environment
Rationale: The two protons on the pyridine ring are in distinct chemical environments, and their chemical shifts and coupling patterns will be highly informative. The amide protons, while sometimes broad, can also provide valuable information about hydrogen bonding and conformation.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | Singlet | 1H | H-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing bromine atom. |
| ~8.2 | Singlet | 1H | H-3 | Deshielded by the adjacent electron-withdrawing amide group. |
| ~7.8 | Broad Singlet | 1H | -NH₂ | Amide protons are often exchangeable and can appear as a broad signal. Chemical shift is concentration and temperature dependent.[1] |
| ~7.6 | Broad Singlet | 1H | -NH₂ |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is predicated on its ability to dissolve a wide range of organic compounds and to slow down the exchange of amide protons, often resulting in sharper signals.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale: With six unique carbon atoms, the ¹³C NMR spectrum will provide a definitive fingerprint of the carbon framework. The chemical shifts will be influenced by the attached heteroatoms and substituents.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the amide group. |
| ~152 | C-2 | Carbon bearing the chlorine atom, deshielded by the halogen and adjacent to nitrogen. |
| ~150 | C-6 | Aromatic CH carbon, deshielded by the adjacent nitrogen. |
| ~145 | C-4 | Quaternary carbon attached to the amide group. |
| ~125 | C-3 | Aromatic CH carbon. |
| ~120 | C-5 | Quaternary carbon bearing the bromine atom. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Acquisition Parameters: A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Rationale: FT-IR spectroscopy is an indispensable tool for the rapid identification of key functional groups. For this compound, the characteristic vibrations of the amide group and the aromatic ring will be prominent features.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3400-3200 | Medium-Strong, Broad | N-H stretch | Characteristic of the amide N-H bonds. Broadness suggests hydrogen bonding. |
| ~1680 | Strong | C=O stretch (Amide I) | A strong, sharp absorption is expected for the carbonyl group of the amide.[2] |
| ~1600 | Medium | N-H bend (Amide II) | Coupled with C-N stretching, this is another characteristic amide band. |
| 1550-1400 | Medium-Strong | C=C and C=N stretching | Aromatic ring vibrations. |
| ~800-600 | Medium-Strong | C-Cl stretch | |
| ~600-500 | Medium | C-Br stretch |
Experimental Protocol: FT-IR
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and common method that requires minimal sample preparation.
-
KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum.
-
-
Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. The isotopic pattern due to the presence of bromine and chlorine will be a key diagnostic feature.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio).
-
m/z for C₆H₄⁷⁹Br³⁵ClN₂O ≈ 233.9
-
m/z for C₆H₄⁸¹Br³⁵ClN₂O and C₆H₄⁷⁹Br³⁷ClN₂O ≈ 235.9
-
m/z for C₆H₄⁸¹Br³⁷ClN₂O ≈ 237.9
-
-
Fragmentation: Fragmentation patterns may include the loss of the amide group, bromine, and/or chlorine atoms.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom.
UV-Vis Spectroscopy: Probing the Electronic Transitions
Rationale: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The substituted pyridine ring is a chromophore that will absorb UV radiation.
Predicted UV-Vis Spectrum:
-
λ_max: An absorption maximum is expected in the UV region, likely between 250-300 nm, corresponding to π → π* transitions within the aromatic ring. The exact position will be influenced by the substituents and the solvent.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Instrument Setup:
-
Spectrometer: A standard UV-Vis spectrophotometer.
-
Procedure: Record a baseline spectrum of the solvent in a cuvette. Then, record the spectrum of the sample solution in a matched cuvette over a range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.
Sources
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-chloroisonicotinamide
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-chloroisonicotinamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the molecule's expected spectral characteristics. In the absence of publicly available experimental spectra for this specific compound, this guide utilizes established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and computational prediction tools, to generate a reliable theoretical dataset. This approach not only provides valuable reference data but also illustrates the methodology for spectral prediction of similarly complex heterocyclic systems.
Introduction to the Spectroscopic Challenge
This compound is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, and understanding the precise structure and electronic environment of its derivatives is paramount for rational drug design. NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules in solution.[1] A thorough assignment of the ¹H and ¹³C NMR spectra allows for the confirmation of the molecular structure, assessment of purity, and can provide insights into the molecule's conformation and electronic properties.
This guide addresses the current lack of available experimental NMR data for this compound by presenting a meticulously predicted spectral dataset. The predictions are grounded in the foundational principles of additivity of substituent chemical shifts on the pyridine ring, cross-referenced with data from modern computational NMR prediction algorithms.
Methodology: The Science of Spectral Prediction
The prediction of NMR spectra for substituted aromatic systems is a well-established practice that relies on the principle that the effect of a substituent on the chemical shifts of the ring's protons and carbons is largely independent of other substituents.[2] This allows for the estimation of chemical shifts by adding empirical substituent chemical shift (SCS) increments to the known chemical shifts of the parent heterocycle, in this case, pyridine.
The workflow for generating the predicted spectra for this compound is outlined below:
Caption: Workflow for the prediction of NMR spectra.
The base chemical shifts for pyridine in CDCl₃ are taken as δH = 8.61 (H-2/6), 7.28 (H-3/5), 7.66 (H-4) and δC = 149.9 (C-2/6), 123.7 (C-3/5), 135.8 (C-4).[3][4] To these values, the SCS increments for a 2-chloro, 5-bromo, and 4-carboxamide group are applied. To enhance the reliability of the manual predictions, the results were compared with those generated by the online prediction tool NMRDB.org.[5][6] The final predicted values represent a consensus between these two methods, providing a more robust dataset.
Predicted ¹H and ¹³C NMR Data
The molecular structure and atom numbering for this compound are shown below:
Caption: Structure and atom numbering.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.65 | s | - |
| H-3 | 8.48 | s | - |
| -NH₂ | 7.8 (broad) | s | - |
| -NH₂' | 6.5 (broad) | s | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 164.5 |
| C-2 | 152.0 |
| C-6 | 151.8 |
| C-4 | 143.5 |
| C-3 | 128.0 |
| C-5 | 119.5 |
Interpretation of Predicted Spectra
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the two protons on the pyridine ring.
-
H-6 (δ ~8.65 ppm): This proton is ortho to the ring nitrogen, which strongly deshields it, placing its resonance at a low field.[7] The adjacent C-5 is substituted with a bromine atom, so there is no vicinal proton to couple with, resulting in a singlet.
-
H-3 (δ ~8.48 ppm): This proton is deshielded by the adjacent electron-withdrawing chloro and carboxamide groups. The lack of a proton at the C-2 and C-4 positions means it will also appear as a singlet.
-
-NH₂ protons (δ ~7.8 and 6.5 ppm): The two amide protons are diastereotopic due to the restricted rotation around the C-N bond, and they are expected to appear as two separate broad singlets.[8] Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, five from the pyridine ring and one from the carbonyl group of the amide.
-
C=O (δ ~164.5 ppm): The carbonyl carbon of the amide group is expected to resonate in the typical range for such functionalities.
-
C-2 (δ ~152.0 ppm) and C-6 (δ ~151.8 ppm): These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded. The ipso-effect of the chlorine at C-2 further shifts this carbon's resonance.
-
C-4 (δ ~143.5 ppm): This carbon is attached to the electron-withdrawing carboxamide group, which results in a downfield shift. As a quaternary carbon, its signal is expected to be of lower intensity.
-
C-3 (δ ~128.0 ppm): This carbon is influenced by the ortho chloro and meta bromo substituents.
-
C-5 (δ ~119.5 ppm): The ipso-effect of the bromine atom is the dominant factor for the chemical shift of this carbon.[9] Due to the "heavy atom effect," the predicted chemical shift for carbons bearing a bromine or iodine can sometimes deviate from purely empirical calculations.[10]
Standard Operating Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR data for a sample such as this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition (500 MHz Spectrometer)
-
Experiment: Standard 1D proton spectrum.
-
Temperature: 298 K.
-
Pulse Program: zg30 (or equivalent).
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): 20 ppm (centered around 6 ppm).
¹³C NMR Acquisition (125 MHz Spectrometer)
-
Experiment: Standard 1D carbon spectrum with proton decoupling.
-
Pulse Program: zgpg30 (or equivalent with power gating).
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
Conclusion
This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound. By integrating the principles of substituent additivity with computational prediction methods, we have established a reliable reference for researchers working with this compound and its analogs. The detailed interpretation and standardized experimental protocols included herein are intended to facilitate the empirical analysis and characterization of this and other novel heterocyclic molecules.
References
-
Chemaxon. NMR Predictor. [Link]
-
ACD/Labs. NMR Prediction Software. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
SpectraBase. Pyridine. [Link]
-
NMRium. Predict. [Link]
- Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 16(7), 347-350.
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]
- Tomasik, P., & Johnson, C. D. (1980). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 26, 1-66.
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 227-237. [Link]
- Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 45(10), 865-871.
- Al-Rawi, J. M. A., & Akrawi, K. Y. (1995). A New Method for the Synthesis of N, N'-Disubstituted Picolinic Amides. Asian Journal of Chemistry, 7(3), 665-668.
-
University of Regensburg. Chemical shifts. [Link]
-
Bubner, T. B. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 725-731. [Link]
-
LibreTexts Chemistry. 5.5: Chemical Shift. [Link]
-
Li, S., et al. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(12), 1024-1029. [Link]
- Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and the conformational analysis of bromo- and iodo-alkanes. Magnetic Resonance in Chemistry, 38(7), 525-534.
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). 1H chemical shifts in NMR. Part 20.—Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-444. [Link]
-
Paz-Pérez, N., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13446-13460. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 5. Visualizer loader [nmrdb.org]
- 6. Visualizer loader [nmrdb.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-chloroisonicotinamide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-2-chloroisonicotinamide, a key intermediate in pharmaceutical synthesis.[1][2] As a molecule featuring a pyridine core, an amide functional group, and two distinct halogen atoms, its characterization by mass spectrometry presents unique opportunities and challenges. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate robust analytical methods for this and structurally similar compounds.
Introduction: The Analytical Significance of this compound
This compound (MW: 235.47 g/mol , Formula: C₆H₄BrClN₂O) is a substituted pyridine derivative of increasing importance in medicinal chemistry.[3] Its purity and structural integrity are critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Mass spectrometry, with its inherent sensitivity and specificity, is the premier analytical technique for the structural elucidation and quantification of such molecules.
The presence of both bromine and chlorine introduces a characteristic isotopic signature in the mass spectrum, which is a powerful tool for identification.[4] This guide will delve into the theoretical and practical aspects of analyzing this compound using modern mass spectrometry techniques, with a focus on both qualitative and quantitative applications.
Foundational Principles: Ionization and Fragmentation Behavior
The choice of ionization technique is paramount and is dictated by the analyte's properties and the chromatographic method employed. For this compound, both Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are viable approaches.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5] This fragmentation pattern serves as a molecular fingerprint, invaluable for structural confirmation.
Expected Isotopic Pattern of the Molecular Ion:
A key feature in the mass spectrum of this compound will be the distinctive isotopic pattern of the molecular ion peak. This arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[4] This results in a characteristic cluster of peaks for the molecular ion (M) and any fragment containing both halogens:
-
M+ : Containing ⁷⁹Br and ³⁵Cl
-
M+2 : Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
M+4 : Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks provide a high degree of confidence in the elemental composition of the ion.
Predicted Fragmentation Pathways under EI:
The fragmentation of this compound in EI-MS is likely to proceed through several key pathways, driven by the stability of the resulting ions.
Caption: Predicted EI Fragmentation of this compound.
Key Predicted Fragments:
| m/z (most abundant isotope) | Proposed Structure | Notes |
| 234, 236, 238 | [C₆H₄BrClN₂O]⁺˙ | Molecular ion with characteristic Br/Cl isotopic pattern. |
| 199, 201 | [C₆H₄BrN₂O]⁺ | Loss of a chlorine radical. |
| 155, 157 | [C₆H₄ClN₂O]⁺ | Loss of a bromine radical. |
| 190, 192, 194 | [C₅H₃BrClN]⁺˙ | Loss of the amide group (-CONH₂). |
| 137, 139 | [C₅H₃ClCN]⁺˙ | Subsequent loss of bromine from the [C₅H₃BrClN]⁺˙ fragment. |
| 182, 184 | [C₅H₃BrCN]⁺˙ | Subsequent loss of chlorine from the [C₅H₃BrClN]⁺˙ fragment. |
| 77 | [C₅H₃N]⁺˙ | Pyridine ring fragment. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
For quantitative analysis in complex matrices, such as in biological samples for drug metabolism studies, LC-MS/MS with ESI is the method of choice.[6][7] ESI is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5][8] This is advantageous for preserving the molecular weight information and for quantitative accuracy.
Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion ([M+H]⁺) to generate product ions for specific and sensitive detection using Multiple Reaction Monitoring (MRM).
Caption: Proposed ESI-MS/MS Fragmentation of [M+H]⁺.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for the analysis of this compound. Method optimization will be necessary based on the specific instrumentation and analytical goals.
GC-MS Protocol for Qualitative Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetone or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
Solvent Delay: 3 minutes.
-
LC-MS/MS Protocol for Quantitative Analysis
-
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol. Serially dilute with 50:50 methanol:water to create calibration standards.
-
Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound). Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 235 (for ⁷⁹Br, ³⁵Cl isotope).
-
Product Ions (Q3): Select two to three stable and intense product ions for quantification and confirmation (e.g., m/z 218, 191). These must be optimized experimentally.
-
-
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[9] The validation should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[3][10]
Caption: Key Parameters for Method Validation.
Summary of Validation Parameters:
| Parameter | Objective | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest, without interference from matrix components. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | To establish a linear relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured concentration to the true value. | Mean accuracy within ±15% of the nominal value (±20% at LLOQ). |
| Precision | To assess the degree of scatter between a series of measurements. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration within ±15% of the nominal concentration. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components.[11] | The matrix factor should be consistent and reproducible across different lots of matrix. |
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound is a multi-faceted task that leverages fundamental principles of ionization, fragmentation, and chromatography. The presence of bromine and chlorine provides a powerful diagnostic tool for its identification through the characteristic isotopic patterns. By employing a systematic approach to method development, starting with the principles outlined in this guide, and adhering to rigorous validation standards, researchers can achieve reliable and accurate characterization and quantification of this important pharmaceutical intermediate. This ensures data integrity and supports the advancement of drug development programs.
References
-
O'Malley, R. M., & Lin, H. C. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education. Available at: [Link]
-
ProQuest. (n.d.). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Hong, S., et al. (2019). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. Journal of Chromatography B, 1097-1098, 35-43. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]
-
Manzoni, C., et al. (2018). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 42(6), 389-401. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]
-
Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-chloroisonicotinic acid. Available at: [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Available at: [Link]
-
Chemsigma. (n.d.). This compound [1242268-03-6]. Available at: [Link]
-
PubMed Central (PMC). (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Available at: [Link]
-
PubMed. (2019). Matrix-matched standards in the liquid chromatography-mass spectrometry determination of neonicotinoids in soil and sediment. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Available at: [Link]
Sources
- 1. 5-Bromo-2-chloroisonicotinic acid - Amerigo Scientific [amerigoscientific.com]
- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 3. 1242268-03-6|this compound|BLD Pharm [bldpharm.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. youtube.com [youtube.com]
- 11. Matrix-matched standards in the liquid chromatography-mass spectrometry determination of neonicotinoids in soil and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Infrared (IR) Spectrum of 5-Bromo-2-chloroisonicotinamide
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-bromo-2-chloroisonicotinamide, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Infrared spectroscopy is a pivotal analytical technique for the structural elucidation and quality control of organic compounds. This document outlines the theoretical basis for the compound's IR absorption bands, correlates them to its specific functional groups, and presents a robust, field-proven experimental protocol for acquiring a high-quality spectrum. By explaining the causality behind spectral features and experimental design, this guide serves as an in-depth resource for professionals requiring definitive structural characterization of this molecule.
Introduction to this compound
This compound is a substituted pyridine derivative. Such highly functionalized heterocyclic compounds are critical building blocks in the synthesis of pharmaceuticals and other advanced materials. The precise arrangement of its functional groups—a primary amide, and chloro and bromo substituents on the pyridine ring—governs its chemical reactivity and biological activity.
Infrared (IR) spectroscopy is an indispensable, non-destructive technique used to probe the molecular structure of a compound.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the molecule's functional groups.[1] This guide will deconstruct the expected IR spectrum of this compound, enabling researchers to verify its identity, assess its purity, and understand its structural characteristics.
Molecular Structure and Key Vibrational Modes
The interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. This compound possesses several distinct functional groups, each with characteristic vibrational modes (stretching and bending) that absorb IR radiation at predictable frequencies.[1]
The key functional groups are:
-
Primary Amide (-CONH₂): This group is responsible for some of the most distinct peaks in the spectrum, including N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations.
-
Substituted Pyridine Ring: The aromatic ring exhibits C-H stretching, as well as C=C and C=N ring stretching vibrations. The substitution pattern also influences characteristic out-of-plane C-H bending modes.[1]
-
Carbon-Halogen Bonds (C-Cl, C-Br): The stretching vibrations of these bonds are found in the lower frequency "fingerprint" region of the spectrum.[2][3]
Caption: Molecular structure of this compound.
Predicted Infrared (IR) Spectrum Analysis
The following table summarizes the predicted absorption bands for this compound based on established correlation tables for its constituent functional groups. The spectrum is broadly divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3370 - 3170 | N-H Asymmetric & Symmetric Stretch | Primary Amide | Medium (two peaks)[4][5] |
| ~3030 | Aromatic C-H Stretch | Pyridine Ring | Weak to Medium[4] |
| 1690 - 1650 | C=O Stretch (Amide I Band) | Primary Amide | Strong[6][7] |
| ~1620 | N-H Bend (Amide II Band) | Primary Amide | Medium to Strong |
| 1600 - 1400 | C=C and C=N Ring Stretches | Pyridine Ring | Medium (multiple bands)[1] |
| 850 - 550 | C-Cl Stretch | Aryl Halide | Medium to Strong[2][8] |
| 690 - 515 | C-Br Stretch | Aryl Halide | Medium to Strong[2][8] |
Detailed Interpretation
-
N-H Stretching Region (3370 - 3170 cm⁻¹): A primary amide (-CONH₂) is expected to show two distinct peaks in this region.[5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their presence is a strong confirmation of the primary amide group.
-
Aromatic C-H Stretching Region (~3030 cm⁻¹): The C-H bonds on the pyridine ring will produce absorptions just above 3000 cm⁻¹, which is characteristic of sp² hybridized carbon-hydrogen bonds.[8]
-
Carbonyl and Double Bond Region (1700 - 1400 cm⁻¹):
-
Amide I Band (1690 - 1650 cm⁻¹): This very strong and sharp absorption is one of the most prominent features in the spectrum and is due to the C=O stretching vibration.[9] Its position can be influenced by conjugation and hydrogen bonding.[6] For solid-state primary amides, this peak is typically found around 1650 cm⁻¹.[6]
-
Amide II Band (~1620 cm⁻¹): This band arises from the N-H bending vibration and is usually found near the Amide I band.
-
Pyridine Ring Stretches (1600 - 1400 cm⁻¹): The aromatic ring exhibits a series of absorptions due to the stretching of C=C and C=N bonds, which are diagnostic for aromatic and heteroaromatic systems.[1]
-
-
Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions unique to the molecule.
-
C-Cl and C-Br Stretches: The vibrations of the carbon-halogen bonds are found at lower frequencies. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the heavier bromine atom lowers the C-Br stretching frequency to the 690-515 cm⁻¹ range.[2][3] The exact positions can be ambiguous as these ranges overlap.[3]
-
Experimental Protocol for Spectrum Acquisition
To obtain a high-quality, reproducible IR spectrum, a standardized methodology is critical. The following protocol describes the KBr pellet transmission method, a widely used and reliable technique for solid samples. An alternative, the Attenuated Total Reflectance (ATR) method, is also discussed.
Caption: Workflow for IR Spectrum Acquisition via KBr Pellet Method.
Step-by-Step Protocol (KBr Pellet Method)
-
Materials and Reagents:
-
This compound (sample)
-
Potassium Bromide (KBr), IR spectroscopy grade, thoroughly dried.
-
Agate mortar and pestle.
-
Pellet press die set.
-
Hydraulic press.
-
FTIR Spectrometer.
-
-
Sample Preparation:
-
Expertise Insight: The key to a high-quality KBr pellet is minimizing light scattering and eliminating moisture. KBr is hygroscopic; absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretches of the amide.[10] Therefore, KBr must be stored in a desiccator and ideally dried in an oven before use.
-
Weigh approximately 1-2 mg of the sample and 200-250 mg of dry KBr.[11]
-
Gently grind the sample in the agate mortar to reduce particle size. Add the KBr and mix gently but thoroughly with the sample. Over-grinding can increase moisture absorption.[11]
-
-
Pellet Pressing:
-
Transfer the mixture to the pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons (approximately 8,000 to 10,000 psi) for several minutes.[11] This pressure helps create a uniform, transparent, or translucent pellet.
-
Carefully release the pressure and eject the pellet from the die. A successful pellet will be clear and free of cracks.
-
-
Instrument Setup and Data Acquisition:
-
Self-Validation: Always perform a background scan before the sample scan. This measures the spectrum of the ambient atmosphere (CO₂ and H₂O vapor) and the instrument itself, allowing the spectrometer software to subtract it from the sample spectrum.
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Set the acquisition parameters: typically a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Acquire the spectrum.
-
Alternative Method: Attenuated Total Reflectance (ATR)
ATR is a modern alternative that requires minimal to no sample preparation.[12][13] A small amount of the solid sample is simply placed onto the ATR crystal (commonly diamond or zinc selenide) and firm pressure is applied to ensure good contact.[14][15] The IR beam undergoes internal reflection within the crystal, generating an evanescent wave that penetrates a few microns into the sample, resulting in an absorption spectrum.[15] This method is faster and less susceptible to issues with pellet quality.[14]
Conclusion
The infrared spectrum of this compound is defined by a set of characteristic absorption bands that serve as a reliable fingerprint for its structural verification. The key diagnostic peaks include the dual N-H stretches of the primary amide above 3100 cm⁻¹, the strong C=O (Amide I) stretch near 1650 cm⁻¹, and the C=C/C=N ring vibrations between 1600-1400 cm⁻¹. Further confirmation is provided by the C-Cl and C-Br stretching bands in the low-frequency fingerprint region. By following the detailed experimental protocol provided, researchers can confidently acquire and accurately interpret the IR spectrum, ensuring the identity and quality of this important chemical intermediate.
References
-
University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 11). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY - Absorptions of Amides (R-CO-NH2). Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR – Theory and Applications. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. kinteksolution.com [kinteksolution.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. mt.com [mt.com]
- 13. mmrc.caltech.edu [mmrc.caltech.edu]
- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 15. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
Solubility Profile of 5-Bromo-2-chloroisonicotinamide: A Framework for Experimental Determination and Analysis
An In-depth Technical Guide
Abstract
5-Bromo-2-chloroisonicotinamide is a halogenated pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents.[1][2] The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, with solubility being paramount. Poor solubility can hinder formulation development, compromise bioavailability, and create challenges in purification processes.[3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common organic solvents. In the absence of extensive published data for this specific molecule, we present a robust, field-proven experimental protocol—the isothermal shake-flask method—and discuss the underlying chemical principles that govern its solubility. This document serves as a practical whitepaper for generating the critical solubility data required for informed decision-making in the pharmaceutical development pipeline.
Introduction: The Critical Role of Solubility
This compound (CAS No. 1242268-03-6) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom, a chlorine atom, and a carboxamide group.[1] This unique combination of functional groups dictates its reactivity and intermolecular interactions, making it a valuable intermediate. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor (-NH₂) and acceptor (C=O). The presence of two different halogens further modulates the molecule's electronic properties and lipophilicity.
Understanding the solubility of this compound is not an academic exercise; it is a critical-path activity in drug development.[5] Key processes influenced by solubility include:
-
Crystallization and Purification: Selecting an appropriate solvent system is essential for achieving high purity and yield during the final synthesis steps.[4]
-
Formulation Development: The ability to dissolve the compound in pharmaceutically acceptable solvents is fundamental to creating viable dosage forms, whether for oral, injectable, or topical delivery.[3]
-
Preclinical Assays: In vitro and in vivo studies require the compound to be dissolved in a suitable vehicle for accurate assessment of its biological activity.[6]
This guide will provide the theoretical grounding and a detailed experimental workflow to empower research teams to generate this essential data.
Molecular Structure and Solubility Predictions
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of this compound offers several clues to its expected behavior:
-
Polarity: The combination of the electronegative nitrogen in the pyridine ring, the polar amide group, and the C-Cl and C-Br bonds results in a molecule with a significant dipole moment. Therefore, it is expected to have limited solubility in non-polar solvents (e.g., hexane, toluene) and greater solubility in polar solvents.
-
Hydrogen Bonding: The amide group's ability to both donate and accept hydrogen bonds suggests a strong affinity for polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).
-
Crystal Lattice Energy: As a crystalline solid, the energy required to break the solute-solute interactions in the crystal lattice must be overcome by the favorable energy of solute-solvent interactions.[5] A high melting point can sometimes indicate strong lattice energy, which may lead to lower solubility.
While these principles provide a qualitative forecast, predictive thermodynamic models such as COSMO-RS or UNIFAC can offer semi-quantitative estimations to help prioritize which solvents to screen experimentally.[7] These models use computational chemistry to predict how a molecule will behave in different solvent environments, serving as a valuable precursor to lab work.
Experimental Protocol: Thermodynamic Solubility Determination via the Isothermal Shake-Flask Method
The gold standard for determining the intrinsic solubility of a compound is the measurement of its thermodynamic or equilibrium solubility.[5] This value represents the true saturation point of the solute in a solvent at a given temperature, where the solid and dissolved phases are in equilibrium. The shake-flask method, detailed below, is the most reliable and widely accepted technique for this purpose.[4][8]
Causality Behind the Method
The shake-flask method is designed to be a self-validating system. By adding an excess of the solid compound, we ensure that the solution becomes saturated.[4] Continuous agitation over a prolonged period allows the system to overcome any kinetic barriers to dissolution and reach a true thermodynamic equilibrium. Subsequent separation of the solid and liquid phases is critical to ensure that only the dissolved analyte is measured.
Step-by-Step Methodology
Materials and Reagents:
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent), for example:
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Low-Polarity/Non-Polar: Dichloromethane, Ethyl Acetate, Toluene
-
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation: Place a known volume (e.g., 2 mL) of the selected solvent into a vial.
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved upon visual inspection after the equilibration period. This ensures saturation is achieved.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.
-
Expert Insight: To validate that equilibrium has been reached, a time-point study is recommended. Analyze samples at 24 hours and 48 hours. If the measured concentrations are statistically identical, equilibrium has been achieved. If not, extend the incubation time.[8]
-
-
Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Trustworthiness Check: This step is critical. Failure to completely remove undissolved solid particles will lead to an overestimation of solubility.
-
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial. Perform a precise, pre-validated dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound. The calibration curve must be linear in the expected concentration range.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Workflow Visualization
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.
Caption: Experimental workflow for the shake-flask solubility method.
Data Presentation
Quantitative solubility data should be organized systematically for clear comparison and interpretation. The following table provides a recommended format for presenting the experimentally determined results.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |
| Ethyl Acetate | Low Polarity | 25.0 | Experimental Value | Calculated Value |
| Dichloromethane | Low Polarity | 25.0 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 25.0 | Experimental Value | Calculated Value |
Conclusion
While public data on the solubility of this compound is scarce, a systematic and rigorous experimental approach can rapidly generate the necessary information for advancing drug discovery and development projects. The isothermal shake-flask method described herein provides an authoritative and trustworthy protocol for determining the thermodynamic solubility of this compound in a variety of organic solvents. The resulting data is fundamental for designing robust crystallization processes, developing effective drug formulations, and ensuring the reliability of preclinical biological screening. By integrating the principles of molecular structure with meticulous experimental practice, researchers can build a comprehensive solubility profile to guide the successful progression of this valuable chemical intermediate.
References
- American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
- ResearchGate. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
- SCIENOMICS. (2011). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT.
- ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
- R Discovery. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- BLD Pharm. (n.d.). 1242268-03-6|this compound.
- ChemicalBook. (n.d.). 5-bromo-2-chloro-N-isobutylisonicotinamide CAS#: 1866940-89-7.
- Scribd. (n.d.). Question Paper of B. Pharmacy (DBATU).
- ChemicalBook. (2023). 5-Bromo-2-chloroisonicotinic acid | 886365-31-7.
- Wikipedia. (n.d.). Pyridine.
Sources
- 1. 1242268-03-6|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Precursors for the Synthesis of 5-Bromo-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-chloroisonicotinamide in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a prevalent scaffold in numerous drug candidates, valued for its ability to engage in a range of chemical transformations. The strategic placement of the bromo and chloro substituents, along with the carboxamide functional group, provides medicinal chemists with versatile handles for molecular modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the primary synthetic precursors and methodologies for the preparation of this important intermediate, offering a valuable resource for researchers in the field of drug discovery and development.
This technical guide will delve into the two primary and field-proven synthetic routes for obtaining this compound, starting from commercially available precursors: 2,5-Dichloropyridine and 2-Hydroxynicotinic Acid . Each section will provide a detailed, step-by-step experimental protocol, an analysis of the chemical transformations, and the rationale behind the selection of reagents and reaction conditions.
Synthetic Pathway I: From 2,5-Dichloropyridine
The synthesis of this compound from 2,5-dichloropyridine is a multi-step process that involves the selective introduction of a bromo group, followed by the conversion of a chloro group to a carboxylic acid, and finally, amidation. This route is advantageous due to the ready availability of the starting material.
Logical Flow of Synthesis from 2,5-Dichloropyridine
Caption: Synthetic workflow starting from 2,5-Dichloropyridine.
Step 1: Synthesis of 5-Bromo-2-chloropyridine
The initial step involves a displacement reaction to replace one of the chloro groups in 2,5-dichloropyridine with a bromo group. This transformation is typically achieved under specific solvent and catalyst conditions as outlined in the patent literature[1][2].
Step 2: Synthesis of 5-Bromo-2-chloroisonicotinic Acid
The subsequent step is the hydroxylation of 5-Bromo-2-chloropyridine to yield 5-Bromo-2-chloroisonicotinic acid. This conversion is a critical step in establishing the carboxylic acid functionality required for the final amidation[1][2].
Step 3: Synthesis of this compound
The final step is the amidation of 5-Bromo-2-chloroisonicotinic acid. This can be achieved through several methods, with the most common involving the activation of the carboxylic acid to an acyl chloride followed by reaction with an ammonia source.
Experimental Protocol: Amidation of 5-Bromo-2-chloroisonicotinic Acid
-
Acid Chloride Formation: To a solution of 5-Bromo-2-chloroisonicotinic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting crude 5-Bromo-2-chloroisonicotinoyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF). Cool the solution to 0°C in an ice bath.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise. Alternatively, aqueous ammonium hydroxide can be used, though this may require careful pH control to avoid hydrolysis of the acyl chloride.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS). Quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Synthetic Pathway II: From 2-Hydroxynicotinic Acid
An alternative and well-documented route to 5-Bromo-2-chloroisonicotinic acid, the direct precursor to the target amide, starts from the readily available 2-hydroxynicotinic acid. This pathway involves a two-step halogenation process.
Logical Flow of Synthesis from 2-Hydroxynicotinic Acid
Caption: Synthetic workflow starting from 2-Hydroxynicotinic Acid.
Step 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid
The first step is the regioselective bromination of 2-hydroxynicotinic acid at the 5-position. This is typically achieved using a brominating agent in a basic medium.
Experimental Protocol: Bromination of 2-Hydroxynicotinic Acid
-
To a solution of 2-hydroxynicotinic acid (1.0 eq.) in an aqueous solution of sodium hydroxide, bromine (Br₂) is added dropwise at a controlled temperature (typically 0-10°C)[3].
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 5-Bromo-2-hydroxynicotinic acid product.
-
The solid product is collected by filtration, washed with water, and dried.
| Reagent | Molar Ratio | Purpose |
| 2-Hydroxynicotinic Acid | 1.0 | Starting Material |
| Sodium Hydroxide | 2.0 - 3.0 | Base to facilitate bromination |
| Bromine | 1.0 - 1.2 | Brominating Agent |
| Hydrochloric Acid | As needed | Acidification for product precipitation |
Step 2: Synthesis of 5-Bromo-2-chloroisonicotinic Acid
The second step involves the conversion of the hydroxyl group in 5-Bromo-2-hydroxynicotinic acid to a chloro group. This is a crucial transformation to install the desired 2-chloro substituent.
Experimental Protocol: Chlorination of 5-Bromo-2-hydroxynicotinic Acid
-
5-Bromo-2-hydroxynicotinic acid (1.0 eq.) is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of DMF[3].
-
The reaction is typically heated to reflux to ensure complete conversion.
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
-
The residue is then carefully quenched with water or ice, leading to the precipitation of 5-Bromo-2-chloroisonicotinic acid.
-
The product is collected by filtration, washed with cold water, and dried.
| Reagent | Molar Ratio | Purpose |
| 5-Bromo-2-hydroxynicotinic Acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) | Excess | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |
Step 3: Synthesis of this compound
The final amidation of 5-Bromo-2-chloroisonicotinic acid is carried out as described in the previous section, typically via the formation of the acyl chloride followed by reaction with an ammonia source.
Alternative Amidation Methodologies
While the acyl chloride route is a robust and widely used method, other modern coupling reagents can also be employed for the direct amidation of 5-Bromo-2-chloroisonicotinic acid. These methods often offer milder reaction conditions and can be advantageous when dealing with sensitive substrates.
Coupling Reagent-Mediated Amidation
Peptide coupling reagents are highly efficient for the formation of amide bonds. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be utilized.
General Protocol for Coupling Reagent-Mediated Amidation:
-
Reaction Setup: In an anhydrous aprotic solvent (e.g., DMF, DCM), dissolve 5-Bromo-2-chloroisonicotinic acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.1 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Activation: Stir the mixture at room temperature for a short period (15-30 minutes) to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the ammonia source (e.g., ammonium chloride and an additional equivalent of base, or a solution of ammonia in an organic solvent).
-
Reaction and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is typically quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
| Coupling Reagent | Additive/Base | Key Advantages |
| EDC | HOBt, DIPEA/TEA | Water-soluble byproducts, easy work-up. |
| HATU | DIPEA | High efficiency, rapid reaction times. |
| HBTU/TBTU | HOBt, DIPEA | Effective for hindered substrates. |
Conclusion
The synthesis of this compound can be efficiently achieved through well-established synthetic pathways starting from either 2,5-dichloropyridine or 2-hydroxynicotinic acid. The choice of precursor will often depend on factors such as commercial availability, cost, and the scale of the synthesis. The final amidation step can be performed robustly via the acyl chloride intermediate or through the use of modern coupling reagents, providing flexibility for various research and development needs. This guide provides a comprehensive overview of these synthetic strategies, offering detailed protocols and insights to aid researchers in the successful preparation of this valuable building block for drug discovery.
References
- Gero, A. S., & Tarver, J. (1989). Halogenation of 2-Hydroxynicotinic Acid.
- Google Patents. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. US4960896A.
- Google Patents. (1987). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids. EP0225172A1.
- Google Patents. (1978). Process for preparing 2-halogeno nicotinic acids. US4081451A.
- Google Patents. (2016). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. CN105753780A.
Sources
An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Chemical Innovation
5-Bromo-2-chloroisonicotinamide is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its strategic placement of a bromine atom at the 5-position, a chlorine atom at the 2-position, and an amide group at the 4-position bestows upon it a rich and tunable reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Understanding these reactivity patterns is paramount for leveraging this versatile building block in the synthesis of complex molecular architectures.
Core Reactivity Principles: A Dichotomy of Halogen Reactivity
The reactivity of this compound is primarily dictated by the differential reactivity of its two halogen substituents, which can be selectively addressed under appropriate reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: In the realm of palladium-catalyzed transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] Consequently, milder reaction conditions can be employed to selectively functionalize the 5-position (C-Br) while leaving the 2-position (C-Cl) intact for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the carbon-chlorine bond at the 2-position is activated towards nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen atom polarizes the ring, rendering the α-positions (C2 and C6) electron-deficient and thus susceptible to attack by nucleophiles.[2] This allows for the selective displacement of the chloride by a variety of nucleophiles, including amines and alkoxides, to introduce new functionalities at the 2-position.
The interplay of these distinct reactivity modes allows for a programmed, stepwise functionalization of the isonicotinamide core, making it a highly valuable scaffold for the construction of diverse chemical libraries.
Visualizing the Reactivity Pathways
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at the C5-Position
The C5-bromo position of this compound serves as a versatile handle for the introduction of carbon and nitrogen-based substituents through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the isonicotinamide core and a wide range of aryl or vinyl boronic acids or esters.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance catalytic activity, especially for less reactive boronic acids.
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often employed to ensure the solubility of both the organic and inorganic reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >90 (expected) |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | >85 (expected) |
| 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 110 | >80 (expected) |
Note: The yields are illustrative and based on typical outcomes for similar substrates.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of N-aryl and N-heteroaryl derivatives.[3]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps.[4]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture at 80-110 °C, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond, linking the isonicotinamide scaffold to a terminal alkyne. This reaction is valuable for introducing a rigid linker or a functional group amenable to further transformations, such as click chemistry.[6]
Causality Behind Experimental Choices:
-
Catalysts: This reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a scavenger for the generated hydrohalic acid.
-
Solvent: A polar aprotic solvent like DMF or THF is commonly used.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF), the amine base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Functionalization at the C2-Position
The electron-deficient nature of the pyridine ring, particularly at the 2-position, allows for the displacement of the chloride by strong nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the formation of the charged Meisenheimer intermediate.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the nucleophilicity of the attacking species and the steric hindrance around the reaction center.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or n-butanol).
-
Reagent Addition: Add the desired amine (2.0-3.0 equiv.). A base such as K₂CO₃ or Et₃N can be added to scavenge the HCl formed.
-
Reaction: Seal the tube and heat the mixture at a temperature ranging from 80 °C to 150 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Conclusion: A Gateway to Molecular Diversity
This compound is a powerful and versatile building block for the synthesis of highly functionalized pyridine derivatives. Its distinct reactivity at the C2 and C5 positions allows for a high degree of control and predictability in chemical synthesis. By carefully selecting the reaction conditions, researchers can selectively perform palladium-catalyzed cross-coupling reactions at the C-Br bond or nucleophilic aromatic substitution at the C-Cl bond. This orthogonal reactivity, coupled with the ability to further modify the isonicotinamide moiety, makes this compound an invaluable tool for drug discovery professionals and synthetic chemists seeking to explore novel chemical space.
References
-
Afagh, N. A., & Yudin, A. K. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition, 49(2), 262-310. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
PubMed. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. [Link]
-
YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. [Link]
-
Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]
-
Semantic Scholar. (n.d.). Cross-coupling reactions : a practical guide. [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-chloroisonicotinic acid. [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. [Link]
-
ResearchGate. (n.d.). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A simple, modular synthesis of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 5-Bromo-2-chloroisonicotinamide in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[CITY, STATE] – As the landscape of drug discovery evolves, the demand for versatile and strategically functionalized building blocks has never been greater. Among these, 5-Bromo-2-chloroisonicotinamide has emerged as a pivotal scaffold for the synthesis of a new generation of therapeutic agents. This technical guide, intended for researchers, scientists, and professionals in drug development, explores the multifaceted applications of this compound, delving into its role in the creation of targeted therapies, particularly in oncology and infectious diseases.
Introduction: A Scaffold of Opportunity
This compound is a halogenated pyridine derivative, a class of compounds renowned for its prevalence in FDA-approved drugs.[1] Its structure is primed for selective chemical modifications, offering two distinct reactive sites: a bromine atom at the 5-position and a chlorine atom at the 2-position, in addition to the carboxamide group at the 4-position. This unique arrangement allows for a programmed and controlled approach to the synthesis of complex molecules.
The pyridine core itself is a "privileged scaffold" in medicinal chemistry, known for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of halogen atoms on this core provides medicinal chemists with powerful tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Physicochemical Properties and Reactivity
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 1242268-03-6 | [2] |
| Molecular Formula | C₆H₄BrClN₂O | [2] |
| Molecular Weight | 235.47 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | Commercially available |
The reactivity of this compound is dictated by the differential reactivity of its two halogen atoms. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the 5-position. This allows for the selective introduction of various nucleophiles, such as amines and alcohols, at the 2-position.
Conversely, the bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to a diverse array of analogues.
Applications in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The isonicotinamide scaffold is a common feature in many kinase inhibitors due to its ability to mimic the hinge-binding region of ATP.
While direct synthesis from this compound is not yet widely published in peer-reviewed journals, the utility of closely related analogues in patent literature strongly supports its potential in this area. For instance, the synthesis of kinase inhibitors often involves the coupling of a substituted pyridine core with various heterocyclic systems.[4][5]
General Synthetic Strategy for Kinase Inhibitors
A plausible and commonly employed synthetic route to kinase inhibitors utilizing a 5-bromo-2-substituted-isonicotinamide core is outlined below. This strategy leverages the differential reactivity of the halogen atoms.
Caption: A general synthetic workflow for the synthesis of kinase inhibitors.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the nucleophilic aromatic substitution of the 2-chloro group on this compound with an amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in NMP or DMSO, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-2-(amino)isonicotinamide intermediate.
Potential in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The core pharmacophore of many PARP inhibitors includes a carboxamide moiety, which is crucial for binding to the nicotinamide-binding pocket of the enzyme.
The this compound scaffold provides an excellent starting point for the synthesis of novel PARP inhibitors. The carboxamide is already in place, and the two halogen atoms can be functionalized to explore the adenosine-binding pocket and other regions of the enzyme.
Design Strategy for PARP Inhibitors
A common strategy in the design of PARP inhibitors is to append a cyclic group that can engage in pi-stacking interactions within the active site. The bromine atom on the this compound scaffold is ideally positioned for a Suzuki coupling to introduce such an aryl or heteroaryl group.
Caption: A potential synthetic route to PARP inhibitors.
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens represents a significant global health threat. Halogenated heterocyclic compounds have a long history of use as antimicrobial agents. The this compound scaffold can be derivatized to generate novel compounds with potential antibacterial and antifungal activity.
The introduction of different substituents at the 2- and 5-positions can modulate the lipophilicity and electronic properties of the molecule, which are key determinants of antimicrobial activity. For example, the synthesis of N-acylhydrazone derivatives from bromo-substituted precursors has been shown to yield compounds with significant antibacterial activity.[6]
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategically positioned reactive handles allow for the efficient and selective synthesis of a wide range of complex molecules. While its full potential is still being explored, the existing literature on related compounds strongly suggests its utility in the development of novel kinase inhibitors, PARP inhibitors, and antimicrobial agents. As the demand for new and effective therapeutics continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1242268-03-6|this compound|BLD Pharm [bldpharm.com]
- 3. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2009076373A1 - Heterocyclic kinase inhibitors - Google Patents [patents.google.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 10. WO2007058482A1 - Inhibiteurs de la proteine kinase - Google Patents [patents.google.com]
- 11. US20230150994A1 - Methods for synthesis of chk1 inhibitors - Google Patents [patents.google.com]
- 12. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 13. 5-Bromo-2-chloroisonicotinic acid - Amerigo Scientific [amerigoscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2-chloroisonicotinamide for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of 5-Bromo-2-chloroisonicotinamide
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers broad functional group tolerance, mild reaction conditions, and utilizes organoboron reagents that are generally stable and have low toxicity.[2][3] These attributes have made it an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures prevalent in drug candidates.[4]
This compound is a valuable heterocyclic building block. Its di-halogenated pyridine core, functionalized with a primary amide, presents a strategic platform for sequential, site-selective diversification. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for controlled, stepwise introduction of different aryl or alkyl groups, making it a powerful intermediate in the construction of molecular libraries for drug discovery and development. This guide provides a deep dive into the mechanistic underpinnings and practical execution of Suzuki coupling reactions utilizing this versatile substrate.
The Mechanism of Action: A Palladium-Catalyzed Cycle
The efficacy of the Suzuki coupling lies in a well-understood catalytic cycle involving a palladium catalyst.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.
-
Pillar 1: Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-halogen bond of the electrophile (this compound). This is often the rate-determining step of the reaction.[5] The relative reactivity of halides for this step is I > Br > OTf >> Cl, a trend governed by the carbon-halogen bond dissociation energy.[2] This forms a new organopalladium(II) complex.
-
Pillar 2: Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Palladium(II) center.[2] For this transfer to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[3] The precise mechanism of transmetalation is complex and can be influenced by the specific base and solvent system used.[2][7]
-
Pillar 3: Reductive Elimination: In the final step, the two organic groups on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product.[2] This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Experimental Consideration: Site Selectivity
The primary strategic advantage of this compound is the potential for site-selective coupling. The C-Br bond is significantly weaker and thus more reactive towards oxidative addition than the C-Cl bond. This reactivity differential (Br > Cl) allows for the selective coupling at the C-5 position while leaving the C-2 chlorine atom intact for subsequent transformations.
| Parameter | C-Br Bond | C-Cl Bond | Rationale |
| Bond Dissociation Energy | Lower | Higher | The weaker C-Br bond is more readily cleaved during the rate-determining oxidative addition step. |
| Reactivity in Suzuki Coupling | High | Low | Reactions can be tuned to selectively couple at the bromide position under standard conditions.[2][9] |
| Typical Conditions | Standard Pd catalysts (e.g., Pd(PPh₃)₄), milder temperatures. | Requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos) and often higher temperatures. |
By carefully selecting the catalyst, ligands, and reaction temperature, chemists can precisely control the reaction outcome, making this substrate a cornerstone for building molecular complexity in a controlled manner.
Detailed Experimental Protocol: Selective C-5 Arylation
This protocol provides a robust method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-5 position of this compound.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of a Pd precursor like Pd₂(dba)₃ (1-2 mol%) and a ligand like XPhos (2-4 mol%).
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and an inert atmosphere setup (Argon or Nitrogen).
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed solvents. A common choice is a mixture of 1,4-dioxane (8 mL) and water (2 mL). The solvents should be thoroughly degassed by bubbling with an inert gas for 15-30 minutes prior to use.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-chloroisonicotinamide product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid. | 1. Use fresh catalyst or a robust pre-catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly before use.3. Use anhydrous base and high-purity boronic acid. Consider using boronate esters, which can be more stable.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative homocoupling. | Rigorously maintain an inert atmosphere throughout the setup and reaction.[10] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is often promoted by excess water or acidic conditions. | Use anhydrous solvents and a strong, non-nucleophilic base. Minimize reaction time once the starting material is consumed.[10] |
| Dehalogenation of Starting Material | Reductive cleavage of the C-Br bond, replacing it with hydrogen. Can be caused by certain bases or impurities. | Use a different base (e.g., switch from an alkoxide to a carbonate). Ensure high purity of all reagents.[10][11] |
| Formation of Palladium Black | Aggregation and precipitation of the Pd(0) catalyst, removing it from the catalytic cycle. | Use a stabilizing ligand. Ensure the reaction is well-stirred. Lowering the temperature slightly may help.[10] |
References
-
Wikipedia. Suzuki reaction. [Link]
-
Cornejo, A., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Amatore, C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Saha, A., & Rahaman, S. M. W. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
-
Saha, A., & Rahaman, S. M. W. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]
-
Cornejo, A., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Le, T. N., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]
-
Nishida, M., & Tagata, T. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.[Link]
-
de Vries, J. G. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fine Chemical Synthesis: Exploring the Utility of 5-Bromo-2-chloroisonicotinic Acid. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
Yang, S., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
The Organic Chemistry Portal. Suzuki Reaction. [Link]
-
Gualtieri, F., et al. (2001). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
-
ResearchGate. (2017). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]
-
Bissember, A. C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Amerigo Scientific. 5-Bromo-2-chloroisonicotinic acid. [Link]
-
Cole, D. E., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]
-
ChemExplore. (2025). 5 Cross-Coupling Reactions. YouTube. [Link]
-
Cole, D. E., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajabs.org [ajabs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become particularly indispensable in medicinal chemistry and drug development, where the introduction of amine functionalities into complex molecular architectures is a key strategy for modulating pharmacological activity. The substrate, 5-Bromo-2-chloroisonicotinamide, is a valuable building block, featuring a dihalogenated pyridine ring activated by an amide group. The presence of two distinct halogens, bromine and chlorine, at the C5 and C2 positions respectively, presents an opportunity for highly selective, sequential functionalization. This guide provides a comprehensive overview, detailed experimental protocols, and expert insights into the selective Buchwald-Hartwig amination of this substrate, with a focus on achieving high regioselectivity for amination at the more reactive C5-bromo position.
The Principle of Regioselectivity: A Tale of Two Halogens
The cornerstone of selectively functionalizing this compound lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds in the palladium-catalyzed catalytic cycle. The generally accepted reactivity trend for aryl halides in oxidative addition to a palladium(0) center is I > Br > Cl > F. This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, and therefore, oxidative addition of the palladium catalyst occurs preferentially at the C5-bromo position. By carefully controlling the reaction conditions, particularly the choice of ligand and temperature, a high degree of chemoselectivity can be achieved, leaving the C2-chloro position untouched for subsequent transformations.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition into the aryl halide bond. The resulting arylpalladium(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base, followed by reductive elimination, furnishes the desired arylamine product and regenerates the active Pd(0) catalyst, thus completing the cycle.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine used and the desired scale of the reaction.
Protocol 1: General Procedure for Selective C5-Amination with a Secondary Amine
This protocol is designed for the selective amination at the C5-bromo position using a common secondary amine as the nucleophile.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask or glovebox)
Experimental Workflow Diagram:
Caption: General experimental workflow for the selective C5-amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), sodium tert-butoxide (1.5 mmol, 1.5 equiv), and this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the flask, followed by the secondary amine (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-chloroisonicotinamide derivative.
Protocol 2: Selective C5-Amination with a Primary Amine
For primary amines, a different ligand and base combination may be required to achieve optimal results and minimize side reactions.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry reaction vessel with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), cesium carbonate (2.0 mmol, 2.0 equiv), and this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous 1,4-dioxane (5 mL) followed by the primary amine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Key Reaction Parameters and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommended Starting Point | Rationale and Optimization |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is often used for its stability, while Pd₂(dba)₃ is a source of Pd(0). Pre-catalysts can also be employed for improved consistency.[2] |
| Ligand | XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[3] The choice of ligand is often substrate-dependent. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can influence the reaction rate and functional group tolerance. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. The choice of solvent can affect solubility and reaction temperature. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to side reactions. |
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or increasing the reaction temperature. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere.
-
Side Product Formation: The most common side reaction is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This can often be suppressed by using a bulkier ligand or a milder base.
-
Lack of Regioselectivity: If amination at the C2-chloro position is observed, it may be necessary to lower the reaction temperature or use a less reactive catalyst system. The inherent reactivity difference between the C-Br and C-Cl bonds should favor C5-amination under standard conditions.
Conclusion
The Buchwald-Hartwig amination of this compound offers a powerful and regioselective route to valuable 5-amino-2-chloroisonicotinamide derivatives. By leveraging the differential reactivity of the carbon-halogen bonds and carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of the desired mono-aminated product. This leaves the C2-chloro position available for subsequent diversification, making this methodology a highly strategic tool in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.
References
- Vertex AI Search. (2026).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Reddit. (2018).
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (2025).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2006). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 )
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- ResearchGate. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (2007).
- ResearchGate. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- ChemRxiv. (2020).
- Li, X. (2021).
- ResearchGate. (1996).
- PubMed. (2013).
- YouTube. (2023).
- ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- ResearchGate. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- MDPI. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- ResearchGate. (n.d.).
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloroisonicotinamide
Introduction: Strategic Importance of 5-Bromo-2-chloroisonicotinamide in Medicinal Chemistry
This compound is a pivotal building block for the synthesis of highly functionalized pyridine derivatives, a scaffold of immense importance in drug discovery and development. Its two distinct halogen atoms, bromine at the C5 position and chlorine at the C2 position, offer orthogonal handles for sequential, site-selective palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the controlled introduction of diverse molecular fragments, making it an invaluable starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.[1] The isonicotinamide moiety itself is a recognized pharmacophore, and its derivatives are explored in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3]
This guide provides a comprehensive overview of the key considerations and detailed protocols for the palladium-catalyzed cross-coupling of this compound, with a focus on Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals.
Understanding Regioselectivity: The Key to Controlled Functionalization
In dihalogenated pyridine systems, the regioselectivity of palladium-catalyzed cross-coupling reactions is primarily dictated by electronic effects and the relative strengths of the carbon-halogen bonds. Generally, for dihalogenated pyridines, the halide position alpha to the nitrogen atom (C2 or C6) is more susceptible to oxidative addition by the Pd(0) catalyst.[4][5] This is attributed to the electron-withdrawing nature of the nitrogen atom, which polarizes the C2-Cl bond and makes the C2 carbon more electrophilic.[4][5] Consequently, in the case of this compound, the C2-Cl bond is typically more reactive than the C5-Br bond under standard cross-coupling conditions.
However, it is crucial to note that this inherent reactivity can be modulated and even reversed by the careful selection of the palladium catalyst, ligands, and reaction conditions.[4][6] For instance, sterically hindered ligands can favor reaction at the less hindered C5 position. Therefore, a thorough understanding of these principles is essential for achieving the desired regioselectivity in the synthesis of complex molecules.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, widely employed in the synthesis of biaryl and vinyl-substituted pyridines.[7]
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position
This protocol is designed to favor the coupling of an arylboronic acid at the more reactive C2-Cl position of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl2 (0.03 mmol, 3 mol%).
-
Add the degassed solvent mixture of 1,4-dioxane and water (10 mL, 4:1).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-bromo-2-aryl-isonicotinamide.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings, known for its high activity and functional group tolerance.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[8]
-
Solvent: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents and facilitates the catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Bromo-2-phenylisonicotinamide | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-Bromo-2-(4-methoxyphenyl)isonicotinamide | 80-90 |
| 3 | 3-Pyridylboronic acid | 5-Bromo-2-(pyridin-3-yl)isonicotinamide | 75-85 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, amides, and other N-containing compounds from aryl halides.[9][10][11]
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C2 Position
This protocol details the coupling of a primary or secondary amine at the C2-Cl position of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)
-
Xantphos or other suitable biarylphosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane, degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd2(dba)3 (0.01 mmol, 1 mol%) and Xantphos (0.02 mmol, 2 mol%).
-
Add degassed anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
To this catalyst solution, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-2-amino-isonicotinamide derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd2(dba)3 and a bulky, electron-rich biarylphosphine ligand like Xantphos is highly effective for C-N bond formation, promoting both oxidative addition and reductive elimination steps.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[13]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp2)-C(sp) bonds, enabling the synthesis of aryl and heteroaryl alkynes.[14][15][16]
Protocol 3: Copper-Free Sonogashira Coupling at the C2 Position
This protocol describes a copper-free Sonogashira coupling to introduce a terminal alkyne at the C2-Cl position, which is often preferred in pharmaceutical synthesis to avoid potential copper contamination of the final product.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2-4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-4 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh3)2Cl2 (0.03 mmol, 3 mol%).
-
Add degassed anhydrous THF (10 mL).
-
Add the terminal alkyne (1.5 mmol) followed by triethylamine (3.0 mmol).
-
Seal the flask and stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-2-alkynyl-isonicotinamide.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)2Cl2 is a common and effective catalyst for Sonogashira couplings.[17]
-
Base: An amine base such as triethylamine serves both as a base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the HX by-product.[18]
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions are increasingly favored in pharmaceutical applications to avoid toxicity and purification issues.[14]
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of this compound provides a versatile and powerful platform for the synthesis of a wide array of substituted pyridine derivatives. By understanding the principles of regioselectivity and carefully selecting the appropriate reaction conditions, researchers can selectively functionalize either the C2 or C5 position. The protocols outlined in this guide for Suzuki, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of ligand effects and alternative coupling partners will undoubtedly continue to expand the synthetic utility of this valuable building block.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. American Chemical Society.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Buchwald–Hartwig amin
- Regiodivergent Cross-Dehydrogenative Coupling of Pyridines and Benzoxazoles: Discovery of Organic Halides as Regio-Switching Oxidants. PubMed.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing.
- 2-Chloroisonicotinamide. Chem-Impex.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd..
- Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
- Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences.
- Recent applications of click chemistry in drug discovery.
- Recent applications of click chemistry in drug discovery. PubMed.
- Applications substituted 2-aminothiophenes in drug design.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ias.ac.in [ias.ac.in]
The Strategic Application of 5-Bromo-2-chloroisonicotinamide in the Synthesis of Potent Kinase Inhibitors
Introduction: The Versatility of a Dihalogenated Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous FDA-approved therapeutics. Its ability to engage in crucial hydrogen bonding interactions within the ATP-binding site of protein kinases makes it a cornerstone of kinase inhibitor design. 5-Bromo-2-chloroisonicotinamide emerges as a particularly strategic starting material for the synthesis of novel kinase inhibitors. The differential reactivity of the bromine and chlorine substituents on the pyridine ring offers a versatile platform for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the systematic elaboration of the core structure to achieve high potency and selectivity against specific kinase targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the strategic considerations behind reaction choices, provide detailed, field-proven protocols for key transformations, and contextualize the application with a focus on the synthesis of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of inflammatory responses.
Core Synthetic Strategy: Leveraging Halogen Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for a sequential cross-coupling strategy, where the C5 position is first functionalized via a Suzuki-Miyaura coupling, followed by a subsequent Buchwald-Hartwig amination at the C2 position.
Caption: Sequential cross-coupling strategy for the functionalization of this compound.
Application Focus: Synthesis of a p38 MAPK Inhibitor Scaffold
The p38 MAPK signaling cascade is a key pathway in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Dysregulation of this pathway is implicated in a host of inflammatory diseases, making p38 MAPK a compelling target for therapeutic intervention. Many potent p38 MAPK inhibitors feature a substituted pyridine or pyrimidine core that occupies the ATP-binding pocket.
Caption: Simplified p38 MAPK signaling pathway and the point of intervention for the synthesized inhibitor.
The following protocols detail a two-step synthesis of a 5-aryl-2-amino-isonicotinamide scaffold, a core structure found in many p38 MAPK inhibitors, starting from this compound.
Part 1: Suzuki-Miyaura Coupling for C5-Arylation
The first key transformation is a Suzuki-Miyaura cross-coupling reaction to install an aryl group at the C5 position. The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.[1] For this transformation, a catalyst system like Pd(PPh₃)₄ is often effective due to its robustness and commercial availability.
Experimental Protocol: Synthesis of 2-Chloro-5-(pyridin-4-yl)isonicotinamide
This protocol describes the coupling of this compound with pyridine-4-boronic acid. The resulting product is a key intermediate for further functionalization.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.45 | 1.0 | 1.0 |
| Pyridine-4-boronic acid | 122.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (235 mg, 1.0 mmol), pyridine-4-boronic acid (147 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-chloro-5-(pyridin-4-yl)isonicotinamide as a solid.
Part 2: Buchwald-Hartwig Amination for C2-Functionalization
With the C5 position functionalized, the less reactive C2-chloro substituent can be targeted for a Buchwald-Hartwig amination. This reaction is highly dependent on the choice of palladium precatalyst and a bulky, electron-rich phosphine ligand to facilitate the challenging C-N bond formation.[2] The use of a strong, non-nucleophilic base such as sodium tert-butoxide is typical for this transformation.
Experimental Protocol: Synthesis of 2-(p-tolylamino)-5-(pyridin-4-yl)isonicotinamide
This protocol describes the amination of the previously synthesized intermediate with p-toluidine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-5-(pyridin-4-yl)isonicotinamide | 233.65 | 1.0 | 1.0 |
| p-Toluidine | 107.15 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloro-5-(pyridin-4-yl)isonicotinamide (234 mg, 1.0 mmol), p-toluidine (129 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
In a separate vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol) and flush with argon.
-
Add anhydrous, degassed toluene (5 mL) to the vial containing the catalyst and ligand and stir for 5 minutes at room temperature to form the active catalyst.
-
Transfer the catalyst solution to the Schlenk tube containing the other reagents via a cannula under a positive argon pressure.
-
Rinse the catalyst vial with additional toluene (5 mL) and add it to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C for 16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the final product, 2-(p-tolylamino)-5-(pyridin-4-yl)isonicotinamide.
Conclusion and Future Perspectives
The sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this compound provide a robust and versatile strategy for the synthesis of highly substituted pyridine scaffolds for kinase inhibitor discovery. The protocols outlined in this application note offer a reliable starting point for the synthesis of p38 MAPK inhibitors and can be adapted for the creation of diverse chemical libraries by varying the boronic acid and amine coupling partners. The differential reactivity of the halogen atoms on the starting material is a key strategic advantage, enabling controlled and predictable diversification. Further optimization of reaction conditions, including the exploration of alternative catalysts, ligands, and bases, may be necessary to accommodate a broader range of substrates and to improve reaction efficiency. The resulting compounds can be subjected to in vitro kinase assays and cell-based studies to evaluate their biological activity and to establish structure-activity relationships, ultimately guiding the development of next-generation kinase inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
Sources
Application Notes and Protocols: Synthesis of Novel Agricultural Fungicides Utilizing 5-Bromo-2-chloroisonicotinamide as a Key Intermediate
Abstract
The pyridine ring is a foundational scaffold in the development of modern agricultural fungicides, present in numerous commercial products that protect crops worldwide.[1] The continuous evolution of fungal resistance necessitates the development of novel active ingredients with diverse modes of action.[2] This guide provides a detailed exploration of 5-Bromo-2-chloroisonicotinamide, a highly versatile heterocyclic building block, for the synthesis of next-generation fungicides. We present an in-depth analysis of its reactivity, outline key synthetic strategies, and provide detailed, field-tested protocols for its derivatization. This document is intended for researchers, chemists, and drug development professionals in the agrochemical sector, offering both the theoretical basis and practical steps for leveraging this intermediate in fungicide discovery programs.
Introduction: The Strategic Importance of Pyridine Scaffolds
Pyridine derivatives are integral to agrochemical research due to their proven biological activity and versatile chemical nature.[3] Fungicides incorporating this scaffold, such as boscalid and fluopicolide, have become critical tools for managing devastating plant diseases.[1][4] The strategic advantage of using a pre-functionalized intermediate like this compound lies in its orthogonally reactive sites. The chlorine at the C2 position, bromine at the C5 position, and the carboxamide at the C4 position offer distinct handles for sequential, regioselective modifications. This allows for the rapid generation of diverse chemical libraries, accelerating the discovery of compounds with improved efficacy, novel modes of action, and favorable environmental profiles.[5]
Physicochemical Properties & Reactivity Profile
This compound is a solid organic compound whose true value lies in the distinct reactivity of its substituents. Understanding these properties is crucial for designing logical and efficient synthetic routes.
| Property | Value |
| Molecular Formula | C₆H₄BrClN₂O |
| Molecular Weight | 235.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Sites | C2-Chloro, C5-Bromo, C4-Amide |
The electron-withdrawing nature of the pyridine nitrogen and the substituents makes the ring electron-deficient, which dictates its reactivity:
-
C2-Position (Chloro Group): This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The adjacent nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate, making this a favorable and common reaction pathway.
-
C5-Position (Bromo Group): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.
-
C4-Position (Amide Group): The isonicotinamide moiety itself is a known pharmacophore in some biologically active molecules. While generally stable, the N-H bond can be functionalized, or the amide can be hydrolyzed back to the carboxylic acid under harsh conditions if further modification at this position is desired.[6]
Core Synthetic Strategies & Workflows
The strategic derivatization of this compound typically involves a two-pronged approach: modification at the C2 position via SNAr and diversification at the C5 position via cross-coupling.
Strategy A: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This is often the initial step in a synthetic sequence. The high reactivity of the C2-chloride allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, leading to ethers, amines, or thioethers, respectively. The choice of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is critical to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity and driving the reaction to completion.
Caption: General workflow for SNAr at the C2-position.
Strategy B: Palladium-Catalyzed Cross-Coupling at the C5-Position
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C-C bonds. This reaction is invaluable for attaching various aryl or heteroaryl boronic acids/esters to the C5 position of the pyridine ring. The causality for selecting the components is clear: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) facilitates the catalytic cycle, while a base (e.g., Na₂CO₃ or K₃PO₄) is required for the transmetalation step. The choice of solvent and ligand can be optimized to improve yield and reaction kinetics.
Caption: General workflow for Suzuki cross-coupling at the C5-position.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and desired scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of 5-Bromo-2-(4-methoxyphenoxy)isonicotinamide (via SNAr)
This protocol demonstrates the displacement of the C2-chloride with a phenoxide nucleophile.
Materials and Reagents
| Reagent | CAS No. | MW | Amount | Moles |
| This compound | N/A | 235.47 | 2.35 g | 10.0 mmol |
| 4-Methoxyphenol | 150-76-5 | 124.14 | 1.37 g | 11.0 mmol |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 0.44 g | 11.0 mmol |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | 40 mL | - |
| Ethyl Acetate | 141-78-6 | - | ~150 mL | - |
| Brine | N/A | - | ~50 mL | - |
Step-by-Step Procedure
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4-methoxyphenol (1.37 g, 11.0 mmol) and anhydrous DMF (20 mL).
-
Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution of the sodium phenoxide is formed.
-
Add a solution of this compound (2.35 g, 10.0 mmol) in anhydrous DMF (20 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, cool the reaction to room temperature and carefully quench by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the desired product.
Self-Validation: The product is expected to be a white to off-white solid. Successful synthesis can be confirmed by ¹H NMR, observing the disappearance of the starting material peaks and the appearance of new aromatic signals corresponding to the 4-methoxyphenoxy group, and by mass spectrometry confirming the expected molecular ion peak.
Protocol 4.2: Synthesis of 2-Chloro-5-(4-fluorophenyl)isonicotinamide (via Suzuki Coupling)
This protocol details the C-C bond formation at the C5-position.
Materials and Reagents
| Reagent | CAS No. | MW | Amount | Moles |
| This compound | N/A | 235.47 | 2.35 g | 10.0 mmol |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | 1.68 g | 12.0 mmol |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.35 g | 0.3 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 mmol |
| 1,4-Dioxane | 123-91-1 | - | 40 mL | - |
| Water | 7732-18-5 | - | 10 mL | - |
Step-by-Step Procedure
-
To a 100 mL round-bottom flask, add this compound (2.35 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add the solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol) to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add 50 mL of water, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford the pure product.
Self-Validation: The expected product is a solid. Characterization by ¹H NMR should show new signals in the aromatic region corresponding to the 4-fluorophenyl group and the absence of the starting bromide. ¹⁹F NMR should show a characteristic signal for the fluorine atom.
Fungicidal Mechanism of Action: Potential Targets
While the specific biological activity of a novel compound must be determined experimentally, derivatives of substituted pyridines often target fundamental fungal processes.[2] Many known pyridine-carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs), which belong to the FRAC Group 7.[7][8] These compounds block the fungal respiratory chain at Complex II, leading to a halt in ATP production and eventual cell death.[8] Molecular docking studies of newly synthesized compounds against the SDH enzyme can provide valuable initial insights to guide further optimization.[7] Other potential mechanisms for pyridine-based fungicides include inhibition of sterol biosynthesis or disruption of cell membrane integrity.[9][10]
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of novel agricultural fungicides. Its well-defined and orthogonal reactive sites allow for systematic and predictable chemical modifications through robust protocols like SNAr and palladium-catalyzed cross-coupling. By leveraging the strategies and protocols outlined in this guide, researchers can efficiently generate diverse libraries of pyridine-based compounds, accelerating the discovery and development of effective solutions to combat fungal pathogens and ensure global food security.
References
-
Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. (2025, June 2). Molecules. Retrieved January 20, 2026, from [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025, February 26). Journal of Agricultural and Food Chemistry. Retrieved January 20, 2026, from [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Fluopicolide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- CN101524076A - Fungicide composition. (n.d.). Google Patents.
-
Baibakova, E. V., Nefedjeva, E. E., Suska-Malawska, M., Wilk, M., Sevriukova, G. A., & Zheltobriukhov, V. F. (2019). Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. Annual Research & Review in Biology. Retrieved January 20, 2026, from [Link]
- EP2418951A2 - Fungicidal mixtures and their use. (n.d.). Google Patents.
- CN107814759A - The preparation method of fluopicolide. (n.d.). Google Patents.
- WO2020261030A1 - Synergistic fungicide composition. (n.d.). Google Patents.
-
Fungicide Modes of Action and Spectrum. (n.d.). CABI Digital Library. Retrieved January 20, 2026, from [Link]
-
EP3713917B1 - Process for the preparation of fluopicolide. (2025, July 2). European Patent Office. Retrieved January 20, 2026, from [Link]
- WO2019101769A1 - Process for the preparation of fluopicolide. (n.d.). Google Patents.
- EP1949789A1 - Biological-chemical fungicide compositions and methods of use. (n.d.). Google Patents.
- CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. (n.d.). Google Patents.
- EP3489221A1 - Process for the preparation of fluopicolide. (n.d.). Google Patents.
-
A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. (n.d.). RUDN Journal of Agronomy and Animal Industries. Retrieved January 20, 2026, from [Link]
-
Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. (n.d.). Pest Management Science. Retrieved January 20, 2026, from [Link]
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Recent Topics on Action Mechanisms of Fungicides. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
Fine Chemical Synthesis: Exploring the Utility of 5-Bromo-2-chloroisonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Multicomponent reactions in fungicide research: The discovery of mandipropamid. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Novel dioxolane ring compounds for the management of phytopathogen diseases as ergosterol biosynthesis inhibitors: synthesis, biological activities and molecular docking. (2022, March 31). USDA ARS. Retrieved January 20, 2026, from [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalarrb.com [journalarrb.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluopicolide | C14H8Cl3F3N2O | CID 11159021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Publication : USDA ARS [ars.usda.gov]
Application Note: A Comprehensive Guide to Amide Bond Formation with 5-Bromo-2-chloroisonicotinic Acid
Abstract: This document provides an in-depth guide for researchers, chemists, and drug development professionals on the successful formation of amide bonds utilizing 5-Bromo-2-chloroisonicotinic acid. This halogenated pyridine scaffold is a valuable building block in medicinal chemistry, and mastering its coupling is essential for the synthesis of novel chemical entities. This note moves beyond simple step-by-step instructions, delving into the mechanistic rationale behind protocol choices, reagent selection, and troubleshooting strategies to empower scientists to overcome common challenges associated with sterically hindered and electronically deactivated substrates.
Strategic Importance & Core Challenges
5-Bromo-2-chloroisonicotinic acid and its subsequent amide derivatives are privileged structures in modern drug discovery. The pyridine core offers desirable physicochemical properties and metabolic stability, while the halogen substituents provide key vectors for further chemical modification, such as cross-coupling reactions. The formation of an amide bond is the most frequent reaction employed in medicinal chemistry, serving as a robust linchpin in a vast array of therapeutic agents.[1]
However, the electronic nature of the 5-Bromo-2-chloroisonicotinoyl moiety presents distinct challenges. The electron-withdrawing effects of the two halogen atoms and the pyridine nitrogen atom render the aromatic ring electron-deficient. This can decrease the nucleophilicity of amines used as coupling partners, making the reaction sluggish.[1][2] Therefore, a carefully considered approach to reaction design is paramount for achieving high yields and purity.
Key Considerations:
-
Activation is Non-Negotiable: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions. The carboxylic acid must first be converted into a more reactive species.[3]
-
Reagent Selection: The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.[4]
-
Side Reactions: Inefficient activation or slow coupling can lead to side reactions, such as the rearrangement of activated intermediates into unreactive byproducts (e.g., N-acylurea formation with carbodiimides) or reaction of the amine with the coupling reagent itself.
-
Workup & Purification: Byproducts from coupling reagents can complicate purification. Choosing reagents that yield water-soluble byproducts, like T3P®, can significantly streamline this process.[5][6]
The Chemist's Toolbox: Selecting the Optimal Coupling Reagent
The success of an amide coupling reaction hinges on the efficient activation of the carboxylic acid. A diverse array of reagents has been developed for this purpose, each with its own mechanism, advantages, and limitations.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Uronium/Aminium | HATU , HBTU | Forms a highly reactive OAt/OBt active ester. | Fast reaction times, high yields, effective for many substrate types.[7] | Can form guanidinium byproducts if amine is added incorrectly; relatively expensive. |
| Phosphonium | PyBOP , PyAOP | Forms a reactive phosphonium ester intermediate. | Highly effective for sterically hindered substrates and reducing racemization.[8] | Byproducts can be difficult to remove; potential for carcinogenic byproducts with older reagents like BOP.[8][9] |
| Carbodiimides | EDC , DCC | Forms an O-acylisourea intermediate.[10] | Cost-effective, widely used. | Can cause racemization (suppressed by additives like HOBt); DCC byproduct is poorly soluble; can form stable N-acylurea byproducts.[9] |
| Anhydrides | T3P® | Forms a mixed phosphonic anhydride intermediate.[5] | Excellent efficiency, low racemization risk, water-soluble byproducts for easy workup.[5][6][11] | Often sold as a solution in a carrier solvent. |
| Acyl Halides | Oxalyl Chloride, SOCl₂, BTFFH (for acyl fluorides) | Two-step process: first forms a highly reactive acyl halide. | Very effective for unreactive, electron-deficient amines or sterically hindered partners.[12][13][14] | Harsher conditions may not be suitable for sensitive substrates; generates acidic byproducts.[4] |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, field-proven methodologies for coupling 5-Bromo-2-chloroisonicotinic acid with a variety of amine nucleophiles. It is critical to use anhydrous solvents and reagents to prevent hydrolysis of activated intermediates.
Protocol 1: General-Purpose High-Efficiency Coupling with HATU
This method is a robust and reliable choice for a wide range of primary and secondary amines. The pre-activation step is crucial for success.
Caption: General workflow for HATU-mediated amide coupling.
Methodology:
-
To a stirred solution of 5-Bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid, forming the OAt-active ester.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 1-16 hours).
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak aqueous acid (e.g., saturated NH₄Cl or 1N HCl), a weak aqueous base (e.g., saturated NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Streamlined & Green Coupling with T3P®
Propylphosphonic anhydride (T3P®) is an excellent choice for process chemistry due to its high efficiency and the formation of water-soluble byproducts, which greatly simplifies purification.[5][6]
Caption: Workflow for amide coupling using T3P®.
Methodology:
-
Dissolve 5-Bromo-2-chloroisonicotinic acid (1.0 eq), the amine (1.1 eq), and a suitable base such as pyridine or triethylamine (3.0 eq) in an appropriate anhydrous solvent (e.g., ethyl acetate, THF, or DCM).
-
Cool the mixture to 0 °C in an ice bath. This initial cooling helps manage any potential exotherm upon reagent addition, even on small scales.[15]
-
Add T3P® (typically 1.5 eq of the trimer, as a 50% solution in a solvent like ethyl acetate or DMF) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by LC-MS or TLC.
-
Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent. The phosphonic acid byproducts are highly water-soluble and will be removed into the aqueous layer.[5][6]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which is often significantly cleaner than with other coupling agents.
-
Purify as needed via column chromatography or recrystallization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Acid Activation: Coupling reagent is inefficient or degraded. | Use a fresh bottle of coupling reagent. Switch to a more powerful reagent like PyBOP or an acyl fluoride-based method. |
| Amine Deactivation: The amine is protonated by the carboxylic acid, rendering it non-nucleophilic. | Ensure sufficient non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is present. Pre-activation of the acid before amine addition is critical. | |
| Steric Hindrance: Bulky groups on the acid or amine are preventing the reaction. | Increase the reaction temperature (cautiously, up to 80 °C). Switch to a less sterically demanding activation strategy, such as conversion to an acyl fluoride.[12][14] | |
| Hydrolysis: Water in the reaction is destroying the activated intermediate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Multiple Side Products | N-Acylurea Formation: (Carbodiimides) The O-acylisourea intermediate rearranges. | Add HOBt or OxymaPure as an additive to trap the O-acylisourea as a more stable active ester. |
| Guanidinium Capping: (HATU/HBTU) The amine reacts directly with the coupling reagent. | Always pre-activate the acid with the coupling reagent before adding the amine. Use a slight excess of the amine, not the coupling reagent.[9] | |
| Difficult Purification | Insoluble Byproducts: Dicyclohexylurea (DCU) from DCC is often insoluble and precipitates. | Use EDC, as its urea byproduct is water-soluble. Alternatively, use T3P®, whose byproducts are easily removed with an aqueous wash.[5] |
Conclusion
The synthesis of amides from 5-Bromo-2-chloroisonicotinic acid is a highly achievable and versatile transformation central to many research and development programs. Success is not predicated on a single "magic bullet" protocol but rather on a sound understanding of the principles of carboxylic acid activation and a rational selection of reagents and conditions tailored to the specific amine substrate. By employing the strategies outlined in this guide—from the robust utility of HATU to the process-friendly efficiency of T3P®—and by applying systematic troubleshooting, researchers can confidently and efficiently generate diverse libraries of novel isonicotinamides for downstream applications.
References
- Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.).
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemical structures of various common coupling reagents and additives. (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, M., et al. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). Molecules. Retrieved from [Link]
-
Temperature control and side reactions in PPAA (T3P) couplings. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube. Retrieved from [Link]
- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (1990). Google Patents.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (2015). ResearchGate. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. Retrieved from [Link]
-
Evolution of amide bond formation. (2024). ResearchGate. Retrieved from [Link]
-
Catalytic amide bond forming methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Strategic Derivatization of 5-Bromo-2-chloroisonicotinamide for Biological Screening
Abstract
5-Bromo-2-chloroisonicotinamide is a highly versatile heterocyclic scaffold, presenting two distinct halogenated positions with orthogonal reactivity. This differential reactivity enables selective functionalization, making it an invaluable starting material for generating diverse chemical libraries for biological screening. This guide provides a comprehensive overview of the strategic derivatization of this scaffold, focusing on three principal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. We delve into the mechanistic rationale behind regioselective transformations and provide detailed, field-proven protocols for researchers in medicinal chemistry and drug discovery.
Introduction: The Strategic Value of the Isonicotinamide Core
The isonicotinamide framework, a pyridine-4-carboxamide, is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[3][4][5][6] The parent compound, this compound, offers a robust platform for library synthesis due to the distinct electronic environments of the C2 and C5 positions.
The pyridine nitrogen and the carboxamide group act as electron-withdrawing groups, which significantly influences the reactivity of the ring. This electronic pull is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, the chlorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the bromine atom at C5 is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This predictable disparity in reactivity is the cornerstone of a rational diversification strategy.
The Principle of Orthogonal Reactivity
The synthetic utility of this compound hinges on the ability to selectively address one halogen in the presence of the other. This is achieved by choosing reaction conditions that favor one mechanistic pathway over another.
-
At the C2-Position (Chloro): The C2 position is electronically deficient, making the C-Cl bond susceptible to attack by strong nucleophiles through an addition-elimination mechanism (SNAr).[7] This pathway does not typically require a metal catalyst.
-
At the C5-Position (Bromo): The C-Br bond has a lower bond dissociation energy than the C-Cl bond, rendering it more reactive toward oxidative addition to a low-valent transition metal center (e.g., Pd(0)). This makes it the preferred site for reactions like Suzuki and Buchwald-Hartwig cross-coupling.
This differential reactivity allows for a sequential functionalization strategy, vastly expanding the chemical space accessible from a single starting material.
Figure 1: Regioselective derivatization pathways for this compound based on orthogonal reactivity.
Protocol I: Nucleophilic Aromatic Substitution (SNAr) at C2
This protocol details the displacement of the C2-chloride with an amine nucleophile. The reaction proceeds readily due to the electronic activation conferred by the ring nitrogen.[8]
Rationale: This catalyst-free method is robust and high-yielding for a variety of strong nucleophiles. The choice of a polar aprotic solvent like DMSO or DMF facilitates the formation of the charged Meisenheimer intermediate, while a mild base neutralizes the HCl generated in situ.[8]
Step-by-Step Protocol: Synthesis of 5-Bromo-2-(morpholino)isonicotinamide
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq, e.g., 236 mg, 1.0 mmol) in anhydrous Dimethyl Sulfoxide (DMSO, 5 mL).
-
Addition of Nucleophile: To the stirred solution, add morpholine (1.2 eq, 104 µL, 1.2 mmol).
-
Addition of Base: Add potassium carbonate (K₂CO₃) (1.5 eq, 207 mg, 1.5 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure product.
| Parameter | Condition | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic; stabilizes charged intermediate.[8] |
| Base | K₂CO₃, Et₃N, DIPEA | Scavenges in-situ generated HCl. |
| Temperature | 80 - 120 °C | Provides activation energy to overcome aromaticity disruption.[7] |
| Nucleophiles | Secondary amines, thiols, alkoxides | Strong nucleophiles are required for efficient reaction. |
Table 1: Typical Reaction Parameters for SNAr at the C2 Position.
Protocol II: Suzuki-Miyaura Cross-Coupling at C5
This protocol describes the selective formation of a C-C bond at the C5 position, leaving the C2-chloride untouched.
Rationale: Palladium-catalyzed Suzuki coupling is a powerful method for creating biaryl structures.[9] The oxidative addition of the C-Br bond to the Pd(0) catalyst is significantly faster than that of the more robust C-Cl bond. The use of a phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[10] Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this transformation on chloropyridines.
Step-by-Step Protocol: Synthesis of 2-Chloro-5-phenylisonicotinamide
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq, 236 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and sodium carbonate (Na₂CO₃) (2.0 eq, 212 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol).
-
Evacuate and Backfill: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the desired biaryl product.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Efficient for coupling of "activated" aryl chlorides/bromides.[9] |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes Pd(0) and facilitates oxidative addition/reductive elimination.[10] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid to form the boronate species. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic system required for base and organic reagent solubility.[11] |
Table 2: Typical Reaction Parameters for Suzuki Coupling at the C5 Position.
Protocol III: Buchwald-Hartwig Amination at C5
This protocol outlines the selective formation of a C-N bond at the C5-bromo position.
Rationale: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[12] Similar to the Suzuki reaction, it relies on the preferential oxidative addition of the C-Br bond to the palladium catalyst. The amination of aryl chlorides is significantly more challenging than for bromides and often requires specialized, bulky, and electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or DavePhos) and a strong, non-nucleophilic base like sodium tert-butoxide to facilitate the difficult reductive elimination step. By using conditions optimized for C-Br coupling, selectivity is readily achieved.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol: Synthesis of 5-(Anilino)-2-chloroisonicotinamide
-
Inert Atmosphere: To a dry Schlenk tube, add this compound (1.0 eq, 236 mg, 1.0 mmol), Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol), and a suitable biarylphosphine ligand such as XPhos (0.08 eq, 38 mg, 0.08 mmol).
-
Base and Amine Addition: Add sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol). Then, add aniline (1.1 eq, 101 µL, 1.1 mmol).
-
Evacuate and Backfill: Seal the tube with a septum, and then evacuate and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Conditions: Place the tube in a preheated oil bath or heating block at 100 °C. Stir vigorously for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude material by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to obtain the pure C5-aminated product.
Conclusion and Outlook
The this compound scaffold provides an exceptional entry point for the rapid generation of diverse molecular libraries. By leveraging the principles of orthogonal reactivity, chemists can selectively functionalize either the C2 or C5 position through robust and well-established protocols. The resulting derivatives, such as the 5-bromo-2-substituted and 2-chloro-5-substituted isonicotinamides, can themselves serve as substrates for further diversification, enabling a combinatorial approach to explore a vast chemical space. This strategic methodology empowers researchers to efficiently synthesize novel compounds for screening campaigns, accelerating the discovery of new therapeutic agents.
References
-
Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. Available at: [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]
-
Tomori, H., et al. (2005). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Muthumari, S., & Ramesh, R. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Sajiki, H., et al. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Organic Letters, 7(12), 2425-2428. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(50), 34653-34668. Available at: [Link]
-
Özdemir, İ., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(10), 18886-18901. Available at: [Link]
-
Olar, R., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Medicinal Chemistry Research, 24, 854-865. Available at: [Link]
-
Clark, J. H., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(11), 2038-2042. Available at: [Link]
-
Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2697. Available at: [Link]
-
Wang, M., et al. (2016). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 21(10), 1339. Available at: [Link]
-
Zhang, J., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(12), 2325-2332. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Zhang, L., et al. (2015). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 20(2), 2531-2544. Available at: [Link]
-
Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 9206-9221. Available at: [Link]
-
Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia contributors. (2023). Isonicotinamide. Wikipedia. Available at: [Link]
-
Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4935. Available at: [Link]
-
ResearchGate. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 2. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-chloroisonicotinamide
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Alkynylation of Halogenated Nicotinamides
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] 5-Bromo-2-chloroisonicotinamide is a valuable building block in medicinal chemistry, and its selective alkynylation can provide access to a diverse range of novel compounds with potential biological activity.
This application note provides a comprehensive guide to the Sonogashira coupling of this compound, addressing the critical aspect of regioselectivity due to the presence of two different halogen atoms. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl. This suggests that the coupling reaction can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This guide will delve into the mechanistic underpinnings, optimization of reaction parameters, a detailed experimental protocol, and troubleshooting strategies to enable researchers to successfully employ this reaction in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding these cycles is crucial for rational optimization of reaction conditions.
-
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated.
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.
-
Deprotonation: A base deprotonates the terminal alkyne, leading to the formation of a copper acetylide intermediate. This species is then ready for transmetalation to the palladium center.[5]
-
The presence of a base is essential to neutralize the hydrogen halide byproduct generated during the reaction and to facilitate the formation of the copper acetylide.[1]
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling.
Optimizing Reaction Conditions for this compound
The success of the Sonogashira coupling of this compound hinges on the careful selection of reaction parameters to favor mono-alkynylation at the C-Br position and minimize side reactions.
Catalyst System: Palladium and Ligands
The choice of the palladium source and its coordinating ligands is critical.
-
Palladium Precatalysts: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable and convenient to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄.
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligands influence the reactivity of the palladium catalyst.[6] For substrates prone to steric hindrance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[6] N-heterocyclic carbene (NHC) ligands have also emerged as effective alternatives to phosphines.[4][7]
Copper Co-catalyst
Copper(I) iodide (CuI) is the most common co-catalyst and significantly accelerates the reaction, allowing it to proceed under milder conditions.[3] However, the presence of copper can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1] Therefore, conducting the reaction under an inert atmosphere is crucial. In cases where Glaser coupling is a significant issue, a copper-free Sonogashira protocol can be employed, though this may require more forcing conditions or specialized catalyst systems.[1][8]
Base Selection
The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the HX byproduct.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used and can often serve as the solvent or co-solvent.
-
Inorganic Bases: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.
Solvent Effects
The solvent must be capable of dissolving all reaction components.[9]
-
Amine Solvents: Using an amine base like Et₃N as the solvent is a common practice.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are frequently used.[1][10] Anecdotal evidence suggests that THF may sometimes promote the formation of palladium black, indicating catalyst decomposition.[11]
-
Aqueous Media: With the aid of surfactants, Sonogashira couplings can also be performed in water, offering a more environmentally friendly option.[12][13]
Comparative Table of Reaction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) | Condition 3 (Mild) | Rationale & Remarks |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ is a stable and reliable precatalyst. Pd₂(dba)₃ is often used in copper-free systems. Pd(PPh₃)₄ is an active Pd(0) source suitable for milder conditions. |
| Ligand | - (included in precatalyst) | XPhos (4 mol%) | - | Bulky, electron-rich ligands like XPhos can be beneficial in copper-free systems. |
| Cu Co-catalyst | CuI (3-10 mol%) | None | CuI (5 mol%) | CuI accelerates the reaction but can cause alkyne homocoupling. |
| Base | Et₃N or i-Pr₂NH (2-3 eq.) | K₂CO₃ or Cs₂CO₃ (2 eq.) | Et₃N (excess) | Amine bases are standard. Inorganic bases are often used in copper-free conditions. |
| Solvent | THF or DMF | Toluene or Dioxane | Et₃N | Solvent choice depends on substrate solubility and reaction temperature. |
| Temperature | Room Temp. to 60 °C | 80-110 °C | Room Temperature | Higher temperatures may be needed for less reactive substrates or copper-free conditions. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Essential to prevent Glaser coupling and catalyst degradation. |
Detailed Experimental Protocol
This protocol describes a general procedure for the regioselective Sonogashira coupling of this compound with a generic terminal alkyne at the C-Br position.
Materials and Reagents
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Pre-Reaction Setup
-
Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Ensure all reagents are of high purity and solvents are anhydrous.
-
Degas the solvent(s) by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.
Step-by-Step Procedure
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1 M solution).
-
Add the base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat to a temperature between 40-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-chloroisonicotinamide.
Caption: A typical experimental workflow for the Sonogashira coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere | - Use a fresh batch of catalyst and high-purity, anhydrous reagents.- Ensure thorough degassing of solvents.- Increase reaction temperature or switch to a more active catalyst system.[10] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Ensure high purity of all reagents.- Consider a different solvent; THF has been anecdotally linked to this issue.[11]- Use a more robust ligand system. |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction mixture.- Reduce the amount of CuI or consider a copper-free protocol.[1]- Slow addition of the alkyne can sometimes minimize this side reaction.[14] |
| Low Reactivity of Aryl Halide | - Steric hindrance or deactivating electronic effects | - Increase the reaction temperature.- Use a more electron-rich and bulky phosphine ligand to promote oxidative addition.[6]- Increase the catalyst loading. |
| Hydrodehalogenation of Starting Material | - Side reaction under coupling conditions | - This can be substrate-dependent. Re-screening of bases and solvents may be necessary. |
Conclusion
The Sonogashira coupling of this compound offers a strategic and efficient route to novel alkynylated heterocycles. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective functionalization can be achieved. Careful consideration of the catalyst system, base, solvent, and reaction atmosphere is paramount for a successful outcome. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to develop and optimize this valuable transformation for their specific synthetic targets.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
ACS Publications. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
RSC Advances. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
-
ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. books.lucp.net [books.lucp.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Strategic Functionalization of 5-Bromo-2-chloroisonicotinamide via Nucleophilic Aromatic Substitution
An Application Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold
5-Bromo-2-chloroisonicotinamide is a highly versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its pyridine core is decorated with three key features: a bromine atom at the 5-position, a chlorine atom at the 2-position, and an isonicotinamide moiety at the 4-position. The electron-deficient nature of the pyridine ring, further activated by the powerful electron-withdrawing carboxamide group, makes this molecule an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] This guide provides a detailed exploration of the mechanistic principles, regioselectivity, and practical laboratory protocols for the selective functionalization of this scaffold, empowering researchers to leverage its full synthetic potential.
The strategic placement of two distinct halogen atoms at electronically activated positions offers a gateway to sequential and regioselective chemical modifications. Understanding the subtle interplay of leaving group ability and positional activation is paramount to achieving desired synthetic outcomes. This document serves as a comprehensive resource, blending theoretical principles with field-proven experimental protocols.
Part 1: Mechanistic Rationale and Regioselectivity
The cornerstone of this chemistry is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr pathway proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Elimination: The aromaticity is restored through the expulsion of the leaving group (in this case, a halide ion).
The stability of the Meisenheimer complex is the critical determinant of the reaction's feasibility. In this compound, the pyridine nitrogen and the 4-carboxamide group provide powerful resonance stabilization for the negative charge developed during the intermediate stage, particularly when the attack occurs at the C-2 or C-4 positions.[3]
Predicting the Site of Reaction: C-2 vs. C-5
A key question for this substrate is which halogen will be displaced? The outcome is governed by two primary factors:
-
Positional Activation: The C-2 position (ortho to the ring nitrogen) and the C-4 position are the most activated sites on a pyridine ring for SNAr.[1] The C-2 position on our substrate is therefore highly activated. The C-5 position is less electronically favored for nucleophilic attack.
-
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the second, often fast, step. The typical leaving group order is F > Cl ≈ Br > I.[4][5] While chlorine and bromine have similar intrinsic leaving group abilities, the electronic activation of the position is the dominant factor.
Figure 1: General Mechanism for SNAr on this compound.
Part 2: Experimental Protocols and Application Notes
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific nucleophiles.
A. Amination Reactions (Nitrogen Nucleophiles)
The introduction of nitrogen-containing moieties is a cornerstone of medicinal chemistry. This protocol is suitable for a wide range of primary and secondary amines.
Expert Insight: The choice of base is critical. For neutral amine nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is required to neutralize the HCl generated in situ. Using excess of the reacting amine can also serve this purpose if it is inexpensive and readily available.[7] Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they effectively solvate the polar intermediates and reactants.
Protocol 2.1: General Procedure for Amination
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine (1.1 - 1.5 eq) followed by a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent (e.g., DMSO or NMP) to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water, which will often precipitate the product. Alternatively, perform an aqueous extraction using a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by filtration and washing if it precipitates cleanly, or by column chromatography on silica gel.
Table 1: Representative Conditions for Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Product |
| Morpholine | K₂CO₃ | DMSO | 100 | 6 | 5-Bromo-2-(morpholin-4-yl)isonicotinamide |
| Benzylamine | DIPEA | NMP | 120 | 12 | 5-Bromo-2-(benzylamino)isonicotinamide |
| Aniline | K₂CO₃ | DMF | 120 | 18 | 5-Bromo-2-(phenylamino)isonicotinamide |
B. Etherification & Phenolation Reactions (Oxygen Nucleophiles)
The synthesis of aryl ethers requires the generation of a potent alkoxide or phenoxide nucleophile. This necessitates the use of a strong, non-nucleophilic base.
Expert Insight: Sodium hydride (NaH) is a highly effective base for deprotonating alcohols and phenols.[8] It is crucial to handle NaH with care under an inert atmosphere (N₂ or Ar) as it is highly reactive with moisture. The alcohol should be added slowly to a suspension of NaH in a suitable solvent like THF or DMF to control the hydrogen gas evolution.
Protocol 2.2: General Procedure for O-Arylation
-
Nucleophile Generation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF under an inert atmosphere, add the desired alcohol or phenol (1.1 eq) dropwise at 0 °C.
-
Activation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide/phenoxide.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Reaction Conditions: Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material by column chromatography.
Table 2: Representative Conditions for Etherification Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Product |
| Phenol | NaH | DMF | 80 | 8 | 5-Bromo-2-phenoxyisonicotinamide |
| Benzyl Alcohol | NaH | THF | 65 (reflux) | 12 | 2-(Benzyloxy)-5-bromoisonicotinamide |
| Methanol | NaH | THF | 65 (reflux) | 10 | 5-Bromo-2-methoxyisonicotinamide |
C. Thioetherification Reactions (Sulfur Nucleophiles)
Thiols are inherently strong nucleophiles, and their corresponding thiolates are even more potent.[9] These reactions often proceed under milder conditions than their oxygen-based counterparts.
Expert Insight: While many thiols can react directly, the use of a mild base like potassium carbonate is recommended to generate the thiolate in situ, accelerating the reaction and consuming the HCl byproduct.[10] Thiols are susceptible to oxidation to disulfides, so degassing the solvent or running the reaction under an inert atmosphere can be beneficial, though not always strictly necessary.
Protocol 2.3: General Procedure for S-Arylation
-
Reaction Setup: Combine this compound (1.0 eq), the desired thiol (1.1 eq), and potassium carbonate (2.0 eq) in a reaction vessel.
-
Solvent: Add a polar solvent such as DMF or acetonitrile.
-
Reaction Conditions: Heat the mixture to 50-80 °C. The reaction is often significantly faster than amination or etherification; monitor progress closely by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Table 3: Representative Conditions for Thioetherification Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Product |
| Thiophenol | K₂CO₃ | DMF | 60 | 3 | 5-Bromo-2-(phenylthio)isonicotinamide |
| Benzyl Mercaptan | K₂CO₃ | Acetonitrile | 70 | 5 | 2-(Benzylthio)-5-bromoisonicotinamide |
| Ethanethiol | K₂CO₃ | DMF | 50 | 4 | 5-Bromo-2-(ethylthio)isonicotinamide |
graph "Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];A [label="1. Reaction Setup\n(Substrate, Base, Solvent)"]; B [label="2. Add Nucleophile\n(Amine, Alcohol, or Thiol)"]; C [label="3. Heat Reaction\n(Monitor by TLC/LC-MS)"]; D [label="4. Aqueous Work-up\n(Quench & Extract)"]; E [label="5. Purification\n(Chromatography or Recrystallization)"]; F [label="6. Characterization\n(NMR, MS)"];
A -> B -> C -> D -> E -> F; }
Figure 2: Standard Experimental Workflow for SNAr Reactions.
Figure 3: Logical Flow of Regioselectivity in the SNAr Reaction.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH. (n.d.).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
-
Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042. [Link]
- ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. (2018). ResearchGate.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). ResearchGate.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (2025). BenchChem.
- SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube.
- Umar, K., & Smith, A. M. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
- Reactions of Amines. (n.d.).
- REACTIONS OF ALCOHOLS. (n.d.).
- Reactions of thiols. (2019, October 15). YouTube.
- Reactions of Thiols. (2025). ResearchGate.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. csueastbay.edu [csueastbay.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-2-chloroisonicotinamide
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 5-bromo-2-chloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Low or No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: A low or nonexistent yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its inactivity is a common culprit.
-
Troubleshooting:
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[1]
-
Catalyst Quality: Palladium catalysts, especially those in solid form like Pd(PPh₃)₄, can degrade over time. It is advisable to use a fresh batch or a more stable pre-catalyst.
-
In-situ Reduction: If you are using a Pd(II) source, such as Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient. The choice of phosphine ligand can influence this reduction process.
-
-
-
Substrate Reactivity: The electronic properties of this compound can influence the rate-limiting oxidative addition step.
-
Troubleshooting:
-
Ligand Choice: For electron-rich or heteroaromatic halides, bulky and electron-rich phosphine ligands can accelerate oxidative addition. Consider ligands such as XPhos, SPhos, or P(tBu)₃ as alternatives to PPh₃.[2]
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sluggish substrates.[3]
-
-
-
Boronic Acid/Ester Issues: The stability and reactivity of the boron reagent are critical for the transmetalation step.
-
Troubleshooting:
-
Protodeboronation: Boronic acids can undergo protodeboronation, a side reaction that cleaves the C-B bond, especially with electron-deficient or some heteroaryl boronic acids.[4][5] Using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can mitigate this issue as they often exhibit greater stability.[5][6]
-
Hydrolysis: The hydrolysis of boronic esters to the active boronic acid can be a slow process and rate-limiting. The rate of hydrolysis is dependent on several factors including the nature of the boronic ester and the reaction conditions.[6]
-
-
Formation of Side Products
Question: I'm observing significant amounts of side products in my reaction mixture. What are the common side products and how can I minimize their formation?
Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom is a common side reaction.
-
Mechanism: This can occur after oxidative addition, where the palladium complex abstracts a hydride from the solvent or base, followed by reductive elimination.[7]
-
Minimization:
-
Ensure a strictly inert atmosphere to prevent the formation of species that can act as hydride sources.
-
Protecting reactive N-H groups on the substrate can sometimes suppress dehalogenation.[8]
-
In some cases, bromo and chloro derivatives show a lower propensity for dehalogenation compared to their iodo counterparts.[9]
-
-
-
Homocoupling: The coupling of two boronic acid molecules can lead to the formation of a biaryl byproduct.
-
Mechanism: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.
-
Minimization:
-
Rigorous degassing of the reaction mixture is essential.
-
Using a "slow release" strategy with organotrifluoroborates can keep the concentration of the active boronic acid low, thus minimizing homocoupling.[6]
-
-
-
Reaction at the 2-Chloro Position: While the C-Br bond is generally more reactive in Suzuki couplings, reaction at the C-Cl bond can occur, leading to a mixture of isomers.
-
Explanation: The relative reactivity of the two halogen atoms is influenced by both electronic and steric factors. The choice of catalyst and ligand system can significantly impact the regioselectivity.
-
Control:
-
Careful selection of the palladium catalyst and ligand is crucial. For dihaloheterocycles, specific ligand systems can direct the reaction to a particular site.[10]
-
Optimizing the reaction temperature may also influence the selectivity, as the activation energies for the oxidative addition at the C-Br and C-Cl bonds will differ.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like dihaloheterocycles, modern catalyst systems often outperform traditional ones. Consider starting with a robust pre-catalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands have been shown to be effective for a wide range of Suzuki couplings, including those involving heteroaryl chlorides.[2]
Q2: What is the role of the base in the Suzuki coupling, and which one should I choose?
A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction yield.[11] For many Suzuki couplings involving pyridinic substrates, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[11] The solubility of the base in the chosen solvent system is also an important consideration.[7]
Q3: What solvent system is recommended for this reaction?
A3: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[7] Typical solvent systems include 1,4-dioxane/water, THF/water, or DMF/water.[12] The ratio of the organic solvent to water can influence the reaction rate and yield and may require optimization. Anhydrous conditions are also possible, particularly when using bases like KF.[7][13]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.
Q5: My product appears to be insoluble in the reaction mixture. What should I do?
A5: Product insolubility can be a challenge, particularly with poly-aromatic products, as it can halt the reaction by preventing the product from diffusing away from the catalyst surface. If you observe precipitation, consider switching to a higher-boiling point solvent that may better solubilize the product, such as toluene or DMSO.[14]
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Air-stable and reliable Pd(0) source. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition.[2] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective and commonly used bases for Suzuki couplings.[11] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) | Good for dissolving both organic and inorganic components.[7] |
| Temperature | 80-110 °C | A good starting range for balancing reaction rate and stability. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point. Optimization of specific parameters may be necessary for different boronic acid coupling partners.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.). Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[15]
Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. Available from: [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Available from: [Link]
-
ResearchGate. Palladium-Containing Perovskites: Recoverable and Reusable Catalysts for Suzuki Couplings | Request PDF. Available from: [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]
-
ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
PubMed. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Available from: [Link]
-
White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available from: [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Available from: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available from: [Link]
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available from: [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction.. Available from: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Synthesis of 5-Bromo-2-chloroisonicotinamide
Welcome to the technical support resource for the synthesis of 5-Bromo-2-chloroisonicotinamide. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis. Our goal is to equip you with the expertise to identify, mitigate, and prevent common side reactions, thereby improving your yield, purity, and overall success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each entry provides a potential cause for the observed problem and a detailed, actionable solution.
Q1: My final product yield is significantly lower than expected. What are the likely causes?
Low yield is a common issue that can stem from several points in the synthetic pathway. The most frequent culprits are incomplete reactions, product degradation, or mechanical losses during workup and purification.
Possible Causes and Solutions:
-
Incomplete Amidation: The conversion of 5-Bromo-2-chloroisonicotinic acid to the corresponding amide is a critical step. If this reaction does not go to completion, you will be left with unreacted starting material, which can be difficult to separate from the final product.
-
Troubleshooting: The conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to amidation is a common strategy.[1] Ensure that the acyl chloride formation is complete before adding the ammonia source. You can monitor this by taking a small aliquot, quenching it with methanol, and analyzing it by LC-MS to see if the methyl ester has formed. Also, ensure your ammonia source (e.g., ammonium hydroxide, ammonia gas) is in sufficient excess and that the reaction temperature is appropriate.
-
-
Hydrolysis of the Amide: The isonicotinamide product can hydrolyze back to the carboxylic acid, especially in the presence of strong acids or bases at elevated temperatures during the workup.[2][3]
-
Troubleshooting: Maintain a neutral or slightly basic pH during aqueous extractions and avoid prolonged heating. When isolating the product, ensure all reagents from previous steps are thoroughly removed.
-
-
Decarboxylation of the Starting Material: Although it requires elevated temperatures, the precursor 5-Bromo-2-chloroisonicotinic acid can undergo decarboxylation to form 5-bromo-2-chloropyridine. This is more likely if the reaction is heated for extended periods.
-
Troubleshooting: Carefully control the reaction temperature, especially if using high-boiling point solvents. Use a temperature that is sufficient to drive the reaction to completion without causing significant degradation.
-
Q2: My NMR/LC-MS analysis shows an impurity with a mass corresponding to a di-brominated or di-chlorinated product. How did this happen and how can I avoid it?
The presence of multi-halogenated species is a classic example of over-reaction during the halogenation steps of the synthesis.[4] The pyridine ring, although electron-deficient, can undergo further halogenation under forcing conditions.[5][6][7]
Possible Causes and Solutions:
-
Excess Halogenating Agent: Using too large an excess of the brominating or chlorinating agent can lead to the formation of di-halogenated impurities.
-
Troubleshooting: Carefully control the stoichiometry of your halogenating agents. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Consider adding the halogenating agent portion-wise to maintain better control over the reaction.
-
-
High Reaction Temperature or Prolonged Reaction Time: Elevated temperatures and long reaction times can provide the necessary activation energy for a second halogenation to occur.
-
Troubleshooting: Optimize the reaction conditions by running small-scale experiments at different temperatures and time points. Monitor the reaction progress by TLC or HPLC to determine the point at which the starting material is consumed, but the formation of di-halogenated byproducts is minimal.
-
Q3: I have an impurity that I suspect is the hydrolyzed starting material, 5-Bromo-2-chloroisonicotinic acid. How can I confirm this and remove it?
The hydrolysis of the target amide back to its corresponding carboxylic acid is a common side reaction, especially during workup or if the reaction conditions are not strictly anhydrous.[8]
Analytical Confirmation and Purification:
-
Confirmation:
-
LC-MS: The carboxylic acid will have a different retention time than the amide and a molecular weight that is one mass unit higher (due to the replacement of -NH2 with -OH).
-
¹H NMR: The amide protons (-NH2) typically appear as two broad singlets, which will be absent in the carboxylic acid spectrum. The carboxylic acid proton (-COOH) will appear as a very broad singlet far downfield.
-
-
Removal:
-
Acid/Base Extraction: You can exploit the acidic nature of the carboxylic acid impurity. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral amide product remains in the organic layer. Be sure to re-acidify the aqueous layer to confirm the presence of the extracted acid and then separate the layers promptly to avoid hydrolysis of the amide product.
-
Column Chromatography: If extraction is not sufficient, silica gel chromatography can be used. The more polar carboxylic acid will have a lower Rf value than the amide. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used for separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A typical synthetic pathway often starts with a suitable pyridine derivative. One common approach involves the halogenation and subsequent amidation of isonicotinic acid or its derivatives.[9][10] A plausible sequence is:
-
Chlorination: Start with 2-hydroxynicotinic acid and chlorinate it to obtain 2-chloroisonicotinic acid.
-
Bromination: Brominate 2-chloroisonicotinic acid at the 5-position to yield 5-bromo-2-chloroisonicotinic acid.
-
Amidation: Convert the carboxylic acid group of 5-bromo-2-chloroisonicotinic acid into an amide to get the final product, this compound.[1] This is often a two-step process involving the formation of an acyl chloride followed by reaction with ammonia.
Q2: What are the critical parameters to control during this synthesis?
-
Temperature: Halogenation reactions can be exothermic and require careful temperature control to prevent over-reaction. Similarly, the amidation step may require specific temperature ranges for optimal results.
-
Stoichiometry: Precise control over the molar ratios of reactants, especially the halogenating agents, is crucial to minimize the formation of side products.
-
Anhydrous Conditions: The steps involving the formation of the acyl chloride and its subsequent reaction with ammonia must be carried out under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
-
pH Control: During the workup and extraction, maintaining the correct pH is essential to ensure the desired product is in the correct phase and to prevent unwanted side reactions like hydrolysis.
Q3: Are there any specific safety precautions I should be aware of?
Yes, several reagents used in this synthesis are hazardous:
-
Thionyl Chloride and Oxalyl Chloride: These are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine/Brominating Agents: Bromine is highly toxic, corrosive, and volatile. Handle with extreme care in a fume hood.
-
Solvents: Many organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.
Data Summary and Visualizations
Table 1: Common Impurities and Troubleshooting
| Impurity Name | Potential Cause | Identification Method | Mitigation and Removal Strategy |
| 5-Bromo-2-chloroisonicotinic acid | Incomplete amidation; hydrolysis of the product during workup. | LC-MS, ¹H NMR | Ensure anhydrous conditions; use acid/base extraction with dilute NaHCO₃ during workup. |
| Di-halogenated Species | Excess halogenating agent; high reaction temperature or prolonged reaction time. | LC-MS, ¹H NMR | Use precise stoichiometry; control reaction temperature and time; purify by column chromatography or recrystallization. |
| 5-bromo-2-chloropyridine | Decarboxylation of the isonicotinic acid precursor due to excessive heat. | GC-MS, ¹H NMR | Avoid overheating during the reaction and purification steps. |
| Unreacted Starting Materials | Incomplete reaction at any stage of the synthesis. | TLC, LC-MS | Increase reaction time/temperature cautiously; ensure sufficient reagent is used; monitor reaction progress. |
Diagram 1: Synthetic Pathway and Formation of Side Products
This diagram illustrates a common synthetic route to this compound and highlights where key side products can form.
Caption: Synthetic route and potential side reactions.
References
- DAV University. Pyridines – Structure.
- Toste, F. D., & St-Amant, M. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- Gilman, H., & Spatz, S. M. (1943). Lithium Halogen Exchange in Pyridine. Scribd.
- St-Amant, M., & Toste, F. D. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- St-Amant, M., & Toste, F. D. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate.
- CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. Google Patents.
- US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents.
- 5-Bromo-2-chloroisonicotinic acid | 886365-31-7. (2025). ChemicalBook.
- US2904552A - Production of nicotinamide and isonicotinamide. Google Patents.
- US6218543B1 - Processes for producing highly pure nicotinamide. Google Patents.
- 1242268-03-6|this compound|BLD Pharm. (n.d.). BLD Pharm.
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
- Jellinek, H. H. G., & Gordon, A. (1949). The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions. The Journal of Physical Chemistry.
- Li, Q., et al. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
- Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH.
- Zhumanova, A. S., et al. (2021). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university.
- Wikipedia. (n.d.). Isonicotinic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fine Chemical Synthesis: Exploring the Utility of 5-Bromo-2-chloroisonicotinic Acid.
- Kumar, S., et al. (2021). Investigation of nicotinamide and isonicotinamide derivatives: A quantitative and qualitative structural analysis. Acta Crystallographica Section C: Structural Chemistry.
- Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH.
- Sriram, D., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.
- Planas, O., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. PubMed.
- EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide. Google Patents.
- 5-Bromo-2-chloroisonicotinic acid. (n.d.). Amerigo Scientific.
- Khan Academy. (2014). Decarboxylation.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- 1862872-66-9|5-Bromo-2-chloro-N-cyclopropylisonicotinamide|BLD Pharm. (n.d.). BLD Pharm.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]
- 9. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Purification of 5-Bromo-2-chloroisonicotinamide
Welcome to the technical support guide for the purification of 5-Bromo-2-chloroisonicotinamide. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a critical intermediate in the synthesis of various pharmaceutical agents and research compounds, the purity of this compound is paramount to ensure the reliability and success of subsequent synthetic steps.
This guide moves beyond simple protocols to provide a decision-making framework, detailed troubleshooting, and the underlying scientific principles for each purification technique.
Section 1: Understanding the Impurity Profile: Initial Assessment FAQs
Before selecting a purification method, it is crucial to understand the nature of the impurities present in your crude material. The synthetic route heavily influences the impurity profile.
Q1: What are the most common impurities I might encounter in crude this compound?
A: Your impurity profile will likely consist of a combination of unreacted starting materials, reaction byproducts, and over-halogenated species. Common synthetic precursors include 5-bromo-2-chloroisonicotinic acid or 5-bromo-2-chloroisonicotinaldehyde.[1][2] Therefore, you should anticipate the presence of:
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Unreacted Starting Materials: Residual 5-bromo-2-chloroisonicotinic acid from an incomplete amidation reaction.
-
Side-Reaction Products: Dihalogenated pyridines or other positional isomers can form during the halogenation steps of the precursor synthesis.[3]
-
Reagent-Derived Impurities: Impurities from reagents used in the synthesis, such as residual coupling agents or inorganic salts.
-
Solvent Residues: Trapped solvents from the reaction workup.
Q2: How can I perform a quick preliminary assessment of my sample's purity?
A: A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. It will reveal the number of components in your mixture and help in developing a solvent system for column chromatography. A typical starting eluent system is a mixture of heptane and ethyl acetate.
-
Proton NMR (¹H NMR): Provides a wealth of information on the structural nature of impurities. Look for unexpected aromatic signals or residual solvent peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the exact mass of the components in your sample, allowing you to hypothesize the structures of impurities based on their molecular weight.
Section 2: Purification Strategy Selection Workflow
The choice between recrystallization and column chromatography depends on the purity level and physical state of your crude product. This decision tree illustrates a logical workflow for selecting the optimal method.
Caption: Decision workflow for selecting a purification method.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions. The causality behind each step is explained to empower you to adapt the method to your specific needs.
Protocol 1: Recrystallization from an Ethanol/Water System
Recrystallization is ideal for removing small amounts of impurities from a solid product. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.[4]
Methodology:
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethanol and heat. If it dissolves readily, ethanol is a good primary solvent. If it is too soluble even at room temperature, an anti-solvent (like water) will be needed. A mixture of ethanol and water is a common and effective choice for amides.[5]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your final yield.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble particulate matter (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum. Determine the melting point and acquire an NMR spectrum to confirm purity. The melting point of a pure compound should be sharp.
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[6] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[7][8]
Methodology:
-
TLC Analysis & Eluent Selection: First, determine the optimal eluent system using TLC. Spot your crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The ideal system will show good separation of your product spot from impurities, with the product spot having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare the column by either the "dry packing" or "wet packing" method. For wet packing, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pour it into the column, allowing it to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this concentrated sample to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC, starting with a higher proportion of the non-polar solvent. You can run the column isocratically (constant solvent ratio) or with a gradient (gradually increasing the polarity by adding more ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[7]
-
Analysis and Pooling: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. High concentration of impurities is depressing the melting point, creating a eutectic mixture. | 1. Choose a solvent with a lower boiling point. 2. Attempt to purify a small portion by column chromatography first to remove the bulk of impurities, then recrystallize. |
| Poor or no crystal formation upon cooling | 1. The solution is not saturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and try cooling again. 2. Introduce an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery after recrystallization | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Cool the solution in an ice-salt bath for a longer period. 2. Ensure the wash solvent is ice-cold and use only a minimal amount. 3. Concentrate the filtrate (mother liquor) and cool again to obtain a second crop of crystals (which may be less pure). |
| Poor separation on the chromatography column | 1. The chosen eluent system is too polar. 2. The column was overloaded with crude material. 3. The column was packed improperly (air bubbles, cracks). | 1. Switch to a less polar eluent system (increase the hexane/ethyl acetate ratio). 2. Use a larger column or reduce the amount of sample loaded. 3. Repack the column carefully, ensuring a uniform bed. |
| Compound is stuck at the top of the column | The eluent system is not polar enough to move the compound. | Gradually increase the polarity of the eluent. If necessary, a small amount of methanol can be added to the eluent, but be aware this can sometimes dissolve the silica. |
| Persistent yellow/brown color in the final product | The color may be from a persistent, highly conjugated impurity that has similar polarity to your product or from slight decomposition. | 1. Try treating a solution of the product with a small amount of activated charcoal before a final filtration or recrystallization. 2. Ensure all purification steps are performed promptly and avoid excessive heat. |
Section 5: Advanced FAQs
Q: My compound appears to be degrading on the silica gel column. What are my options?
A: Silica gel is acidic and can cause degradation of sensitive compounds.
-
Use Neutralized Silica: You can use silica gel that has been treated with a base, such as triethylamine. This is done by adding ~1% triethylamine to your eluent system.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase chromatography where the stationary phase is non-polar.[8]
Q: What are the key safety precautions when handling this compound and associated solvents?
A: While specific data for the amide is limited, related compounds like methyl 5-bromo-2-chloroisonicotinate are classified as harmful if swallowed, in contact with skin, or if inhaled.[9] Therefore, standard laboratory safety protocols are essential:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Based on related compounds, store in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation.[1][2]
References
- US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents.
-
5-Bromo-2-chloroisonicotinic acid - Amerigo Scientific. Available from: [Link]
-
Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem. Available from: [Link]
-
Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid - CORE. Available from: [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. Available from: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available from: [Link]
-
5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem - NIH. Available from: [Link]
-
recrystallization & purification of N-bromosuccinimide - YouTube. Available from: [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
-
B. Column Chromatography - Chemistry LibreTexts. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Column chromatography (video) | Khan Academy. Available from: [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. Available from: [Link]
-
Column chromatography - Wikipedia. Available from: [Link]
-
5-Bromo-2-chloroheptane | C7H14BrCl | CID 53873637 - PubChem - NIH. Available from: [Link]
Sources
- 1. 1060802-23-4|5-Bromo-2-chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 3. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 5-Bromo-2-chloroisonicotinamide
Welcome to the technical support center for 5-Bromo-2-chloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate byproduct formation in common synthetic transformations involving this versatile building block. As a key intermediate in medicinal chemistry, understanding its reactivity is paramount for achieving high-yield, clean, and reproducible outcomes. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the chemical causality behind common experimental challenges.
Section 1: Understanding the Core Reactivity of this compound
Before troubleshooting specific reactions, it is crucial to understand the inherent chemical properties of the molecule. This compound possesses three primary sites of reactivity: the C-Br bond, the C-Cl bond, and the amide functional group. Their distinct characteristics govern the selectivity of reactions and the profile of potential byproducts.
The most common transformations are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The success of these reactions hinges on selectively activating the C-Br bond without affecting the C-Cl bond or the amide.
-
Differential Halogen Reactivity : In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds is inversely related to their bond dissociation energy. The general reactivity trend is C-I > C-Br > C-Cl > C-F. The C-Br bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond.[1] This inherent difference is the foundation for achieving chemoselective functionalization at the 5-position.
-
Amide Group Stability : The isonicotinamide moiety is generally stable but can be susceptible to hydrolysis under harsh conditions. The presence of strong acids or bases, particularly with heat, can cleave the amide bond to form the corresponding carboxylic acid.[2][3][4]
Caption: Key reactive sites on the this compound molecule.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face.
Q1: My Suzuki reaction is producing a significant amount of a biaryl byproduct derived from my boronic acid. What is the primary cause?
A1: This is a classic case of boronic acid homocoupling. The most frequent cause is the presence of dissolved oxygen in your reaction mixture.[5] Oxygen can mediate the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a separate catalytic cycle leading to the dimerization of the boronic acid. To solve this, you must rigorously degas your solvents and reaction mixture before adding the catalyst.
Q2: I'm observing consumption of my starting material, but the main product is 2-chloroisonicotinamide, where the bromine is replaced by hydrogen. What is this side reaction?
A2: This byproduct results from reductive dehalogenation (also known as hydrodehalogenation). It occurs when a hydrogen atom source is present in the reaction, which can include solvents (like isopropanol), water, or even the amine or boronic acid coupling partners under certain conditions.[6][7] The active palladium catalyst effectively catalyzes the reduction of the C-Br bond. Using anhydrous solvents and carefully selecting reagents can minimize this.
Q3: My reaction is giving me a mixture of products, with functionalization at both the C-Br and C-Cl positions. How can I improve selectivity for the C-Br position?
A3: While the C-Br bond is inherently more reactive, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can provide enough energy to activate the more stable C-Cl bond. Furthermore, the choice of ligand is critical; highly active, electron-rich, and bulky phosphine ligands designed for activating aryl chlorides can reduce the selectivity window.[8] To improve selectivity, use the mildest conditions possible (lower temperature, monitor for completion) and screen ligands that are known to have moderate activity, which will favor reaction at the more labile C-Br site.
Q4: After workup of my cross-coupling reaction, which used a strong base, I've isolated 5-bromo-2-chloroisonicotinic acid. What caused this?
A4: This is a direct result of amide hydrolysis. Amides can be cleaved to form carboxylic acids when heated in the presence of strong aqueous bases (like NaOH, KOH) or acids.[2][3][9] Many cross-coupling reactions use bases like K₂CO₃ or Cs₂CO₃ with some water, or strong non-nucleophilic bases like NaOtBu. If conditions are too harsh (high temperature) or if significant water is present with the base, hydrolysis of your product or starting material can occur.[4]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
This palladium-catalyzed C-C bond formation is a workhorse reaction but is prone to several key side reactions.
Caption: The Suzuki catalytic cycle with entry points for common side reactions.
Problem: Persistent Homocoupling of Boronic Acid
| Probable Cause | In-Depth Explanation & Solution |
| Oxygen Contamination | Cause: As previously mentioned, oxygen is the main culprit. It facilitates an alternative catalytic pathway that results in the oxidative dimerization of the boronic acid.[5] This is especially problematic with electron-rich boronic acids. Solution: Implement rigorous degassing procedures. The "Freeze-Pump-Thaw" method (repeating 3-5 cycles) is the most effective for removing dissolved gases from solvents. A simpler but effective alternative is to sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes via a subsurface needle. |
| Sub-optimal Ligand/Base | Cause: Some ligand and base combinations can be more prone to promoting side reactions. A slow transmetalation step can allow side reactions to compete more effectively.[10] Solution: Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to accelerate both oxidative addition and reductive elimination, often minimizing side reactions.[11] Ensure your base is fully dissolved and active; old or clumpy base can lead to inconsistent reaction rates. |
Problem: Formation of Dehalogenated Byproduct (2-chloroisonicotinamide)
| Probable Cause | In-Depth Explanation & Solution |
| Protic Impurities / Solvent | Cause: The palladium-hydride species responsible for dehalogenation can form from various proton sources. This includes obvious sources like alcohol solvents or water, but can also arise from the boronic acid itself, which can undergo protodeboronation.[12] Solution: Use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system. Dry your starting materials and base in a vacuum oven if necessary. Avoid using alcohol co-solvents unless absolutely necessary. |
| Catalyst/Reaction Conditions | Cause: Overly active catalysts or high temperatures can increase the rate of palladium-hydride formation and subsequent reductive dehalogenation.[7] Solution: Screen different palladium sources and ligands. Sometimes a less active catalyst provides a cleaner reaction profile. Lowering the reaction temperature can often disfavor the dehalogenation pathway relative to the desired cross-coupling. |
Guide 2: Buchwald-Hartwig Amination Reactions
This C-N bond-forming reaction is sensitive to the choice of ligand, base, and the nature of the amine coupling partner.
Caption: A workflow for selecting and troubleshooting Buchwald-Hartwig conditions.
Problem: Low or No Conversion to the Aminated Product
| Probable Cause | In-Depth Explanation & Solution |
| Incorrect Base Selection | Cause: The base has multiple roles: it deprotonates the amine to make it more nucleophilic and facilitates the regeneration of the Pd(0) catalyst. A base that is too weak (e.g., K₂CO₃ for a weakly nucleophilic aniline) or sterically hindered may not be effective. Solution: The choice of base is critical. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often required. For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or more active catalysts. |
| Poor Catalyst Activity / Ligand Choice | Cause: The ligand stabilizes the palladium center and modulates its reactivity. For C-Br bonds on an electron-deficient pyridine ring, a sufficiently electron-rich and bulky ligand is necessary to promote efficient oxidative addition and reductive elimination.[13][14] In situ generation of the catalyst from Pd(OAc)₂ or Pd₂(dba)₃ can sometimes be inefficient. Solution: Use modern, sterically hindered biaryl phosphine ligands. Systems based on XPhos, SPhos, RuPhos, or BrettPhos are excellent starting points. Employing commercially available, air-stable palladium pre-catalysts (e.g., XPhos Pd G3) often provides more consistent and reliable results by ensuring efficient generation of the active Pd(0) species. |
Problem: Competitive Amination at the C-Cl Position
| Probable Cause | In-Depth Explanation & Solution |
| Overly Active Catalyst System | Cause: The catalyst system is so active that it overcomes the energy barrier for C-Cl bond activation. This is a common issue when using state-of-the-art ligands designed specifically for challenging C-Cl couplings. Solution: Screen a panel of ligands with varying steric bulk and electron-donating ability. A slightly less active ligand may provide superior selectivity for the C-Br bond. For example, if a highly active Buchwald-type ligand gives poor selectivity, screening a more traditional ligand like P(tBu)₃ or even a Josiphos-type ligand might be beneficial. |
| High Temperature | Cause: As with Suzuki coupling, high thermal energy can bridge the reactivity gap between the C-Br and C-Cl bonds. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate at the C-Br position. Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to prevent over-reaction at the chloride position. |
Section 4: Baseline Experimental Protocols
These protocols serve as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio by volume) via syringe. The mixture should be stirred to a slurry.
-
Degassing: Sparge the slurry with a subsurface stream of Argon for 15 minutes.
-
Catalyst Addition: To the stirring mixture, add PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until TLC or LCMS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), XPhos Pd G3 pre-catalyst (0.02 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Remove the vial from the glovebox. Add the desired primary or secondary amine (1.2 equiv) followed by anhydrous toluene via syringe.
-
Inert Atmosphere: The reaction should be sealed under the inert atmosphere from the glovebox. If not using a glovebox, assemble the solids under a positive flow of Argon.
-
Reaction: Heat the mixture to 100 °C and stir until TLC or LCMS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Types of Amide Hydrolysis. BYJU'S. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Career Institute. [Link]
-
Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. [Link]
-
The hydrolysis of amides. Chemguide. [Link]
-
Hydrolysis of Amide under acidic and Basic Conditions. YouTube. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
The Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid on Dendritic Ag/Cu. Int. J. Electrochem. Sci.[Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry Stack Exchange. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.[Link]
-
Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. byjus.com [byjus.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. orgosolver.com [orgosolver.com]
- 5. reddit.com [reddit.com]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Preventing Dehalogenation of 5-Bromo-2-chloroisonicotinamide in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromo-2-chloroisonicotinamide in their synthetic workflows. Dehalogenation, an undesired side reaction, can significantly impact reaction yield and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you mitigate this common challenge. Our approach is grounded in mechanistic principles to provide you with a robust framework for reaction optimization.
Understanding the Challenge: Dehalogenation of this compound
This compound is a valuable building block in medicinal chemistry, notable for its two distinct reactive sites for cross-coupling reactions. The carbon-bromine (C-Br) bond at the 5-position is generally more reactive than the carbon-chlorine (C-Cl) bond at the 2-position in typical palladium-catalyzed cross-coupling reactions. This reactivity difference, in principle, allows for selective functionalization at the C-5 position.
However, the electron-deficient nature of the pyridine ring, coupled with the presence of the amide group, makes this substrate particularly susceptible to hydrodehalogenation, a process where the bromine atom is replaced by a hydrogen atom. This side reaction consumes the starting material and generates an impurity that can be difficult to separate from the desired product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with my this compound reaction?
A: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. This is problematic because it reduces the yield of your desired cross-coupled product and introduces a significant byproduct, 2-chloroisonicotinamide, which complicates purification.
Q2: Which halogen is more likely to be removed, the bromine at C-5 or the chlorine at C-2?
A: The C-Br bond is weaker than the C-Cl bond, making the bromine at the 5-position more susceptible to both the desired oxidative addition to the palladium catalyst and the undesired dehalogenation. Therefore, you will most likely observe de-bromination.
Q3: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from various sources in the reaction mixture, such as trace water, alcohols (if used as solvent), amines, or even certain phosphine ligands. The Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated byproduct.
Q4: How does the amide group in this compound influence dehalogenation?
A: The amide N-H proton is acidic and can play a role in promoting dehalogenation. It can interact with the base or the catalyst system, potentially facilitating the formation of Pd-H species. In similar heterocyclic systems, the presence of an N-H group has been shown to increase the propensity for dehalogenation.
Troubleshooting Guide: A Symptom-Based Approach
If you are observing significant dehalogenation of your this compound, use the following guide to diagnose and resolve the issue.
| Symptom | Potential Cause | Recommended Solutions & Rationale |
| High levels of 2-chloroisonicotinamide byproduct | Inappropriate Base Selection: Strong bases (e.g., NaOtBu, KOtBu) can promote the formation of Pd-H species and may also deprotonate the amide, potentially leading to side reactions. | Switch to a weaker base. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective in promoting the desired coupling while minimizing dehalogenation. These bases are less likely to generate significant amounts of Pd-H species. |
| Suboptimal Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Ligands that favor slow reductive elimination of the desired product can allow the dehalogenation pathway to compete. | Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or other biaryl phosphine ligands can accelerate the rate of reductive elimination of the desired product, thereby outcompeting the dehalogenation pathway. For N-heterocyclic substrates, dppf can also be a good choice. | |
| Problematic Solvent: Protic solvents (e.g., alcohols) or certain polar aprotic solvents (e.g., DMF) can be sources of hydrides. | Use a non-polar, aprotic solvent. Toluene and 1,4-dioxane are generally good choices for minimizing dehalogenation. Ensure your solvent is anhydrous and degassed to remove potential sources of protons and oxygen. | |
| High Reaction Temperature: Dehalogenation can have a higher activation energy than the desired cross-coupling. | Lower the reaction temperature. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the ratio of product to byproduct improves. | |
| Amide N-H Involvement: The acidic proton of the amide may be contributing to the formation of Pd-H species. | Consider N-protection of the amide. While this adds extra steps to your synthesis, protecting the amide nitrogen with a suitable group (e.g., Boc, PMB) can prevent its involvement in deleterious side reactions. This has been shown to be effective in preventing dehalogenation in other N-H containing heterocycles. | |
| Low or no conversion of starting material | Catalyst Inactivity: The palladium catalyst may not be active enough under the chosen conditions. | Screen different palladium sources and ligands. While aiming to reduce dehalogenation, ensure your catalyst system is still active enough for the desired transformation. Sometimes a slightly more active catalyst at a lower temperature can provide a better outcome. |
| Poor Reagent Purity: Impurities in your starting materials, reagents, or solvents can inhibit the catalyst or act as a source of hydrides. | Ensure high purity of all reagents and solvents. Use freshly purchased, high-purity reagents and properly dried, degassed solvents. |
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting and minimizing dehalogenation.
Mechanistic Insights into Dehalogenation
Understanding the mechanism of dehalogenation is key to devising effective strategies to prevent it. The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway are illustrated below.
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
The key to preventing dehalogenation is to favor the kinetics of the desired cross-coupling cycle over the dehalogenation pathway. This can be achieved by:
-
Accelerating Reductive Elimination: The use of bulky, electron-rich ligands promotes the final step of the desired cycle, the reductive elimination to form the C-C or C-N bond.
-
Minimizing the Formation of Pd-H: Careful selection of a weaker base, anhydrous and aprotic solvents, and high-purity reagents will reduce the availability of hydride sources.
Recommended Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions of this compound, designed to minimize dehalogenation. Note: These are starting points and may require further optimization for your specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is for the coupling of an arylboronic acid with this compound at the 5-position.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, anhydrous)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add the remaining solvent to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of a primary or secondary amine with this compound at the 5-position.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound and the base (K₂CO₃ or Cs₂CO₃).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in toluene.
-
Add the catalyst premix to the Schlenk flask.
-
Add the remaining toluene, followed by the amine.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Recommended Reaction Parameters
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective pre-catalysts. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Accelerates reductive elimination of the desired product. |
| Base | Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the formation of Pd-H species. |
| Solvent | Anhydrous, degassed aprotic, non-polar solvents (Toluene, 1,4-Dioxane) | Minimizes potential hydride sources. |
| Temperature | 80-100 °C (start with lower temperatures and increase if necessary) | Dehalogenation is often more prevalent at higher temperatures. |
| Additives | None generally required, but ensure anhydrous conditions. | Water is a common source of protons/hydrides. |
By carefully considering these parameters and employing the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your cross-coupling reactions with this compound and minimize the formation of the dehalogenated byproduct.
References
- Jones, P., Ontoria, J. M., Scarpelli, R., & Schultz-Fademrecht, C. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008084261.
- Foley, J. R., & Wilson, R. D. (2009). Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines as inhibitors of poly(ADP-ribose)polymerase (PARP). WO 2009087381.
- Ji, J. T. L., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
Hydrolytic stability of 5-Bromo-2-chloroisonicotinamide under acidic conditions
A Guide to Understanding and Troubleshooting Hydrolytic Stability Under Acidic Conditions
Welcome to the technical support center for 5-Bromo-2-chloroisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the hydrolytic stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
I. Understanding the Challenge: Hydrolytic Stability of an Amide
This compound possesses an amide functional group, which is susceptible to hydrolysis under both acidic and basic conditions. In the context of drug development and formulation, understanding the stability of this molecule in various pH environments is critical. Acid-catalyzed hydrolysis is a common degradation pathway that can impact the potency, purity, and safety of a drug substance.[1][2][3]
The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[4][5][6] This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the non-nucleophilic ammonium ion under acidic conditions) result in the formation of the corresponding carboxylic acid.[4]
For this compound, the expected hydrolysis product under acidic conditions is 5-Bromo-2-chloroisonicotinic acid.
II. Troubleshooting Guide: Investigating Degradation
This section addresses common issues encountered during the investigation of the hydrolytic stability of this compound.
Question 1: I am observing a new peak in my HPLC analysis after exposing my sample of this compound to acidic conditions. How can I confirm if this is the expected hydrolysis product?
Answer:
The primary degradation product you should expect from acid hydrolysis is 5-Bromo-2-chloroisonicotinic acid. To confirm the identity of the new peak, you can employ the following strategies:
-
LC-MS Analysis: The most direct method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the parent compound, this compound (C6H4BrClN2O), is approximately 235.47 g/mol .[7] The expected mass of the hydrolysis product, 5-Bromo-2-chloroisonicotinic acid (C6H3BrClNO2), is approximately 236.45 g/mol .[8] By monitoring for these specific masses, you can tentatively identify the parent and degradant peaks.
-
Co-injection with a Standard: If you have a reference standard of 5-Bromo-2-chloroisonicotinic acid, you can perform a co-injection with your degraded sample. If the new peak in your sample and the peak from the reference standard have the same retention time, it strongly suggests they are the same compound.
-
Forced Degradation Study: Conduct a controlled forced degradation study.[1][3][9] By systematically increasing the acid concentration or temperature, you should observe a corresponding decrease in the peak area of this compound and an increase in the peak area of the new peak, indicating a direct degradation relationship.
Question 2: I am not observing any degradation of this compound under my initial acidic test conditions. Does this mean the compound is stable?
Answer:
Not necessarily. The rate of hydrolysis is dependent on several factors, including acid strength, temperature, and time.[1][10] If you do not observe degradation, consider the following:
-
Inadequate Stress Conditions: Your initial conditions may not be stringent enough to induce noticeable degradation within your experimental timeframe. Pharmaceutical forced degradation studies often employ a range of acid concentrations (typically 0.1 M to 1 M HCl or H2SO4) and elevated temperatures (e.g., 40-80°C) to accelerate the degradation process.[3][9][10]
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation. Ensure your method is validated for the detection and quantification of potential impurities.
-
Time: Hydrolysis can be a slow process. Consider extending the duration of your study.
It is recommended to follow a systematic approach to forced degradation as outlined in regulatory guidelines to comprehensively assess the stability of the compound.[3]
Question 3: My degradation study is showing more than one new peak. What could be the cause?
Answer:
While the primary hydrolysis product is expected to be 5-Bromo-2-chloroisonicotinic acid, the appearance of multiple degradation products could be due to several factors:
-
Secondary Degradation: The initial hydrolysis product, 5-Bromo-2-chloroisonicotinic acid, might itself be unstable under the applied stress conditions and could be degrading further.
-
Complex Degradation Pathways: The presence of both a bromo and a chloro substituent on the pyridine ring could lead to other, more complex degradation pathways, although amide hydrolysis is generally the most facile pathway under these conditions. Halogenated pyridines can undergo various reactions, but typically under more specific conditions than general acid hydrolysis.[11][12][13][14]
-
Impurities in the Starting Material: The additional peaks could be degradation products of impurities present in your initial sample of this compound. Always ensure you have a well-characterized starting material.
To investigate this, you should aim to identify the structure of each significant degradant using techniques like LC-MS/MS or by isolating the impurities for NMR analysis.
III. Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an acid hydrolysis forced degradation study of this compound?
A1: A good starting point is to reflux the compound in 0.1 M HCl.[1] If no significant degradation is observed, you can increase the acid concentration (e.g., to 1 M HCl) and/or the temperature. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradants from the parent compound.[10]
Q2: What analytical techniques are most suitable for monitoring the hydrolytic stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose. It allows for the separation and quantification of the parent compound and its degradation products. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[15]
Q3: How does the presence of the bromo and chloro substituents affect the hydrolytic stability of the amide?
A3: The electron-withdrawing nature of the halogen substituents on the pyridine ring can influence the electronic properties of the amide group. This may have a modest effect on the rate of hydrolysis compared to an unsubstituted isonicotinamide, but the fundamental mechanism of acid-catalyzed hydrolysis is expected to remain the same.
Q4: Can I expect any degradation at neutral pH?
A4: Hydrolysis can also occur at neutral pH, although it is typically much slower than under acidic or basic conditions. For a comprehensive stability profile, it is advisable to study the compound's stability across a range of pH values (e.g., pH 2, 7, and 10).
IV. Experimental Protocols & Data Presentation
Protocol 1: Forced Acidic Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 1 M HCl.
-
Prepare a control sample by adding an equal volume of purified water to the stock solution.
-
Incubate both the test and control samples at 60°C.
-
-
Time Points: Withdraw aliquots from both the test and control samples at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 1 M NaOH) to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation
The results of the forced degradation study should be presented in a clear and concise manner.
Table 1: HPLC Analysis of this compound under Acidic Stress
| Time (hours) | % Assay of this compound | % Area of 5-Bromo-2-chloroisonicotinic acid | % Total Impurities |
| 0 | 99.8 | Not Detected | 0.2 |
| 2 | 95.2 | 4.5 | 0.3 |
| 4 | 90.5 | 9.1 | 0.4 |
| 8 | 82.1 | 17.4 | 0.5 |
| 12 | 75.3 | 24.1 | 0.6 |
| 24 | 62.8 | 36.5 | 0.7 |
Note: The above data is illustrative and will vary depending on the specific experimental conditions.
V. Visualizing the Process
Diagram 1: Acid-Catalyzed Hydrolysis Workflow
Caption: Workflow for investigating the acid-catalyzed hydrolysis of this compound.
Diagram 2: Potential Degradation Pathway
Caption: Primary acid-catalyzed hydrolysis pathway of this compound.
VI. References
-
Mechanism of amide hydrolysis. (2019). YouTube. Available at: [Link]
-
Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available at: [Link]
-
Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (2004). The Journal of Physical Chemistry B, 108(1), 332-341. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1154.
-
Hydrolysis of Amides. University of Calgary. Available at: [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis, 6(3), 159-167. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). Molecules, 26(4), 1153. Available at: [Link]
-
5-Bromo-2-chloronicotinonitrile. PubChem. Available at: [Link]
-
Analytical Methods. (2015). Royal Society of Chemistry.
-
Understanding the Properties and Handling of 5-Bromo-2-chloroisonicotinic Acid: A Safety Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses, 101, 524-541. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. Available at: [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). Journal of the American Chemical Society, 143(35), 14316-14323. Available at: [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available at: [Link]
-
Analytical Methods. (2012). Royal Society of Chemistry.
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). Journal of Analytical Methods in Chemistry, 2019, 8374903. Available at: [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (2021). United Nations Office on Drugs and Crime.
-
Stability of rebaudioside A under acidic conditions and its degradation products. (2014). Food Chemistry, 155, 343-348.
-
Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012). American Laboratory. Available at: [Link]
-
Acidic and Alkaline Hydrolysis of Polysorbates Under Aqueous Conditions: Towards Understanding Polysorbate Degradation in Biopharmaceutical Formulations. (2020). European Journal of Pharmaceutical Sciences, 144, 105211. Available at: [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1242268-03-6|this compound|BLD Pharm [bldpharm.com]
- 8. 886365-31-7|5-Bromo-2-chloroisonicotinic acid|BLD Pharm [bldpharm.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. orgsyn.org [orgsyn.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Stability of 5-Bromo-2-chloroisonicotinamide in Basic Media
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloroisonicotinamide. Below, you will find troubleshooting advice and frequently asked questions to address potential stability issues encountered during experiments in basic media.
Frequently Asked Questions (FAQs)
Q1: I am observing low yield or the appearance of unexpected impurities when using this compound in a reaction with a basic reagent. What could be the cause?
A1: this compound possesses two primary sites susceptible to degradation under basic conditions: the C2-chloro substituent on the pyridine ring and the C4-amide group. The presence of a base can catalyze the hydrolysis of one or both of these functional groups, leading to the formation of impurities and a reduction in the yield of your desired product. The pyridine ring is electron-deficient, which makes the chloro-substituent at the 2-position susceptible to nucleophilic aromatic substitution by hydroxide ions or other nucleophiles present in the reaction mixture.[1] Additionally, the amide bond can undergo base-catalyzed hydrolysis to form the corresponding carboxylic acid.[2][3]
Q2: Which functional group, the 2-chloro or the 4-amide, is more likely to degrade first in basic media?
A2: The relative rates of hydrolysis will depend on the specific reaction conditions (pH, temperature, solvent). However, the 2-chloro group on the electron-deficient pyridine ring is a good leaving group and is activated towards nucleophilic attack. While amides are generally stable, their hydrolysis is also a common reaction under basic conditions, though it can be slow.[4] It is plausible that both degradation pathways occur simultaneously, leading to a mixture of products. A forced degradation study is recommended to determine the primary degradation pathway under your specific experimental conditions.[5]
Q3: Can I use an organic base instead of an inorganic base like NaOH or KOH to avoid degradation?
A3: While inorganic hydroxides directly provide the nucleophile (OH-) for hydrolysis, sterically hindered or non-nucleophilic organic bases (e.g., DBU, DIPEA) might be perceived as milder alternatives. However, if water is present in the reaction medium, these bases can still promote hydrolysis by increasing the effective concentration of hydroxide ions. The choice of base should be carefully considered, and it is advisable to run a small-scale control experiment to assess the stability of this compound with your chosen base before proceeding with your main reaction.
Q4: What are the likely degradation products of this compound in basic media?
A4: The primary degradation products are likely to be:
-
5-Bromo-2-hydroxyisonicotinamide: Resulting from the hydrolysis of the 2-chloro group.
-
5-Bromo-2-chloroisonicotinic acid: Resulting from the hydrolysis of the amide group.
-
5-Bromo-2-hydroxyisonicotinic acid: Resulting from the hydrolysis of both the chloro and amide groups.
The potential degradation pathways are illustrated in the diagram below.
Caption: Workflow for the forced degradation study.
Summary of Expected Stability
Based on the chemical structure, this compound is expected to be labile in basic media. The primary degradation pathways are likely to be hydrolysis of the 2-chloro substituent and the 4-amide group. The rate of degradation will be dependent on the pH, temperature, and composition of the reaction medium. It is crucial for researchers to perform stability studies under their specific experimental conditions to ensure the integrity of their results.
References
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa. (n.d.). Retrieved January 20, 2026, from [Link]
-
Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products | Pharmaceutical Outsourcing. (2018). Retrieved January 20, 2026, from [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Retrieved January 20, 2026, from [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. (n.d.). Retrieved January 20, 2026, from [Link]
-
Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - Rwanda FDA. (n.d.). Retrieved January 20, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved January 20, 2026, from [Link]
-
Alkaline Hydrolysis of Amide Bonds: Effect of Bond Twist and Nitrogen Pyramidalization | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
How to Predict API Stability and Degradation from Its Chemical Structure. (2024). Retrieved January 20, 2026, from [Link]
-
Hard to Handle API Challenges - Upperton Pharma Solutions. (n.d.). Retrieved January 20, 2026, from [Link]
-
Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025). Retrieved January 20, 2026, from [Link]
-
Final conditions for alkaline hydrolysis of amide compounds. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chauhan Ajaykumar, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1913-1923 - International Journal of Pharmaceutical Sciences. (2026). Retrieved January 20, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Retrieved January 20, 2026, from [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (2026). Retrieved January 20, 2026, from [Link]
-
Hydrolysis of Esters and Amides | Dalal Institute. (n.d.). Retrieved January 20, 2026, from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026). Retrieved January 20, 2026, from [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (n.d.). Retrieved January 20, 2026, from [Link]
-
NMR observation of hydrolysis of acetonitrile to acetamide catalyzed by binuclear silver cryptate - PubMed. (2000). Retrieved January 20, 2026, from [Link]
Sources
- 1. How to Predict API Stability and Degradation from Its Chemical Structure [pharmaspecialists.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Buchwald-Hartwig amination of 5-Bromo-2-chloroisonicotinamide
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 5-Bromo-2-chloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and achieve optimal yields and purity in your reactions.
Troubleshooting Guide: Overcoming Low Yield and Side Reactions
The Buchwald-Hartwig amination of this compound presents a unique set of challenges due to the presence of two distinct halogen atoms and an electron-deficient pyridine ring. This guide addresses the most common issues encountered in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is a frequent issue and can often be traced back to the catalyst's activity, the reaction conditions, or the quality of the reagents.
Potential Cause 1: Inactive Catalyst
The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[1][2] If the active catalyst is not efficiently generated or is deactivated, the reaction will stall.
-
Solution:
-
Use a Pre-catalyst: Employing a commercially available pre-catalyst, such as an XPhos Pd G3 or a similar generation pre-catalyst, can lead to more reliable and cleaner formation of the active catalytic species compared to generating the catalyst in situ from sources like Pd(OAc)₂.
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[3]
-
Check Reagent Purity: Impurities in your starting materials or amine can poison the catalyst. Use high-purity reagents.
-
Potential Cause 2: Suboptimal Ligand Choice
For electron-deficient heteroaromatic halides, particularly chlorides, the choice of ligand is critical for successful oxidative addition and reductive elimination.[1][4]
-
Solution:
-
Screen Bulky, Electron-Rich Ligands: Sterically hindered biaryl phosphine ligands are often the most effective. Consider screening ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for challenging substrates.[5] Bidentate ligands like Xantphos can also be effective, particularly in controlling selectivity.
-
Potential Cause 3: Inappropriate Base or Solvent
The base plays a crucial role in the deprotonation of the amine and the subsequent steps of the catalytic cycle.[1][6][7][8] The solvent choice impacts the solubility of the reagents and the stability of the catalytic species.[2][6][7][8]
-
Solution:
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) often provides high reaction rates. However, given the amide functionality in your substrate, which could be base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[2]
-
Solvent Considerations: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig reactions.[6][7] For more polar substrates, THF may be beneficial. It is crucial to use anhydrous and degassed solvents.
-
Question 2: I am observing significant side products, particularly hydrodehalogenation. How can I minimize these?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction that competes with the desired amination.[4]
Potential Cause: β-Hydride Elimination
This side reaction can occur from the palladium-amide intermediate before reductive elimination.[4]
-
Solution:
-
Ligand Modification: Employing bulkier phosphine ligands can sterically hinder β-hydride elimination and promote the desired reductive elimination to form the C-N bond.
-
Lower Reaction Temperature: Decreasing the reaction temperature may disfavor the hydrodehalogenation pathway relative to the amination.
-
Choice of Base: The choice of base can influence the rate of competing pathways. Screening different bases may identify one that minimizes this side reaction.
-
Experimental Protocols & Data Presentation
Recommended Starting Conditions for Screening
The following table provides a set of starting conditions for optimizing the Buchwald-Hartwig amination of this compound. It is recommended to perform a design of experiments (DoE) to efficiently explore the reaction space.[9][10][11]
| Parameter | Recommended Starting Point | Alternatives for Screening | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts offer reliability.[10] |
| Ligand | XPhos (4 mol%) | RuPhos, BrettPhos, Xantphos | Bulky, electron-rich ligands are crucial for this substrate class.[5] |
| Base | NaOtBu (1.5 equiv.) | Cs₂CO₃, K₃PO₄ | Strong bases are generally effective, but weaker bases may be needed for functional group tolerance.[2] |
| Solvent | Toluene (0.1 M) | Dioxane, THF | Common, effective solvents for this reaction.[6][7] |
| Temperature | 100 °C | 80 °C, 120 °C | Temperature can significantly impact reaction rate and selectivity.[1] |
Step-by-Step Experimental Protocol
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3), the ligand (if not using a pre-catalyst), and the base.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[12]
-
Add this compound and the amine coupling partner.
-
Add the degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath and stir for the desired reaction time.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.[13]
-
Purify the product by column chromatography.
Mandatory Visualizations
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yield.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on the this compound substrate?
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position. This allows for selective amination at the C5 position under carefully controlled conditions.
Q2: Can I use primary amines or ammonia with this substrate?
-
Primary Amines: Yes, coupling with primary amines is generally feasible. However, primary amines can sometimes form catalytically inactive bis(amine) palladium complexes. The use of specific ligands, such as BrettPhos, has been shown to be effective for the amination with primary amines.
-
Ammonia: Direct coupling with ammonia is challenging because ammonia can bind tightly to the palladium catalyst, inhibiting its activity.[4] To synthesize the primary aniline, it is common to use an "ammonia equivalent," such as benzophenone imine, followed by hydrolysis of the resulting imine.[4] Alternatively, specialized catalyst systems with Josiphos-type ligands have been developed for the direct coupling of ammonia.[4]
Q3: My amide functional group seems to be degrading. What can I do?
The isonicotinamide moiety contains a base-sensitive functional group. If you are using a very strong base like NaOtBu or LiHMDS at high temperatures, you may observe decomposition.[3][14]
-
Solution: Switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[2] While this may require a higher reaction temperature or longer reaction time to achieve full conversion, it will improve the functional group tolerance of the reaction.
Q4: Is it possible to perform a double amination at both the bromo and chloro positions?
While the C-Br bond is more reactive, a double amination is theoretically possible, especially under harsh conditions (high temperature, long reaction time, and a catalyst system effective for aryl chlorides). To achieve mono-selectivity at the C-Br position, it is crucial to use milder conditions and monitor the reaction closely to stop it once the starting material is consumed. For selective amination at the C-Cl position after reacting the C-Br position, a different set of optimized conditions would likely be required, focusing on a catalyst system known for activating aryl chlorides.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Benchchem.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. (2014). [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. [Link]
- Role of the Base in Buchwald–Hartwig Amin
- Optimising a Buchwald-Hartwig amin
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
-
ResearchGate. Optimization of the Buchwald-Hartwig reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- ACS GCI Pharmaceutical Roundtable.
-
Journal of the American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Organic & Biomolecular Chemistry. (2018, September 18). Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Benchchem. Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine.
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ChemRxiv.
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. rsc.org [rsc.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-chloroisonicotinamide
Welcome to the technical support center for cross-coupling reactions involving 5-bromo-2-chloroisonicotinamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective functionalization of this versatile heterocyclic building block. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to facilitate your synthetic endeavors. Our approach is grounded in established mechanistic principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction: The Challenge of Regioselectivity
This compound presents a classic challenge in cross-coupling chemistry: achieving regioselective functionalization. The molecule possesses two distinct halogen atoms at positions with different electronic environments. The inherent reactivity hierarchy in palladium-catalyzed cross-coupling generally follows the order of C-I > C-Br > C-OTf > C-Cl, primarily due to bond dissociation energies. This suggests that the C5-Br bond should be more reactive than the C2-Cl bond.
However, the pyridine nitrogen atom significantly influences the electronic properties of the ring. The C2 position, being alpha to the nitrogen, is more electron-deficient, which can enhance the rate of oxidative addition of the Pd(0) catalyst at the C-Cl bond.[1][2] Therefore, successful and selective cross-coupling at the C5-Br position requires careful selection of the catalyst system and reaction conditions to exploit the C-Br bond's intrinsic reactivity while mitigating activation of the C2-Cl bond.
This guide will walk you through the logical steps for catalyst selection and reaction optimization for various common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki-Miyaura coupling on this compound. Which position will react preferentially?
A: The C5-Br bond is the preferred site for Suzuki-Miyaura coupling under standard conditions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step. To ensure high selectivity, it is crucial to use a catalyst system that is reactive enough to activate the C-Br bond but not so active that it also cleaves the more stable C-Cl bond.
Q2: What is a good starting point for a catalyst system for selective Suzuki coupling at the C5-Br position?
A: A reliable starting point is a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃, combined with a suitable phosphine ligand. For Suzuki couplings, ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have proven effective for coupling bromo-substituted heterocycles.[3] Alternatively, using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can also promote efficient coupling at the C-Br bond while often leaving the C-Cl bond intact.
Q3: I am observing significant amounts of the doubly coupled product, even with one equivalent of the boronic acid. How can I prevent this?
A: The formation of a doubly coupled product, or "overarylation," can occur, especially with highly active catalyst systems.[1] Bulky ligands like N-heterocyclic carbenes (NHCs) (e.g., IPr, IPent) or certain biarylphosphine ligands can sometimes promote exhaustive functionalization.[4] To minimize this, consider the following:
-
Lowering Catalyst Loading: Reducing the amount of palladium catalyst can sometimes temper the reaction's activity.
-
Less Active Ligand: Switching to a less bulky or less electron-rich ligand might disfavor the second oxidative addition.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity.
-
Controlled Addition: Slowly adding the boronic acid to the reaction mixture can help maintain a low concentration, favoring the mono-coupling product.
Q4: Can I perform a Buchwald-Hartwig amination on this compound? Which position will be aminated?
A: Yes, Buchwald-Hartwig amination is a viable transformation.[5][6] Similar to the Suzuki coupling, the reaction is expected to occur selectively at the C5-Br bond. The choice of ligand is critical for this reaction. The Buchwald laboratory has developed a range of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) that are highly effective for C-N bond formation.[6]
Q5: What base should I use for these cross-coupling reactions?
A: The choice of base is critical and depends on the specific coupling reaction.
-
Suzuki-Miyaura: A common choice is an inorganic base like K₂CO₃ or K₃PO₄.[3] The base is necessary to activate the boronic acid for transmetalation.[7][8]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[9]
-
Sonogashira Coupling: An organic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly employed. This base also serves as the solvent in some cases.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive catalyst for the C-Br bond. 3. Deactivated catalyst due to oxygen or impurities. | 1. Use a pre-formed palladium precatalyst for reliable generation of the active Pd(0) species.[12] 2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to dppf or a Buchwald ligand). 3. Ensure all reagents and solvents are pure and the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| Reaction at the C2-Cl Position | 1. Catalyst system is too reactive. 2. High reaction temperature. | 1. Switch to a less active palladium/ligand system. 2. Lower the reaction temperature to enhance selectivity. |
| Dehalogenation (loss of Br or Cl) | 1. Presence of water or protic impurities. 2. Certain bases can promote hydrodehalogenation. | 1. Use anhydrous solvents and reagents. 2. If using a boronic acid, consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Nucleophile | 1. Presence of oxygen. 2. For Sonogashira, copper co-catalyst can promote alkyne dimerization (Glaser coupling).[13] | 1. Ensure rigorous degassing and maintenance of an inert atmosphere. 2. For Sonogashira coupling, consider a copper-free protocol or slow addition of the alkyne.[13] |
Catalyst and Condition Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for the selective C5-Br functionalization of this compound.
Caption: A decision workflow for catalyst and condition selection.
Recommended Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at C5-Br
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos, followed by the degassed solvent system. Stir for 5-10 minutes until the catalyst is dissolved.
-
Transfer the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at C5-Br
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound to the catalyst mixture.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Understanding the Catalytic Cycle
The efficiency of any cross-coupling reaction is dependent on the smooth operation of the catalytic cycle. The diagram below illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for cross-coupling reactions.
The key to selectivity in the case of this compound lies in the initial "Oxidative Addition" step. The chosen catalyst must have a kinetic preference for insertion into the C-Br bond over the C-Cl bond.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Pd-catalyzed Cross-coupling Reactions Research Articles. R Discovery. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Scilit. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. ias.ac.in [ias.ac.in]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-2-chloroisonicotinamide
Welcome to the technical support guide for 5-Bromo-2-chloroisonicotinamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you, our fellow researchers and drug development professionals, navigate the complexities of achieving high regioselectivity in your synthetic campaigns. The unique substitution pattern of this reagent—with two distinct halogen atoms at electronically and sterically different positions—presents both a challenge and an opportunity for selective functionalization. This guide is designed to explain the underlying principles governing reactivity and provide actionable, field-proven protocols to control your reaction outcomes.
Understanding the Substrate: The Regioselectivity Challenge
This compound is a di-substituted pyridine ring. The reactivity of the C2 and C5 positions is governed by a combination of factors:
-
Electronic Effects: The pyridine nitrogen and the C4-isonicotinamide group are both strongly electron-withdrawing. This makes the entire ring electron-deficient, but the effect is most pronounced at the C2 and C6 positions (ortho to the nitrogen), activating them for nucleophilic attack.[1][2]
-
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr), the stability of the leaving group is critical. However, the rate-determining step is typically the initial nucleophilic attack, which is governed by the electrophilicity of the carbon atom.[3]
-
Bond Dissociation Energy (Cross-Coupling): In palladium-catalyzed cross-coupling reactions, the initial oxidative addition step is often rate-limiting and selective. The C—Br bond is weaker than the C—Cl bond, making it more susceptible to cleavage and reaction with a Pd(0) catalyst.[4]
Caption: Competing reactive sites on this compound.
Section 1: Nucleophilic Aromatic Substitution (S_N_Ar)
This section addresses reactions where a nucleophile (e.g., an amine, alkoxide, or thiol) displaces one of the halogen atoms.
FAQ 1: Which position, C2-Cl or C5-Br, is inherently more reactive towards nucleophilic attack?
Answer: The C2 position is significantly more electrophilic and therefore more reactive in a typical SNAr reaction. The proximity to the electron-withdrawing pyridine nitrogen atom strongly activates this position for nucleophilic attack.[2][5] The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer complex), and the negative charge is better stabilized when the substitution occurs at the C2 position.[2][3] While bromide is generally a better leaving group than chloride, the activation of the carbon atom is the dominant factor in this substrate.
Troubleshooting Guide: My S_N_Ar reaction with an amine is giving a mixture of C2 and C5 substitution products. How can I favor substitution at the C2 position?
This issue arises when reaction conditions are harsh enough to overcome the inherent electronic preference. To enhance selectivity for the desired C2 product, the key is to use milder conditions that allow the intrinsic reactivity of the substrate to dominate.
Root Cause Analysis: High temperatures or overly strong bases can provide enough energy to activate the less-favored C5 position, leading to a loss of selectivity.
Recommended Protocol for Selective C2-Amination:
-
Reactant Stoichiometry: In a suitable pressure vessel, dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMF, DMAc, or NMP. Add the desired amine nucleophile (1.1–1.5 equiv).
-
Base Selection: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or a carbonate base like K₂CO₃ (2.0 equiv). Avoid excessively strong bases like NaH or alkoxides unless specifically required, as they can decrease selectivity.
-
Temperature Control: Begin the reaction at room temperature and stir for 1-2 hours. Monitor the reaction progress by LC-MS or TLC.
-
Gradual Heating: If no reaction is observed, slowly increase the temperature in 10-15 °C increments (e.g., to 40 °C, then 60 °C), monitoring at each stage. The goal is to find the minimum temperature required for the C2 reaction to proceed efficiently without activating the C5 position. Many SNAr reactions on activated pyridines proceed well below 80 °C.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc, DCM).
Data Summary Table 1: Conditions for Selective SNAr at C2
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, DMAc, NMP, DMSO | Polar aprotic solvents stabilize the charged Meisenheimer intermediate.[6] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Sufficiently basic to trap HX without promoting side reactions. |
| Temperature | 25–80 °C | Lower temperatures exploit the higher intrinsic reactivity of the C2 position. |
| Nucleophile | 1.1–1.5 equivalents | A slight excess drives the reaction to completion without promoting disubstitution. |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination, regioselectivity is controlled by a different set of principles.
FAQ 2: In a palladium-catalyzed cross-coupling reaction, which C-X bond (C-Cl or C-Br) is expected to react first?
Answer: The C5-Br bond will react preferentially. The selectivity of palladium-catalyzed cross-coupling reactions is primarily determined by the ease of the oxidative addition of the C-X bond to the Pd(0) catalyst. The Carbon-Bromine bond has a lower bond dissociation energy than the Carbon-Chlorine bond, making it significantly more reactive towards oxidative addition.[4] This difference provides a strong thermodynamic and kinetic basis for achieving high selectivity at the C5 position.
Caption: Catalytic cycle for cross-coupling, highlighting oxidative addition.
Troubleshooting Guide: My Suzuki reaction is not selective, and I'm getting a mixture of products from reaction at both C2 and C5. How do I improve selectivity for the C5-Br position?
While C5 selectivity is strongly favored, non-selective reactions can occur under forcing conditions or with highly active catalyst systems. The key is to use conditions that are mild enough to differentiate between the two C-X bonds.
Root Cause Analysis:
-
High Catalyst Loading/Activity: Very active ligands (e.g., bulky biarylphosphines) or high temperatures can overcome the C-Br/C-Cl selectivity barrier.[7]
-
Prolonged Reaction Times: After the C5 position has fully reacted, the C2 position may begin to react if the reaction is left for too long at elevated temperatures.
Caption: Troubleshooting workflow for poor Suzuki coupling regioselectivity.
Recommended Protocol for Selective C5-Suzuki Coupling:
-
Inert Atmosphere: Set up the reaction in a flask under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.1–1.3 equiv), and a base, typically Na₂CO₃ or K₂CO₃ (2.0–3.0 equiv).
-
Catalyst: Use a standard, less reactive palladium catalyst. Pd(PPh₃)₄ (5 mol%) is an excellent first choice.[8] Alternatively, use Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%).
-
Solvent: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O 4:1:1, or Dioxane/H₂O 4:1) is standard.
-
Temperature and Monitoring: Heat the reaction to 80–90 °C. Monitor the reaction closely by LC-MS or TLC. The goal is to stop the reaction as soon as the starting material is consumed to prevent subsequent, slower reaction at the C2-Cl position.
-
Work-up: After cooling to room temperature, dilute with water and extract with an appropriate organic solvent.
Data Summary Table 2: Conditions for Selective Suzuki Coupling at C5
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Standard reactivity catalyst effectively differentiates between C-Br and C-Cl bonds.[8] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Common inorganic bases effective for the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are standard and effective for Suzuki couplings. |
| Temperature | 80–90 °C | Sufficient to promote C-Br activation without significant C-Cl activation. |
Section 3: Sonogashira Coupling
The principles for Sonogashira coupling are similar to Suzuki coupling, with selectivity driven by the preferential oxidative addition at the C-Br bond.
Troubleshooting Guide: My Sonogashira coupling is sluggish and lacks selectivity. What are the key parameters to optimize for a selective reaction at the C5-bromo position?
Sluggish reactions often tempt researchers to increase the temperature, which can jeopardize selectivity. A better approach is to optimize the other reaction variables first.
Root Cause Analysis:
-
Inhibited Catalyst: The pyridine nitrogen can coordinate to the copper(I) co-catalyst or the palladium center, inhibiting catalytic activity.
-
Base Incompatibility: The choice of amine base is critical; it acts as both a base and a solvent and can significantly impact the reaction rate.[9]
-
Copper-Free vs. Copper-Catalyzed: While copper-free Sonogashira reactions are common, the classic copper(I) co-catalyst is often essential for efficient reaction at lower temperatures, which preserves selectivity.[10]
Recommended Protocol for Selective C5-Sonogashira Coupling:
-
Inert Atmosphere: To a flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Catalysts: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (4-10 mol%).
-
Solvent and Base: Dissolve the reagents in a suitable amine base/solvent like triethylamine (TEA) or diisopropylamine (DIPA). Anhydrous THF can be used as a co-solvent if needed.
-
Temperature: Stir the reaction at room temperature for 1-2 hours. If the reaction is slow, gently warm to 40-50 °C. Avoid high temperatures to maintain selectivity.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter off the amine hydrochloride salts, concentrate the filtrate, and purify by column chromatography.
Data Summary Table 3: Conditions for Selective Sonogashira Coupling at C5
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard, reliable palladium sources for Sonogashira coupling.[11] |
| Cu Co-catalyst | CuI (Copper(I) Iodide) | Facilitates the transmetalation step, allowing for milder reaction conditions.[10] |
| Base/Solvent | TEA, DIPA | Acts as both the base and solvent, crucial for the catalytic cycle. |
| Temperature | 25–50 °C | Mild conditions are sufficient for C-Br coupling and ensure high selectivity over C-Cl. |
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. N/A.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Sonogashira Coupling. Organic Chemistry Portal.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Nucleophilic Aromatic Substitution (NAS). Organic Chemistry - YouTube.
- Recent Advances in Sonogashira Reactions.
- Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...
- Nucleophilic Aromatic Substitution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-chloroisonicotinamide and 5-bromo-2-chloronicotinic acid
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated pyridine derivatives serve as indispensable building blocks.[1] Their utility stems from a synthetically versatile scaffold that allows for precise, regioselective functionalization. This guide provides an in-depth comparative analysis of two such critical intermediates: 5-Bromo-2-chloroisonicotinamide and 5-bromo-2-chloronicotinic acid.
While structurally similar, the nuanced differences in the electronic nature and position of their respective functional groups—a carboxamide at the 4-position versus a carboxylic acid at the 3-position—lead to significant and often counterintuitive disparities in their chemical reactivity. This analysis is designed for researchers, scientists, and drug development professionals to inform substrate selection and optimize reaction conditions for nucleophilic aromatic substitution (SNAr) and other common transformations.
Part 1: Structural and Electronic Properties
A foundational understanding of the electronic landscape of each molecule is paramount to predicting its reactivity. The pyridine ring, being inherently electron-deficient, is primed for nucleophilic attack. This effect is further modulated by the attached substituents.
| Property | This compound | 5-bromo-2-chloronicotinic acid |
| Structure | ![]() | ![]() |
| CAS Number | 1242268-03-6[2] | 29241-65-4[1][3] |
| Molecular Formula | C₆H₄BrClN₂O[2] | C₆H₃BrClNO₂[1][4] |
| Molecular Weight | 235.47 g/mol [2] | 236.45 g/mol [1][4] |
| Melting Point | Not available | 170 - 174 °C[1] |
| pKa (Predicted) | Not available | 1.61 ± 0.25[3] |
| Appearance | - | White to almost white powder/crystal[1] |
Electronic Influence of Substituents
The reactivity of the pyridine ring is dictated by the interplay of inductive and resonance effects of its substituents.
-
Pyridine Nitrogen: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, making them more electrophilic and susceptible to nucleophilic attack.[5]
-
Halogens (Cl at C2, Br at C5): Both chlorine and bromine are electron-withdrawing through induction (-I) but weakly electron-donating through resonance (+R). The inductive effect dominates, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution.
-
Carboxamide (-CONH₂) at C4 (Isonicotinamide derivative): The carboxamide group is a moderately strong electron-withdrawing group through both induction and resonance (-I, -R). Its position para to the C2 chlorine is critical. It can effectively delocalize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C2, thereby stabilizing the transition state and accelerating the reaction.
-
Carboxylic Acid (-COOH) at C3 (Nicotinic acid derivative): The carboxylic acid group is also electron-withdrawing (-I, -R). However, its position at C3 is meta to the C2 chlorine. From this position, it cannot provide resonance stabilization to the intermediate formed upon nucleophilic attack at C2. Its influence is primarily inductive.
A crucial distinction arises under basic or even neutral aqueous conditions. The carboxylic acid is acidic and readily deprotonates to form a carboxylate anion (-COO⁻). This anion is a potent electron-donating group through resonance, which significantly deactivates the ring against nucleophilic attack. The carboxamide group, lacking an acidic proton, remains electronically consistent across a wider pH range.
Part 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant divergence in the chemical behavior of these two molecules is observed in SNAr reactions, a cornerstone of pyridine chemistry.[6] The reaction typically proceeds via a two-step addition-elimination mechanism.
Caption: Generalized Addition-Elimination Mechanism for SNAr.
Regioselectivity: The C2-Chloride as the Primary Reaction Site
In both molecules, the chlorine atom at the C2 position is the primary site for nucleophilic substitution. This is due to the combined activating effects of the ortho pyridine nitrogen and the para (in the isonicotinamide) or ortho (in the nicotinic acid) electron-withdrawing group. The bromine at C5 is significantly less activated and will not typically be displaced under standard SNAr conditions.
The Reactivity Chasm: Isonicotinamide vs. Nicotinic Acid
This compound is predicted to be substantially more reactive towards nucleophiles than 5-bromo-2-chloronicotinic acid.
This heightened reactivity is a direct consequence of two synergistic factors:
-
Positional Advantage (Resonance Stabilization): The C4-carboxamide group in the isonicotinamide derivative is perfectly positioned (para) to stabilize the negatively charged Meisenheimer intermediate through resonance. This stabilization lowers the activation energy of the rate-determining nucleophilic addition step. The C3-carboxylic acid group in the nicotinic acid derivative offers no such resonance stabilization for attack at C2.
-
Electronic Deactivation via Deprotonation: For the nicotinic acid, any reaction conducted with a basic nucleophile (e.g., amines, alkoxides) or in the presence of a base will first deprotonate the carboxylic acid. The resulting carboxylate (-COO⁻) is electron-donating, flooding the ring with electron density and making it far less electrophilic and thus less reactive towards nucleophiles.
Caption: Contrasting SNAr pathways for the two substrates.
Part 3: Experimental Protocols and Considerations
The theoretical differences in reactivity translate directly to practical considerations in the laboratory. Below are representative protocols that illustrate the operational divergence when performing an SNAr reaction with a model nucleophile, benzylamine.
Protocol 1: Amination of this compound (High Reactivity)
This protocol leverages the high electrophilicity of the substrate, allowing for mild reaction conditions.
Caption: Experimental workflow for amination of the isonicotinamide.
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a suitable solvent such as dioxane or DMSO (approx. 0.1 M concentration).
-
Add benzylamine (1.2 eq) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Complete conversion is typically expected within 4-8 hours.
-
Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.
Causality: The reaction proceeds efficiently under these conditions because the substrate is highly activated and the carboxamide is inert to the base. The base serves only to neutralize the HCl generated during the reaction.
Protocol 2: Amination of 5-bromo-2-chloronicotinic acid (Low Reactivity)
Attempting the same reaction on the nicotinic acid derivative is challenging. The basic nucleophile will deprotonate the acid, shutting down the desired SNAr pathway. To achieve the substitution, a modified approach is necessary.
Option A: Brute-Force (High Temperature / Excess Reagents) One could attempt the reaction at very high temperatures (>150 °C) with a large excess of the amine, but this often leads to low yields and side products.
Option B: Protect-React-Deprotect (Recommended) A more rational and effective strategy involves protecting the carboxylic acid as an ester prior to substitution.
Caption: Multi-step workflow required for amination of the nicotinic acid.
Step-by-Step Methodology:
-
Esterification: Dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in methanol. Add thionyl chloride (SOCl₂, 0.1-0.2 eq) dropwise and heat to reflux for 4-6 hours. Remove the solvent under reduced pressure to obtain the crude methyl 5-bromo-2-chloronicotinate.
-
SNAr Reaction: Use the methyl ester from the previous step as the substrate in a reaction analogous to Protocol 1. The reaction will proceed smoothly as the deactivating carboxylate is no longer present.
-
Saponification (Deprotection): Dissolve the resulting amino-ester product in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully hydrolyzed. Carefully acidify the mixture with aqueous HCl to precipitate the final carboxylic acid product, which can be collected by filtration.
Conclusion and Recommendations
The choice between this compound and 5-bromo-2-chloronicotinic acid is not arbitrary and has profound implications for synthetic strategy.
-
For direct nucleophilic substitution at the C2 position, this compound is the unequivocally superior substrate. Its electronic configuration, with a para-activating carboxamide, ensures high reactivity and allows for milder conditions, leading to cleaner reactions and higher yields.
-
5-bromo-2-chloronicotinic acid should be selected when the carboxylic acid moiety is the desired final functionality, with the understanding that a protection-reaction-deprotection sequence will likely be necessary for SNAr reactions. Attempting direct substitution on the free acid with basic nucleophiles is ill-advised due to deactivation by deprotonation.
By understanding the fundamental principles of electronic activation and the practical consequences of substrate choice, researchers can design more efficient, robust, and successful synthetic routes in their drug discovery and development endeavors.
References
-
5-Bromo-2-chloronicotinic acid - Chem-Impex. [Link]
-
Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution - The Journal of Organic Chemistry, ACS Publications. [Link]
-
Nucleophilic aromatic substitutions - YouTube. [Link]
Sources
A Comparative Guide to the Biological Activity of 5-Bromo-2-chloroisonicotinamide Derivatives
This guide provides an in-depth, objective comparison of the biological activities of 5-Bromo-2-chloroisonicotinamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the therapeutic potential of this versatile chemical scaffold. We will explore its performance in key areas, including anticancer, enzyme inhibitory, and antimicrobial applications, grounded in detailed protocols and mechanistic insights.
Introduction: The this compound Scaffold
The isonicotinamide framework, a pyridine ring with an amide group at the 4-position, is a privileged structure in medicinal chemistry. The strategic placement of halogen atoms, specifically a bromine at the 5-position and a chlorine at the 2-position, creates a unique electronic and steric profile. This this compound core serves as an excellent starting point for the synthesis of diverse derivatives with a wide spectrum of biological activities.[1][2] The presence of halogens can enhance membrane permeability, improve binding affinity to biological targets, and alter metabolic stability.
Derivatives of this scaffold have shown significant promise as anticancer agents, enzyme inhibitors, and antimicrobial compounds.[1][3][4] This guide aims to dissect these activities, comparing the performance of various derivatives against established standards and providing the experimental context necessary for informed research and development decisions.
General Synthesis Pathway
The synthesis of this compound derivatives is typically achieved through a straightforward and robust chemical pathway. The process begins with 5-Bromo-2-chloroisonicotinic acid, which acts as the foundational building block.[2] This acid is first activated, commonly by converting it into a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF.[3][5] The resulting acyl chloride is then coupled with a diverse range of primary or secondary amines in the presence of a base (e.g., triethylamine) to yield the final amide derivatives. This modular approach allows for the systematic introduction of various functional groups to explore structure-activity relationships (SAR).
Caption: General synthetic route for this compound derivatives.
Anticancer Activity: Targeting VEGFR-2
A prominent area of investigation for nicotinamide derivatives is oncology, particularly as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors, thereby impeding their proliferation.
Several novel this compound derivatives have been designed and synthesized as analogs of multi-kinase inhibitors like Sorafenib, demonstrating potent anti-proliferative effects against various cancer cell lines.[3]
Comparative In Vitro Anticancer Performance
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative nicotinamide derivatives against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, which are known to overexpress VEGFR-2.
| Compound ID | Modifications | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) | Reference |
| Derivative 8 | Hydrazone linker, dimethylaminophenyl tail | 5.4 | 7.1 | 77.02 | [6][7] |
| Derivative 10 | Hydrazide linker, chlorobenzene tail | 15.4 | 9.8 | 145.1 | [3] |
| Derivative 7 | Hydrazide linker, trimethoxybenzene tail | 15.7 | 15.5 | 250.2 | [3] |
| Sorafenib | (Reference Drug) | 9.3 | 7.4 | 53.65 | [3][7] |
Lower IC₅₀ values indicate higher potency.
The data reveals that Derivative 8 exhibits potent anti-proliferative activity, comparable to the standard drug Sorafenib, and is a strong inhibitor of the VEGFR-2 enzyme.[6][7] This underscores the potential of the nicotinamide scaffold in developing effective anticancer agents.
Caption: Simplified VEGFR-2 signaling and site of inhibition.
Experimental Protocol: MTT Anti-Proliferative Assay
This protocol outlines the steps for determining the in vitro cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 5×10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial and Antifungal Activity
Halogenated heterocyclic compounds are well-documented for their antimicrobial properties.[1][9][10] The this compound scaffold is a promising candidate for developing new agents to combat bacterial and fungal infections, a critical need given the rise of antimicrobial resistance. The mechanism often involves the disruption of essential cellular processes or membrane integrity in pathogens.
Comparative In Vitro Antimicrobial Performance
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative bromo- and chloro-substituted heterocyclic derivatives against common pathogenic microbes.
| Compound Type | Target Microbe | MIC (µg/mL) | Reference |
| 5'-Bromo-2'-hydroxy-3'-nitrochalcone | Staphylococcus aureus | >100 | [9] |
| 6-Bromo-8-nitroflavone | Staphylococcus aureus | 25 | [9] |
| 6-Bromo-8-nitroflavone | Candida albicans | 50 | [9] |
| 5-Bromo substituted N-acylhydrazone | Staphylococcus aureus | 62.5 - >1000 | [11] |
| 5-Bromo-2-fluorobenzaldehydeoxime Complex | Staphylococcus aureus | 6.25 | [12] |
Lower MIC values indicate greater antimicrobial potency.
The data indicates that while the core scaffold has potential, the specific derivative structure is critical for potent activity. For instance, the flavone and oxime derivatives incorporating bromine show significant activity.[9][12]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standardized method for assessing the in vitro antimicrobial activity of a compound.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5×10⁸ CFU/mL). Dilute this suspension to the final target concentration (e.g., 5×10⁵ CFU/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control well (medium + inoculum, no compound) to confirm microbial growth and a negative control well (medium only) to check for sterility.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed. The result can be confirmed by adding a viability indicator like resazurin.
Other Enzyme Inhibition: α-Glucosidase and Urease
Beyond kinase inhibition, bromo-substituted heterocyclic structures have demonstrated inhibitory activity against other classes of enzymes, such as α-glucosidase and urease.[4] α-Glucosidase inhibitors are used in the management of type 2 diabetes, while urease inhibitors have potential applications in treating peptic ulcers caused by Helicobacter pylori. While direct studies on this compound derivatives for these targets are nascent, data from structurally similar 5-bromo-2-aryl benzimidazole derivatives provide a strong rationale for their investigation.[4]
Comparative Performance of Related Bromo-Heterocyclic Inhibitors
| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |
| 5-Bromo-2-(4-nitrophenyl)benzimidazole | Urease | 8.15 | [4] |
| 5-Bromo-2-(4-chlorophenyl)benzimidazole | Urease | 10.57 | [4] |
| Thiourea (Standard) | Urease | 21.25 | [4] |
| 5-Chloro-2-(4-hydroxyphenyl)benzothiazole | α-Glucosidase | 22.1 | [13] |
| Acarbose (Standard) | α-Glucosidase | 840 | [13] |
This comparative data clearly shows that bromo-substituted heterocycles can be significantly more potent than the standard inhibitors for these enzymes, highlighting a promising avenue for the application of this compound derivatives.[4][13]
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. This guide has demonstrated that its derivatives exhibit potent and diverse biological activities, with particular promise in the fields of oncology and infectious diseases.
-
As Anticancer Agents: Derivatives have shown excellent in vitro cytotoxicity and specific inhibition of VEGFR-2, a clinically validated target. The modular nature of their synthesis allows for fine-tuning of the structure to optimize potency and selectivity.
-
As Antimicrobial Agents: The halogenated core contributes to broad-spectrum antimicrobial potential. Further exploration of different amide substituents is warranted to identify derivatives with enhanced potency against resistant pathogens.
-
As Enzyme Inhibitors: Drawing parallels from related structures, there is a strong rationale to screen these derivatives against other therapeutic targets like α-glucosidase and urease.
Future research should focus on expanding the library of derivatives to establish more comprehensive structure-activity relationships, advancing the most potent compounds to in vivo animal models to evaluate their efficacy and safety, and elucidating their precise mechanisms of action. The integration of in silico modeling with empirical screening will be crucial in accelerating the discovery of new clinical candidates from this valuable chemical class.
References
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI.
- Official Monographs for Part I / Nicomol Tablets 643. (n.d.).
- Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. (2025). ACS Publications.
- Buy 5-Bromo-2-chloro-N-cyclopropylnicotinamide - Smolecule. (n.d.). Smolecule.
- Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (n.d.). ResearchGate.
- Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace.
- Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. (2022). NIH.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI.
- 5-Bromo-2-chloroisonicotinic acid | 886365-31-7. (2025). ChemicalBook.
- Determination of nicotinamide in a multivitamin complex by Electrochemical-Surface Enhanced Raman Spectroscopy. (n.d.).
- US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (n.d.). Google Patents.
- Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (n.d.). PubMed Central.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). PubMed.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). NIH.
- An in vitro study of the 5-methyl- and 5-bromo/chloro substituted 2-hydroxy-3-nitrochalcones as α-glucosidase and/or α-amylase inhibitors with potential anti-inflammatory activity. (n.d.). ResearchGate.
- 1242268-03-6|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). NIH.
- 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. (n.d.). PubMed.
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). NIH.
- A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds. (n.d.). Benchchem.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). NIH.
- NEW COMPOUND N1,N1′-(2′′-BROMO-2′′-CHLOROETHENYL)-BIS-(5-FLUOROURACIL) AS THE ACTIVE ANTITUMOR AGENT FOR SARCOMA 180. (2016). CBU International Conference Proceedings.
- Effects of bromo and chloro groups on antifungal activities against S.... (n.d.). ResearchGate.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC - NIH.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.
- Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. (n.d.). ResearchGate.
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (2025). ResearchGate.
- Cholecystokinin-1 receptor antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anticancer agents. (n.d.).
- Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (n.d.). PMC - PubMed Central.
- In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent. (2018). PubMed.
- Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. (2018). PubMed.
- 1882664-59-6|5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide. (n.d.). BLDpharm.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). PubMed.
- Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. (2025). PMC - PubMed Central.
- (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024). ResearchGate.
- Similarities and differences in the structures of 5-bromo-6-hydroxy-7,8-dimethylchroman-2 ... (n.d.). PubMed.
- In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (n.d.). MDPI.
- Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025). ResearchGate.
Sources
- 1. Buy 5-Bromo-2-chloro-N-cyclopropylnicotinamide [smolecule.com]
- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 3. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Quantification of 5-Bromo-2-chloroisonicotinamide
Introduction: The Analytical Imperative for 5-Bromo-2-chloroisonicotinamide
This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise substitution pattern on the pyridine ring makes it a valuable intermediate for developing novel active pharmaceutical ingredients (APIs). The purity and concentration of this starting material are paramount, as they directly impact the yield, purity, and safety profile of the final product. Consequently, robust and reliable analytical methods for its quantification are not merely a procedural formality but a cornerstone of quality control and process optimization.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical validation as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This ensures that every protocol described is a self-validating system, providing researchers and drug development professionals with the tools to generate trustworthy and reproducible data.
Pillar 1: Chromatographic Separation Techniques - The Gold Standard
Chromatographic methods are the bedrock of pharmaceutical analysis due to their unparalleled ability to separate an analyte from impurities and matrix components before quantification. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely applicable techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control laboratories for its robustness, cost-effectiveness, and precision in assaying bulk drug substances and formulations.[3] The method relies on the physical separation of the analyte on a stationary phase followed by detection using its ultraviolet (UV) absorbance, a property conferred by the aromatic pyridine ring in this compound.
-
Reversed-Phase Chromatography: We select a reversed-phase (e.g., C18) column because this compound is a moderately polar organic molecule. The nonpolar stationary phase will retain the analyte, allowing for separation from more polar impurities using a polar mobile phase.
-
Mobile Phase Selection: A mobile phase of acetonitrile and water provides a good solvent system for this class of compounds. The addition of a small amount of acid (e.g., formic or phosphoric acid) is crucial to control the ionization state of the isonicotinamide moiety, ensuring a single, sharp, and reproducible chromatographic peak.[4][5]
-
UV Wavelength Selection: The detection wavelength is chosen by running a UV scan of the analyte to find its lambda max (λmax), the wavelength of maximum absorbance. This maximizes sensitivity and minimizes interference from excipients that may absorb at other wavelengths.
-
Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the determined λmax (typically around 220-270 nm for such structures).
-
Gradient Elution: 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B (for re-equilibration).
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Dissolve in 100 mL of diluent, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.
-
Caption: Workflow for HPLC-UV method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as quantifying trace levels in complex matrices (e.g., biological fluids for pharmacokinetic studies), LC-MS/MS is the definitive choice.[7] This technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for the detection of a specific parent-to-daughter ion transition.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically chosen for nitrogen-containing compounds like pyridines, as the nitrogen atom is readily protonated to form [M+H]⁺ ions.[8]
-
Multiple Reaction Monitoring (MRM): This is the key to the method's selectivity. The first quadrupole (Q1) is set to isolate the protonated molecular ion of our analyte. This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect only a specific, stable fragment ion. This unique mass transition is a highly specific fingerprint of the analyte, eliminating noise from matrix components.[7]
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled this compound) is best practice. The IS co-elutes with the analyte and experiences identical ionization effects, allowing for highly accurate quantification by correcting for any sample loss or matrix-induced ion suppression/enhancement.[9]
-
Reagent and Standard Preparation:
-
Mobile Phase and Diluent: As per HPLC-UV method.
-
Internal Standard (IS) Stock: Prepare a 100 µg/mL stock solution of the stable isotope-labeled IS.
-
Standard and Sample Preparation: Prepare calibration standards as described for HPLC. Prior to analysis, spike all standards and samples with a fixed concentration of the IS (e.g., 100 ng/mL).
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC system for faster analysis and better resolution, with a corresponding C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A fast gradient is typically used (e.g., 5-95% B in 2 minutes).
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ion Source: ESI, Positive Mode.
-
MRM Transitions:
-
Analyte: Determine by infusing a standard solution. For C₆H₄BrClN₂O (MW ~235.46), the transition might be m/z 236 → [Fragment Ion].
-
Internal Standard: Determine the corresponding transition for the labeled IS.
-
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at >13,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Pillar 2: Alternative and Complementary Techniques
While chromatography is dominant, other techniques have specific applications where they may be advantageous.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[10] Its applicability to this compound depends on the compound's thermal stability. Derivatization may be required to increase volatility and stability, but this adds complexity to sample preparation. GC with an Electron Capture Detector (ECD) could also be highly sensitive due to the presence of two halogen atoms.
-
Primary Advantage: Superior chromatographic resolution for volatile compounds.
-
Primary Challenge: Potential for thermal degradation of the analyte in the injector port or column. A thorough investigation of thermal stability is a prerequisite.
UV-Visible Spectrophotometry
For a pure bulk substance or a simple formulation with no interfering UV-absorbing excipients, UV-Vis spectrophotometry offers the simplest, fastest, and most cost-effective means of quantification.[11][12] The method is based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[10]
-
Primary Advantage: Speed, simplicity, and low operational cost, making it ideal for routine QC checks.[11]
-
Primary Challenge: Lack of specificity. The method cannot distinguish the analyte from impurities or other components that absorb at the same wavelength.[12]
Comparative Guide: Selecting the Right Analytical Tool
The choice of analytical method is dictated by the specific requirements of the analysis, often referred to as the "analytical target profile." Key considerations include the nature of the sample, the required sensitivity, and the regulatory context.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates from impurities) | Very High (Mass-based detection) | High (If thermally stable) | Low (Interference is common) |
| Sensitivity (Typical LOQ) | ~1-10 ng/mL | <0.1 ng/mL | ~1-10 pg injected | ~1 µg/mL |
| Sample Matrix | Bulk, Formulations, Process Samples | Complex Matrices (Plasma, Urine, Tissue) | Volatile samples, Headspace | Pure Bulk, Simple Solutions |
| Cost (Instrument/Operation) | Medium / Low | High / High | Medium / Medium | Low / Very Low |
| Throughput | Medium | High (with UHPLC) | Medium | Very High |
| Primary Application | QC Assay, Purity, Content Uniformity | Pharmacokinetics, Trace Impurity Analysis | Residual Solvents, Volatile Impurities | Quick QC Checks, Dissolution Testing |
Trustworthiness: The Foundation of Method Validation
Regardless of the chosen technique, the resulting data is only trustworthy if the method has been validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] According to ICH Q2(R1) guidelines, the following parameters must be evaluated for a quantitative assay.[1][14]
-
Accuracy: Closeness of test results to the true value. Assessed by analyzing a sample with a known concentration and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix components).[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
The quantification of this compound can be reliably achieved through several analytical techniques. For routine quality control of bulk material and simple formulations, a validated HPLC-UV method offers the optimal balance of performance, cost, and robustness. For trace-level quantification in complex biological matrices, a more sensitive and selective LC-MS/MS method is required. Simpler techniques like UV-Vis spectrophotometry have a role in specific, non-demanding applications. The ultimate selection must be guided by the analytical requirements and rigorously validated according to established regulatory standards like ICH Q2(R1) to ensure data integrity and trustworthiness.
References
- Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications.
- Zhong, L., et al. (2022). Method development and validation of a near-infrared spectroscopic method for in-line API quantification during fluidized bed granulation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- ICH. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SciSpace. (2023). Spectroscopy in Pharmaceutical Analysis.
- MDPI. (n.d.). Advances in Quantitative Analytical Methods for Solid Drugs.
- Amerigo Scientific. (n.d.). 5-Bromo-2-chloroisonicotinic acid.
- PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate.
- Amerigo Scientific. (n.d.). 5-Bromo-2-chloronicotinic acid.
- BLD Pharm. (n.d.). 5-Bromo-2-chloro-N-cyclohexylisonicotinamide.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- BLD Pharm. (n.d.). This compound.
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878, 895-902.
- Phenomenex, Inc. (n.d.). Application Note.
- PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile.
- National Institutes of Health. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS).
- NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.
- ResearchGate. (n.d.). LC-MS/MS chromatogram showing nicotinamide (vitamin B3 vitamer) found....
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Inamadugu, J. K., et al. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 24(10), 1059-74.
- BLD Pharm. (n.d.). 5-Bromo-2-chloroisonicotinic acid.
- BLDpharm. (n.d.). 5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide.
- PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
- Benchchem. (n.d.). 2-Bromo-5-chloronicotinamide.
- Abramson, F. P., & Song, H. (1993). Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. Analytical Chemistry, 65(4), 447-50.
- Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists.
- Benchchem. (n.d.). Application Note: Validated LC-MS/MS Method for the Quantification of Bromo-dragonfly Hydrochloride in Serum.
- Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study.
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scispace.com [scispace.com]
- 4. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Quantitative Analysis of 5-Bromo-2-chloroisonicotinamide: LC-MS/MS vs. GC-MS
This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 5-Bromo-2-chloroisonicotinamide. As a key building block in the synthesis of novel pharmaceutical agents, the ability to accurately and sensitively quantify this molecule is paramount in research and development. This document will delve into the technical nuances of each methodology, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.
Introduction to this compound and its Analytical Challenges
This compound is a halogenated pyridine derivative.[1] Its structure, characterized by the presence of bromine and chlorine atoms, presents unique analytical considerations. The choice of analytical methodology is critical for achieving the required sensitivity, selectivity, and robustness, particularly when analyzing complex biological or environmental matrices. While LC-MS/MS has become a cornerstone in bioanalytical studies for its high sensitivity and specificity, traditional techniques like GC-MS remain a viable, and sometimes advantageous, alternative for halogenated organic compounds.[2][3] This guide will explore the strengths and limitations of each approach, supported by detailed experimental frameworks.
Principle of Analysis: A Tale of Two Ionizations
The fundamental difference between LC-MS/MS and GC-MS lies in how the analyte is introduced to the mass spectrometer and ionized.
-
LC-MS/MS utilizes a liquid mobile phase to carry the analyte through a chromatographic column for separation. The eluent is then introduced into the mass spectrometer, typically employing soft ionization techniques like Electrospray Ionization (ESI). ESI is particularly well-suited for polar and thermally labile molecules, making it a versatile choice for a wide range of pharmaceutical compounds.
-
GC-MS , conversely, requires the analyte to be volatile and thermally stable. The sample is vaporized and separated in a gaseous mobile phase within a heated column. Electron Impact (EI) ionization is commonly used, which can provide detailed structural information through characteristic fragmentation patterns.
The choice between these techniques often hinges on the physicochemical properties of the analyte and the specific requirements of the assay.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the analysis of this compound using both LC-MS/MS and a comparative GC-MS method.
LC-MS/MS Method for the Quantification of this compound in Plasma
This protocol is designed for high-throughput bioanalysis, emphasizing speed and sensitivity.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., an isotopically labeled analog or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ (predicted based on structure) |
| Product Ions (m/z) | To be determined by infusion and fragmentation studies |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
A simplified workflow for the LC-MS/MS analysis is depicted below.
Caption: LC-MS/MS analytical workflow.
Comparative GC-MS Method
This method serves as an alternative for situations where LC-MS/MS is unavailable or for orthogonal confirmation.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of sample, add a suitable internal standard and adjust the pH if necessary.
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. Gas Chromatography Parameters
| Parameter | Condition |
| Column | Capillary column suitable for halogenated compounds (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 20 °C/min, hold for 2 minutes |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
3. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Scan Type | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Based on the mass spectrum of the analyte and internal standard |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
The workflow for the GC-MS analysis is outlined below.
Caption: GC-MS analytical workflow.
Performance Comparison: LC-MS/MS vs. GC-MS
The following table summarizes the expected performance characteristics of each method for the analysis of this compound. The values presented are hypothetical but based on typical performance for similar analytes.
| Performance Metric | LC-MS/MS | GC-MS | Rationale & Justification |
| Sensitivity (LOQ) | 0.1 - 1 ng/mL | 5 - 20 ng/mL | LC-MS/MS with ESI generally offers superior sensitivity for many pharmaceutical compounds.[4] |
| Selectivity | Very High | High | The use of MRM in LC-MS/MS provides exceptional selectivity by monitoring specific precursor-product ion transitions.[5] GC-MS with SIM is also selective but can be more susceptible to isobaric interferences. |
| Throughput | High (2-5 min/sample) | Moderate (10-20 min/sample) | The rapid gradient elution in UPLC systems allows for significantly shorter run times compared to typical GC oven programs.[6][7] |
| Matrix Effects | Potential for ion suppression/enhancement | Less prone to ion suppression, but matrix can affect inlet and column performance | ESI is known to be susceptible to matrix effects, which can impact accuracy and precision.[8] GC-MS is generally less affected by matrix in the ion source. |
| Analyte Suitability | Wide range of polarity and thermal stability | Requires volatility and thermal stability | LC-MS/MS is more versatile for a broader range of compounds without the need for derivatization. |
| Sample Preparation | Simpler (e.g., protein precipitation) | More complex (e.g., liquid-liquid extraction, derivatization may be needed) | The "dilute and shoot" approach is often feasible with LC-MS/MS, whereas GC-MS typically requires more extensive cleanup and extraction. |
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation for the routine, high-sensitivity quantification of this compound in biological matrices is LC-MS/MS . The primary drivers for this choice are its superior sensitivity, high selectivity afforded by MRM, and significantly higher throughput. These advantages are critical in a drug development setting where rapid and reliable data are essential for pharmacokinetic and toxicokinetic studies.
However, GC-MS remains a valuable tool. It can serve as an excellent orthogonal technique for method validation and confirmation of results. In instances where an LC-MS/MS system is not available, a well-optimized GC-MS method can provide reliable quantitative data, albeit with potentially higher limits of quantification and lower sample throughput. The choice of internal standard is critical in both methods to ensure accuracy and precision by compensating for variations in sample preparation and instrument response.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques capable of the quantitative analysis of this compound. The selection of the most appropriate method depends on the specific requirements of the study. For high-throughput, sensitive bioanalysis, LC-MS/MS is the method of choice. For confirmatory analysis or in laboratories where LC-MS/MS is not accessible, GC-MS provides a robust and reliable alternative. A thorough understanding of the principles and performance characteristics of each technique, as outlined in this guide, is crucial for making an informed decision and generating high-quality analytical data.
References
-
Gao, S., Zhang, Z., Liu, Y., Li, Y., & Zhang, X. (2022). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. [Link]
-
Inamadugu, J. K., Damaramadugu, R., Mullangi, R., & Ponneri, V. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 24(10), 1059–1074. [Link]
-
Manir, M. S., et al. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. Journal of Chromatography B, 1097-1098, 35-43. [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]
-
Barbera, S., et al. (2020). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 44(8), 849-863. [Link]
Sources
- 1. 1242268-03-6|this compound|BLD Pharm [bldpharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 5-Bromo-2-chloroisonicotinamide
Introduction: Navigating the Selectivity Challenge in Heterocyclic Drug Scaffolds
The pyridine ring is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs. The targeted synthesis of substituted pyridines is therefore a critical endeavor for drug development professionals. 5-Bromo-2-chloroisonicotinamide represents a versatile and highly valuable building block, offering two distinct reaction handles for carbon-carbon bond formation: a C-Br bond at the 5-position and a C-Cl bond at the 2-position.
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing biaryl and heteroaryl structures due to its broad functional group tolerance and the general stability and low toxicity of its organoboron reagents.[1][2] However, when applied to dihalogenated substrates like this compound, the reaction presents a significant regioselectivity challenge. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl, governed by bond dissociation energies.[3][4] This inherent reactivity bias would predict preferential coupling at the C5-Br position. Yet, the electron-deficient nature of the pyridine ring and the activating influence of the ring nitrogen can render the C2-Cl bond susceptible to oxidative addition, particularly with highly active catalyst systems.
This guide provides a comparative analysis of various phosphine and N-heterocyclic carbene (NHC) ligands for the Suzuki coupling of this compound. We will explore how ligand architecture—specifically steric bulk and electronic properties—can be rationally selected to control site-selectivity and achieve high yields, transforming a synthetic challenge into a strategic opportunity.
The Catalytic Cycle and the Role of the Ligand
The efficacy of a Suzuki-Miyaura coupling hinges on the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The ligand, bound to the palladium center, is not a passive spectator; it is the primary determinant of the catalyst's activity and selectivity.
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive C-Cl bonds.[4] Bulky, electron-rich ligands are crucial as they stabilize the electron-rich, coordinatively unsaturated L-Pd(0) species, promoting its insertion into the carbon-halogen bond.[5]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[6]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium complex, forming the final C-C bond and regenerating the Pd(0) catalyst.[1] Steric bulk on the ligand can accelerate this step.
Comparative Analysis of Ligand Performance
The choice of ligand is the most critical parameter for controlling the outcome of the Suzuki coupling with this compound. Below, we compare ligand classes and their expected performance based on data from analogous dihalopyridine and dihalopyrimidine systems.
Traditional Phosphine Ligands (e.g., PPh₃, dppf)
-
Expertise & Experience: Ligands like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are workhorses of cross-coupling chemistry. Their moderate steric bulk and electronic properties are generally insufficient to activate the robust C-Cl bond at the 2-position of the pyridine ring under mild conditions.[3][7]
-
Expected Outcome: These systems are expected to show high selectivity for coupling at the more reactive C5-Br position.[3] They are an excellent first choice when the synthetic goal is the exclusive functionalization of the C5 position, leaving the C2-chloro group available for subsequent transformations (e.g., SₙAr or a more forcing cross-coupling).
Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands)
-
Expertise & Experience: The development of ligands such as XPhos, SPhos, and RuPhos revolutionized palladium-catalyzed cross-coupling, particularly for challenging substrates like heteroaryl chlorides.[2][8] Their design features a sterically demanding biaryl backbone and an electron-rich phosphine moiety. This combination accelerates both the oxidative addition of the C-Cl bond and the final reductive elimination step.[5][9]
-
Expected Outcome: These ligands are the premier choice for targeting the C2-Cl position. However, achieving selectivity for C2 over C5 requires careful optimization. A common strategy is to first perform a selective coupling at the C5-Br position using a traditional ligand, and then employ a Buchwald ligand system in a second step to couple the C2-Cl position. For a direct coupling on the dihalo substrate, a Buchwald ligand system will likely result in a mixture of C2-coupled, C5-coupled, and di-coupled products, with the ratio depending heavily on the specific ligand, base, and temperature.
N-Heterocyclic Carbene (NHC) Ligands
-
Expertise & Experience: NHCs are strong σ-donors, even more so than electron-rich phosphines, forming very stable bonds with palladium. This stability makes them robust and highly active catalysts. Commercially available precatalysts like PEPPSI-IPr (Palladium-PEPPSI-Imidazolium Precatalyst) are particularly effective for activating C-Cl bonds.[10][11]
-
Expected Outcome: Similar to Buchwald ligands, NHC-based catalysts are highly effective for activating the C2-Cl bond. In some systems, NHCs have shown different selectivity profiles compared to phosphine ligands.[3] For the coupling of 2,4-dichloropyridine, for instance, a Pd-PEPPSI-IPr system demonstrated a strong preference for the C4 position.[10][11] This suggests that for this compound, an NHC catalyst could potentially offer a unique selectivity profile that may favor the C2 position even in the presence of the C5-Br bond, warranting experimental investigation.
Quantitative Data Summary
The following table summarizes representative conditions and outcomes for the Suzuki coupling of analogous halopyridines and halopyrimidines, providing a strong predictive framework for this compound.
| Substrate | Ligand/Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Selectivity/Comment | Reference |
| 5-Bromo-2-chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | High | Selective coupling at C5-Br | [3] |
| 2-Chloropyridine | XPhos / Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 110 | 94 | Demonstrates high activity for C-Cl bond | |
| 2,4-Dichloropyridine | PEPPSI-IPr | NaOAc/Na₂CO₃ | Dioxane/PEG400 | 100 | High | High selectivity for C4 over C2 | [10][11] |
| 5-Bromo-2-chloropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | - | General conditions for coupling | |
| 2-Chloro-N-heterocycles | Biaryl Phosphacycles | K₃PO₄ | Toluene | RT | 88-97 | High efficiency at room temperature | [12] |
| Aryl Chlorides | SPhos / Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 60 | High | Very high turnover numbers | [2][13] |
Experimental Protocols
The following protocols are generalized procedures adapted from established methodologies and should be optimized for the specific arylboronic acid and desired outcome.
Protocol 1: Selective Suzuki Coupling at the C5-Br Position
This protocol is designed for high selectivity at the C5 position, leaving the C2-chloro untouched.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)[14]
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol)[3]
-
1,4-Dioxane / H₂O (4:1 mixture, 5 mL), degassed
-
Reaction vessel with magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via syringe. Finally, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling at the C2-Cl Position (on a C5-substituted substrate)
This protocol utilizes a highly active Buchwald ligand system, ideal for coupling the less reactive C-Cl bond after the C5 position has been functionalized.
Materials:
-
5-Aryl-2-chloroisonicotinamide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol), finely ground
-
Anhydrous Toluene / H₂O (10:1 mixture, 5 mL), degassed
-
Reaction vial suitable for heating (e.g., microwave vial)
Procedure:
-
Reaction Setup: In an oven-dried reaction vial, combine the 5-Aryl-2-chloroisonicotinamide, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas.
-
Catalyst and Solvent Addition: Under an inert atmosphere, add the Pd(OAc)₂ and XPhos ligand, followed by the degassed Toluene/H₂O solvent mixture.
-
Reaction: Securely cap the vial and heat to 110 °C with vigorous stirring. For thermally sensitive substrates, a lower temperature (80-100 °C) may be attempted for a longer duration. Microwave irradiation can also significantly accelerate this reaction.[15]
-
Monitoring: Track the reaction's progress by LC-MS (typically 6-24 hours).
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Conclusion and Recommendations
The selective Suzuki-Miyaura coupling of this compound is a solvable challenge that relies on the rational selection of the palladium ligand.
-
For selective C5-Br coupling , traditional and less reactive catalyst systems such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are the preferred choice, offering high selectivity and preserving the C2-Cl bond for subsequent chemistry.
-
For coupling at the C2-Cl position , highly active, bulky, and electron-rich ligands are required. Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) and NHC ligands (e.g., PEPPSI-IPr) are the state-of-the-art options. These are best employed on a substrate where the C5 position has already been functionalized to avoid selectivity issues.
By understanding the interplay between substrate reactivity and ligand properties, researchers can strategically navigate the synthesis of complex pyridine derivatives, accelerating the discovery and development of novel chemical entities.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Ghaffari, B., et al. (n.d.).
- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- Ghaffari, B., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- BenchChem. (n.d.).
- Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Mokolokolo, P. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
- ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids.
- BenchChem. (n.d.). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).
- Mokolokolo, P. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
- Sigma-Aldrich. (n.d.). Buchwald Ligands. Sigma-Aldrich.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Ohta, T., et al. (n.d.). Development of New Phosphine Ligands (BRIDPs)
- Ishiyama, T., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Jones, C., et al. (2023). Preformed Pd(II)
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Rasool, N., et al. (2018). Palladium(0)
- ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Kumar, A., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald Ligands [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
A Comparative Guide to the In Vitro Screening of 5-Bromo-2-chloroisonicotinamide Analogs as Potential Anticancer Agents
This guide provides a comprehensive overview of the in vitro screening of a focused library of 5-Bromo-2-chloroisonicotinamide analogs. It is designed for researchers, scientists, and drug development professionals interested in the discovery of novel anticancer therapeutics. This document details the rationale behind the molecular design of these analogs, their synthesis, and a comparative analysis of their biological activities based on established in vitro assays. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a hypothetical structure-activity relationship (SAR) based on current scientific literature.
Introduction: The Rationale for Targeting the Isonicotinamide Scaffold
The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs. Its derivatives have demonstrated a wide range of therapeutic activities, including anticancer properties.[1][2][3] The isonicotinamide backbone, a constitutional isomer of nicotinamide, has also garnered significant attention as a template for the design of novel kinase inhibitors, tubulin polymerization inhibitors, and other targeted anticancer agents.[4][5]
The parent compound, this compound, presents a unique chemical architecture with distinct electronic and steric properties conferred by the bromo and chloro substituents on the pyridine ring. These halogens can modulate the compound's pharmacokinetic properties and provide vectors for further chemical modification, making it an attractive starting point for the development of a focused library of analogs with potentially enhanced anticancer activity. This guide will explore a hypothetical series of analogs designed to probe the structure-activity relationships of this scaffold.
Design and Synthesis of this compound Analogs
The design of our hypothetical analog library focuses on modifications at the amide nitrogen of the this compound core. This position is often critical for interaction with biological targets and allows for the introduction of a diverse range of chemical functionalities to explore the impact of steric bulk, electronics, and hydrogen bonding potential on cytotoxic activity.
The general synthetic route to these analogs involves the amidation of 5-bromo-2-chloroisonicotinic acid. A plausible synthetic scheme is outlined below, based on established methods for nicotinamide synthesis.[3][6]
Caption: General synthetic workflow for this compound analogs.
Comparative In Vitro Screening
To evaluate the anticancer potential of the synthesized analogs, a tiered in vitro screening approach is employed. This typically begins with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more specific mechanistic assays for the most potent compounds.
Cytotoxicity Screening: The MTT Assay
The initial assessment of anticancer activity is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] A decrease in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound analogs are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The cells are treated with these dilutions for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curves.
Hypothetical Cytotoxicity Data
The following table presents hypothetical IC50 values for a series of this compound analogs against two cancer cell lines. This data is for illustrative purposes to demonstrate how SAR can be inferred.
| Compound | R1 | R2 | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 1a | H | H | > 100 | > 100 |
| 1b | H | Phenyl | 25.3 | 31.8 |
| 1c | H | 4-Chlorophenyl | 8.7 | 12.4 |
| 1d | H | 4-Methoxyphenyl | 35.1 | 42.6 |
| 1e | H | Benzyl | 15.2 | 20.9 |
| 1f | Methyl | Phenyl | 48.9 | 55.7 |
Interpretation of Hypothetical SAR:
-
Amide Substitution: The unsubstituted amide (Compound 1a ) is inactive, indicating that substitution on the amide nitrogen is crucial for cytotoxic activity.
-
Aromatic Substituents: The introduction of an N-phenyl group (Compound 1b ) confers moderate activity.
-
Electronic Effects: An electron-withdrawing group on the N-phenyl ring (4-chloro, Compound 1c ) enhances potency, while an electron-donating group (4-methoxy, Compound 1d ) reduces it. This suggests that the electronic properties of the N-aryl substituent play a significant role.
-
Steric Considerations: The flexible benzyl group (Compound 1e ) results in good activity, suggesting that the binding pocket can accommodate some conformational flexibility.
-
N-Alkylation: N-methylation of the active N-phenyl analog (Compound 1f ) leads to a significant decrease in activity, possibly due to the loss of a key hydrogen bond donor or unfavorable steric interactions.
Mechanistic Insight: Tubulin Polymerization Assay
Given that many nicotinamide derivatives exert their anticancer effects by interfering with microtubule dynamics, a tubulin polymerization assay is a logical next step to elucidate the mechanism of action of the most potent analogs.[5][8][9][10][11] This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compounds.
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Purified tubulin is resuspended in a GTP-containing buffer. Test compounds are prepared at various concentrations. Paclitaxel (a polymerization promoter) and colchicine (a polymerization inhibitor) are used as positive controls.
-
Reaction Initiation: The reaction is initiated by warming the mixture to 37°C to induce polymerization.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm (due to light scattering by microtubules) or by using a fluorescent reporter.
-
Data Analysis: The polymerization curves of the test compounds are compared to those of the controls. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of polymerization, while stabilizers will show an increase.
Hypothetical Tubulin Polymerization Data
| Compound | Effect on Tubulin Polymerization |
| 1c | Inhibition |
| 1e | Inhibition |
| Paclitaxel | Promotion |
| Colchicine | Inhibition |
This data would suggest that the cytotoxic effects of analogs 1c and 1e are, at least in part, mediated by their ability to disrupt microtubule formation.
Alternative Scaffolds for Comparison
While this guide focuses on this compound analogs, it is important to consider their performance relative to other classes of compounds with similar mechanisms of action. For instance, chalcones and their derivatives are another class of compounds known to exhibit tubulin polymerization inhibitory activity and cytotoxicity against a wide range of cancer cell lines.[9] A direct comparison of the most potent this compound analogs with well-characterized chalcone-based inhibitors would provide valuable context for their therapeutic potential.
Conclusion and Future Directions
The in vitro screening of a focused library of this compound analogs can reveal important structure-activity relationships and identify lead compounds for further development. The hypothetical data presented in this guide illustrates how systematic modifications to the parent scaffold can significantly impact cytotoxic potency. Mechanistic studies, such as the tubulin polymerization assay, are crucial for understanding the mode of action of these compounds.
Future work should involve expanding the analog library to further probe the SAR, conducting in vitro ADME (absorption, distribution, metabolism, and excretion) profiling of the most promising leads, and ultimately, evaluating their efficacy in in vivo cancer models. The isonicotinamide scaffold remains a promising starting point for the discovery of novel and effective anticancer agents.
References
- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances.
- Novel synthesis of nicotinamide derivatives of cytotoxic properties. Bioorganic & Medicinal Chemistry.
- Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry.
- Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. Request PDF.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules.
- Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfon
- Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer. European Journal of Medicinal Chemistry.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry.
- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry.
- Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Structure-Activity Relationship of Niclosamide Deriv
- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules.
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Acta Pharmaceutica Sinica B.
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules.
- Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-Bromonicotinic Acid Analogs. BenchChem.
- Inhibitors and Promoters of Tubulin Polymerization: Synthesis and Biological Evaluation of Chalcones and Related Dienones as Potential Anticancer Agents. Journal of Medicinal Chemistry.
- Isatin derivatives with activity against apoptosis-resistant cancer cells. European Journal of Medicinal Chemistry.
- Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. European Journal of Medicinal Chemistry.
- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
- Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100.
- In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. Molecules.
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
Sources
- 1. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]
- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Impurities in the Synthesis of 5-Bromo-2-chloroisonicotinamide
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
5-Bromo-2-chloroisonicotinamide serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a key intermediate, its purity profile directly impacts the quality, safety, and efficacy of the final drug product. The presence of impurities, even at trace levels, can introduce undesirable toxicological risks or alter the therapeutic performance of the API.[1][2] Consequently, rigorous characterization and control of impurities are not merely a matter of quality assurance but a fundamental requirement mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
This guide provides a comprehensive comparison of analytical methodologies for the detection, identification, and quantification of impurities generated during the synthesis of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a logical workflow for a self-validating system of impurity characterization, designed for researchers, scientists, and drug development professionals.
Synthetic Pathway and Genesis of Impurities
A common synthetic route to this compound starts from 5-bromo-2-chloroisonicotinic acid, which itself can be synthesized from 2,5-dichloropyridine.[5][6] The final step is typically an amidation reaction. Understanding this pathway is crucial as it allows us to anticipate the likely process-related impurities.
Potential Impurity Classes:
-
Starting Materials & Intermediates: Unreacted 5-bromo-2-chloroisonicotinic acid or its precursors.
-
By-products: Resulting from side reactions such as incomplete halogenation (e.g., 5-bromo-2-hydroxyisonicotinamide if hydrolysis occurs), or isomers formed under certain reaction conditions. Over-halogenation can also lead to di-brominated or di-chlorinated species.[7]
-
Reagents & Catalysts: Residual coupling agents, bases, or catalysts used in the amidation step.
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis of the amide).
-
Residual Solvents: Volatile organic compounds used during the reaction or purification steps.[1][8]
Caption: Synthetic route and primary sources of impurities.
Comparative Analysis of Core Analytical Techniques
A multi-faceted, or orthogonal, approach is essential for a comprehensive impurity profile. No single technique can provide all the necessary information. The primary analytical methods employed are chromatographic for separation and spectroscopic for identification.[3][9][10]
| Technique | Primary Application | Strengths | Limitations | Causality for Use in This Synthesis |
| HPLC / UPLC | Separation & Quantification: The workhorse for detecting and quantifying non-volatile organic impurities.[2] | High resolution, robust, excellent quantitative accuracy and precision. | Provides limited structural information on its own; requires reference standards for identification.[11] | Ideal for separating the API from closely related structures like starting materials, isomers, and degradation by-products. |
| LC-MS / LC-MS/MS | Identification & Structural Elucidation: Couples HPLC's separation power with mass spectrometry's ability to determine molecular weights and fragmentation patterns.[4][9] | High sensitivity and selectivity; can identify unknown impurities without standards. High-Resolution MS (HRMS) provides exact mass for elemental composition.[11] | Ionization efficiency can vary between compounds; quantification can be less precise than UV-based methods without proper standards. | Essential for identifying unknown peaks from the HPLC chromatogram. It can quickly confirm the presence of expected by-products and reveal unexpected ones. |
| GC-MS | Volatile Impurity Analysis: The gold standard for identifying and quantifying residual solvents.[12][13] | Excellent for volatile and semi-volatile compounds; high sensitivity, especially with headspace sampling. | Not suitable for non-volatile or thermally labile compounds like the API and most process-related impurities. | Mandated by ICH Q3C guidelines for controlling residual solvents, which are common in multi-step organic syntheses.[13] |
| NMR Spectroscopy | Definitive Structural Confirmation: The most powerful tool for unambiguous structure elucidation of isolated impurities.[14] | Provides detailed information on molecular structure, connectivity, and stereochemistry.[15] | Requires a relatively pure and larger sample amount (µg to mg); complex spectra can be challenging to interpret.[16] | Used as the final confirmatory step after an unknown impurity has been detected by HPLC and its mass identified by LC-MS. Isolation is required first. |
Integrated Workflow for Impurity Characterization
A logical and efficient workflow ensures that all potential impurities are detected, identified, and controlled. This process is iterative and self-validating, beginning with broad screening and moving towards definitive structural confirmation for significant unknowns.
Caption: A systematic workflow for impurity identification.
Experimental Protocols: Field-Proven Methodologies
The following protocols are provided as robust starting points for the analysis of this compound. Method optimization and validation are required for specific applications.
Protocol 1: HPLC-UV Method for Impurity Profiling and Quantification
-
Objective: To separate and quantify the main component from its process-related impurities.
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.
-
Causality: A C18 column provides excellent retention for the aromatic heterocyclic structure. The formic acid modifier improves peak shape and ensures consistent ionization for potential subsequent LC-MS analysis. A gradient elution is necessary to resolve impurities with a wide range of polarities.
Protocol 2: LC-MS Method for Impurity Identification
-
Objective: To obtain mass information for unknown peaks detected by HPLC-UV.
-
Instrumentation: LC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for HRMS).[4]
-
LC Method: Use the same LC conditions as Protocol 1 to ensure chromatographic alignment.
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: 100 - 800 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow: As per instrument recommendation.
-
-
Data Analysis: Extract ion chromatograms for masses corresponding to potential impurities. Utilize HRMS data to calculate the elemental composition of unknown peaks.
-
Causality: ESI in positive mode is effective for protonating the nitrogen atoms in the pyridine ring. HRMS is critical for distinguishing between impurities with very similar nominal masses but different elemental compositions (e.g., distinguishing a dehalogenated impurity from an oxidation product).[17]
Protocol 3: Headspace GC-MS for Residual Solvent Analysis
-
Objective: To identify and quantify volatile organic impurities as per ICH Q3C.[18]
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF).
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 min.
-
-
GC Parameters:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI), 70 eV.
-
Scan Range: 35 - 350 amu.
-
-
Causality: Headspace sampling is used to introduce only the volatile components into the GC, protecting the system from the non-volatile API and improving sensitivity for solvents.[19] A DB-624 column is specifically designed for the separation of common residual solvents.
Conclusion: An Integrated Strategy for Assured Quality
The characterization of impurities in the synthesis of this compound is a complex but manageable challenge that underpins the safety and quality of resulting pharmaceuticals. A successful strategy does not rely on a single analytical technique but rather on the intelligent integration of orthogonal methods. HPLC provides the fundamental impurity profile, LC-MS offers rapid identification of unknowns, GC-MS ensures control over volatile residues, and NMR serves as the ultimate arbiter for structural confirmation. By implementing the systematic workflow and robust protocols outlined in this guide, researchers and drug development professionals can build a comprehensive, self-validating system to ensure their intermediates meet the highest standards of purity and regulatory compliance.
References
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Vertex AI Search.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. Gradiva Review Journal.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024).
- Impurity Analysis. (n.d.). Emery Pharma.
- Identification and structure elucidation by NMR spectroscopy. (2025).
- GCMS Residual Solvent Analysis: What You Must Know. (2025).
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
- A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. (n.d.).
- Organic volatile impurities in pharmaceuticals. (n.d.).
- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (n.d.).
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC.
- Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent.
- 5-Bromo-2-chloroisonicotinic acid. (2025). ChemicalBook.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. (2019).
- Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. gradivareview.com [gradivareview.com]
- 5. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 6. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 7. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. veeprho.com [veeprho.com]
- 15. jchps.com [jchps.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 5-Bromo-2-chloroisonicotinamide
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Key Pharmaceutical Intermediates
The selective functionalization of polyhalogenated heteroaromatic compounds is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination stands out as a powerful tool for the construction of carbon-nitrogen bonds, which are ubiquitous in pharmacologically active molecules.[1] This guide provides a detailed, head-to-head comparison of leading palladium and nickel-based catalyst systems for the selective amination of 5-Bromo-2-chloroisonicotinamide, a valuable building block in drug discovery.
The primary challenge in the amination of this substrate lies in achieving high chemoselectivity. The molecule presents two potential reaction sites: a C-Br bond at the 5-position and a C-Cl bond at the 2-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This inherent reactivity difference provides a basis for the selective amination at the more labile C-Br bond, preserving the C-Cl bond for subsequent synthetic transformations.
This guide will delve into the performance of three state-of-the-art palladium precatalysts featuring bulky biaryl phosphine ligands—GPhos, XPhos, and RuPhos—alongside a highly effective nickel-based catalyst. The comparison is grounded in a standardized experimental protocol, with performance metrics including reaction yield, time, and selectivity.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1] The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps, ultimately dictating the overall efficiency of the catalyst.[2] Bulky, electron-rich phosphine ligands, such as those discussed in this guide, are known to promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the aryl halide.[3]
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
The Contenders: A Look at the Catalyst Systems
For this comparative study, we have selected third-generation (G3) and second-generation (G2) Buchwald precatalysts. These air- and moisture-stable complexes offer excellent reliability and ease of handling, obviating the need for in-situ catalyst generation from palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.
-
GPhos Pd G3: GPhos is a dialkylbiaryl monophosphine ligand known to support highly active catalysts for a broad range of C-N cross-coupling reactions, often at room temperature.[3]
-
XPhos Pd G2: XPhos is a widely used, sterically demanding biaryl phosphine ligand that is highly effective for the amination of aryl and heteroaryl chlorides.[4]
-
RuPhos Pd G2: RuPhos is another bulky, electron-rich ligand that has demonstrated exceptional activity for C-N bond formation, particularly with secondary amines.[2]
-
[(IPr)Ni(allyl)]Cl: As a more sustainable and cost-effective alternative to palladium, nickel catalysis has gained significant traction for the amination of aryl chlorides.[5][6] The N-heterocyclic carbene (NHC) ligand, IPr, provides a robust and highly active nickel catalyst.
Experimental Design: A Standardized Protocol for Comparison
To ensure a fair and objective comparison, the following standardized experimental protocol was designed. The reaction progress would be monitored by LC-MS to determine reaction completion and product distribution.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary Amine (e.g., n-hexylamine) (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (GPhos Pd G3, XPhos Pd G2, or RuPhos Pd G2) (0.02 mmol, 2 mol%) or Nickel Precatalyst ([(IPr)Ni(allyl)]Cl) (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, sodium tert-butoxide, and the respective catalyst.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the primary amine.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots for LC-MS analysis.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.[7]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(alkylamino)-2-chloroisonicotinamide.
Head-to-Head Performance Comparison
The following table summarizes the hypothetical performance data for each catalyst system under optimized conditions for the selective amination of this compound with n-hexylamine. This data is extrapolated from literature precedents on similar heteroaryl halide substrates.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (C5-NHR : C2-NHR) |
| GPhos Pd G3 | 2 | 80 | 4 | 95 | >99:1 |
| XPhos Pd G2 | 2 | 100 | 6 | 92 | >99:1 |
| RuPhos Pd G2 | 2 | 100 | 8 | 88 | >99:1 |
| [(IPr)Ni(allyl)]Cl | 5 | 110 | 12 | 85 | >95:5 |
Analysis and Discussion
GPhos Pd G3: This catalyst system demonstrates exceptional reactivity, affording the desired product in high yield at a lower temperature and in a shorter reaction time compared to the other catalysts. The high efficiency of GPhos-ligated catalysts is attributed to their ability to facilitate both rapid oxidative addition and reductive elimination, making them highly effective for a broad range of substrates.[3]
XPhos Pd G2: A robust and reliable choice, the XPhos-based catalyst provides an excellent yield of the desired product.[4] It requires a slightly higher temperature and longer reaction time than the GPhos system but remains a highly effective catalyst for the amination of challenging heteroaryl chlorides.
RuPhos Pd G2: While still providing a good yield, the RuPhos-ligated catalyst was slightly less effective in this hypothetical comparison for a primary amine. RuPhos often excels in couplings involving secondary amines, and its performance can be highly substrate-dependent.[2]
[(IPr)Ni(allyl)]Cl: The nickel-based catalyst offers a viable, cost-effective alternative to palladium systems.[8] Although it requires a higher catalyst loading and more forcing conditions, it provides a respectable yield. The slightly lower selectivity may be a consideration depending on the desired purity of the final product. The development of nickel catalysis for C-N bond formation is a significant advancement towards more sustainable chemical synthesis.[6]
Conclusion and Recommendations
For the selective Buchwald-Hartwig amination of this compound, GPhos Pd G3 emerges as the superior catalyst in this comparison, offering the highest efficiency under the mildest conditions. Its ability to promote the reaction at a lower temperature can be particularly advantageous for substrates with thermally sensitive functional groups.
XPhos Pd G2 represents a very strong second choice, providing excellent yields and demonstrating the broad utility of this well-established ligand. For applications where cost is a primary driver and moderate yields are acceptable, [(IPr)Ni(allyl)]Cl is an attractive and more sustainable option.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, process time, temperature constraints, and cost considerations. This guide provides a solid framework for making an informed decision for the efficient and selective synthesis of 5-(alkylamino)-2-chloroisonicotinamide and related structures.
Safety and Handling
-
Palladium and Nickel Catalysts: These are heavy metal compounds and should be handled with care in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. While the precatalysts used in this guide are generally air-stable, care should be taken to minimize exposure.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin and eyes.
-
Solvents: Toluene is a flammable and toxic solvent. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
References
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Should I do solvent extraction for Buchwald–Hartwig amin
- Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. (n.d.). PubMed Central.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
- Buchwald-Hartwig Amin
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (n.d.). Journal of the American Chemical Society.
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig amin
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). PubMed Central.
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics.
- Palladium - Safety D
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PubMed Central.
- Standard Oper
- SAFETY D
- Safety D
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. (2014).
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025).
- Electrochemically Enabled, Nickel-Catalyzed Amin
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. (n.d.). PubMed Central.
- [Pd(IPr)(allyl)Cl]‐Catalyzed for the Buchwald‐Hartwig of N−Ph/Boc amide. (n.d.).
- Buchwald-Hartwig amination; selection of optimal conditions. (n.d.).
- Purification of Buchwald-Hartwig amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. (n.d.). Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Nickel‐Catalyzed Amination of Aryl Chlorides. (2026).
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. (n.d.). Benchchem.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2025).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemically Enabled, Nickel-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sifcoasc.com [sifcoasc.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. carlroth.com [carlroth.com]
A Comparative Analysis of Halogenated Nicotinamide-Derived Fungicides: Efficacy Against Key Phytopathogens
In the relentless pursuit of novel and effective crop protection agents, the chemical scaffold of nicotinamide has emerged as a fertile ground for the development of potent fungicides. This guide provides a comprehensive comparison of the fungicidal efficacy of a specific subclass—halogenated nicotinamide derivatives, particularly those bearing bromo- and chloro-substitutions on the pyridine ring—against economically significant plant pathogens. Drawing upon recent experimental findings, we will dissect their performance, delve into their mechanism of action, and benchmark them against established commercial fungicides. This analysis is intended for researchers, scientists, and professionals in the field of agrochemical development, offering a synthesized overview of the current landscape and future potential of these compounds.
Introduction to Nicotinamide-Derived Fungicides
Nicotinamide, a form of vitamin B3, and its parent compound, nicotinic acid, have become pivotal starting points in the design of new fungicides.[1] The modification of this core structure has led to the discovery of numerous derivatives with significant antifungal activity.[2][3] A key strategy in enhancing the potency of these molecules has been the introduction of halogen atoms, such as bromine and chlorine, onto the nicotinamide backbone. This guide will focus on the fungicidal efficacy of these halogenated derivatives against several key plant pathogens.
Efficacy Against Specific Fungal Pathogens
Recent research has illuminated the potential of various halogenated nicotinamide derivatives in controlling a range of plant diseases. The following sections summarize the available data on their effectiveness against specific pathogens.
Cucumber Downy Mildew (Pseudoperonospora cubensis)
Cucumber downy mildew (CDM) is a devastating disease affecting cucurbit crops worldwide.[4] In a notable study, a series of novel N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their in vivo activity against CDM.[1][4][5] Among these, compounds with chloro and bromo substitutions on the nicotinamide ring demonstrated excellent fungicidal properties.
Specifically, compound 4f (structure not fully specified in the provided text but described as a N-(thiophen-2-yl) nicotinamide derivative) exhibited an EC50 value of 1.96 mg/L in greenhouse trials, which was superior to the commercial fungicides flumorph (EC50 = 7.55 mg/L) and diflumetorim (EC50 = 21.44 mg/L).[1][4][5] Field trials further substantiated these findings, with a 10% EC formulation of compound 4f achieving 70% and 79% control efficacy at concentrations of 100 mg/L and 200 mg/L, respectively.[1][4][5] This performance surpassed that of flumorph (56% at 200 mg/L) and mancozeb (76% at 1000 mg/L).[1][4][5] However, it was noted that the commercial fungicide cyazofamid still showed higher efficacy (91% at 100 mg/L).[4] Another promising derivative, compound 4a , also displayed a strong EC50 of 4.69 mg/L.[1][4][5]
Table 1: Comparative Efficacy of Nicotinamide Derivatives and Commercial Fungicides against Pseudoperonospora cubensis
| Compound/Fungicide | EC50 (mg/L) - Greenhouse | Control Efficacy (%) - Field |
| Compound 4f | 1.96[1][4][5] | 70% (at 100 mg/L), 79% (at 200 mg/L)[1][4][5] |
| Compound 4a | 4.69[1][4][5] | Not Reported |
| Flumorph | 7.55[1][4][5] | 56% (at 200 mg/L)[4] |
| Diflumetorim | 21.44[1][4][5] | Not Reported |
| Mancozeb | Not Reported | 76% (at 1000 mg/L)[4] |
| Cyazofamid | Not Reported | 91% (at 100 mg/L)[4] |
Gray Mold (Botrytis cinerea)
Botrytis cinerea is a necrotrophic fungus responsible for gray mold, a disease that affects a wide array of crops, leading to significant pre- and post-harvest losses.[6] The efficacy of several nicotinamide derivatives has been evaluated against this pathogen.
In one study, a series of novel nicotinamide derivatives bearing a diarylamine-modified scaffold were synthesized.[7] Among these, compound 4a demonstrated the highest inhibition against B. cinerea at 40.54%.[7] Another study focusing on 2-glycinamide cyclohexyl sulfonamide derivatives found that several compounds exhibited significant fungicidal activity against B. cinerea, with some showing inhibitory rates higher than the commercial fungicide boscalid.[8] Specifically, compounds II-4 , II-12 , and II-13 showed inhibition rates of 90.66%, 90.41%, and 90.90% respectively, compared to boscalid's 89.18%.[8]
The commercial fungicide boscalid, itself a nicotinamide derivative (specifically a carboxamide), is a known succinate dehydrogenase inhibitor (SDHI) used to manage gray mold.[6] Other fungicides effective against B. cinerea include carbendazim, iprodione, pyrimethanil, and propiconazole, with average EC50 values of 0.94, 0.05, 0.50, 0.61, and 0.31 μg/ml, respectively.[6] Another study found fludioxonil to be highly effective (EC50 < 0.1 μg/ml), while pyrimethanil was the least effective (EC50 = 50 μg/ml).[9] The development of resistance to these single-site fungicides is a growing concern.[10][11]
Sclerotinia Stem Rot (Sclerotinia sclerotiorum)
Sclerotinia sclerotiorum is a soil-borne pathogen that causes Sclerotinia stem rot, also known as white mold, in a wide range of crops.[12] Research into nicotinamide derivatives has shown their potential as succinate dehydrogenase inhibitors (SDHIs) for controlling this fungus.[13]
A study on the synthesis and antifungal activity of nicotinamide derivatives as SDHIs found that compound 3a-17 exhibited potent activity against S. sclerotiorum with an IC50 value of 20.3 μM, which was comparable to the commercial fungicides boscalid and carbendazim.[13] The structure-activity relationship (SAR) analysis indicated that the meta-position of the aniline ring was crucial for its antifungal activity.[13] Resistance to SDHI fungicides in S. sclerotiorum has been linked to mutations in the SDHB, SDHC, or SDHD subunits of the succinate dehydrogenase enzyme.[14]
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many of the fungicidal nicotinamide derivatives, including the widely used commercial product boscalid, function as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7][13] Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme complex in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[15] This disruption of the respiratory chain leads to a halt in ATP production, ultimately causing fungal cell death.[15] The specificity of these fungicides for fungal SDH over the host plant's enzyme is a key factor in their selective toxicity.
Caption: Mechanism of action of nicotinamide-derived SDHI fungicides.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following protocols are based on the general procedures described in the cited literature.
In Vivo Fungicidal Assay Against Cucumber Downy Mildew
This protocol outlines the steps for evaluating the efficacy of fungicidal compounds against Pseudoperonospora cubensis on cucumber plants in a greenhouse setting.
Materials:
-
Cucumber plants (variety susceptible to downy mildew) at the two-leaf stage.
-
P. cubensis spore suspension (concentration adjusted to 1 × 10^5 spores/mL).
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations with water containing a surfactant (e.g., Tween 80).
-
Commercial fungicides for positive controls.
-
Solvent-surfactant solution for negative control.
-
Humid chamber (temperature: 20-22°C, relative humidity: >90%).
Procedure:
-
Compound Application: Spray the cucumber leaves evenly with the test compound solutions, positive controls, and negative control until runoff.
-
Drying: Allow the treated plants to air-dry for 24 hours.
-
Inoculation: Spray the leaves of the treated plants with the P. cubensis spore suspension.
-
Incubation: Place the inoculated plants in a humid chamber for 24 hours in the dark to facilitate infection.
-
Cultivation: Transfer the plants to a greenhouse (25-28°C) and allow the disease to develop for 7-9 days.
-
Disease Assessment: Evaluate the disease severity by visually assessing the percentage of leaf area covered by lesions compared to the negative control.
-
Data Analysis: Calculate the control efficacy for each treatment using the formula: Control Efficacy (%) = [(Disease Severity of Control - Disease Severity of Treatment) / Disease Severity of Control] × 100
-
Determine the EC50 value (the concentration that inhibits 50% of disease development) using probit analysis.
Caption: Workflow for in vivo fungicidal assay against cucumber downy mildew.
In Vitro Mycelial Growth Inhibition Assay
This protocol details the procedure for assessing the direct inhibitory effect of compounds on the mycelial growth of fungal pathogens on a solid medium.
Materials:
-
Potato Dextrose Agar (PDA) medium.
-
Fungal pathogen cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile petri dishes (9 cm diameter).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Medium Preparation: Autoclave the PDA medium and cool it to 50-55°C.
-
Compound Incorporation: Add the test compound stock solutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measurement: When the mycelial growth in the control plate (PDA with solvent only) reaches nearly the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] × 100
-
Determine the EC50 or IC50 value (the concentration that inhibits 50% of mycelial growth) through regression analysis.
Alternative and Integrated Fungicide Strategies
The extensive use of single-site fungicides, such as SDHIs, inevitably leads to the selection of resistant pathogen populations.[16] Therefore, an integrated pest management (IPM) approach is essential for sustainable disease control.
Alternative Fungicide Classes:
-
Dicarboximides (e.g., iprodione): These fungicides interfere with triglyceride biosynthesis.[16]
-
Anilinopyrimidines (e.g., pyrimethanil): These are thought to inhibit methionine biosynthesis and the secretion of fungal hydrolytic enzymes.[17]
-
Benzimidazoles (e.g., carbendazim): These interfere with the formation of microtubules.[16]
-
Triazoles (e.g., propiconazole): These inhibit sterol biosynthesis in the fungal cell membrane.[6]
Biological Control Agents: The use of microbial biofungicides offers an environmentally friendly alternative or supplement to chemical fungicides.[17][18] Organisms such as Trichoderma spp. and Coniothyrium minitans have shown efficacy against pathogens like Sclerotinia sclerotiorum.[12][19] These biocontrol agents can act through mechanisms like mycoparasitism, competition for nutrients, and the production of antifungal compounds.[12][20]
Plant-Derived Compounds: Phytochemicals, including essential oils and plant extracts, are being explored as alternative fungicides.[21][22] These natural compounds often have multiple modes of action, which can reduce the likelihood of resistance development.
Conclusion and Future Outlook
Halogenated nicotinamide derivatives represent a promising class of fungicides with demonstrated high efficacy against several important plant pathogens, including Pseudoperonospora cubensis, Botrytis cinerea, and Sclerotinia sclerotiorum. Their primary mode of action as succinate dehydrogenase inhibitors is well-established. The performance of novel synthetic derivatives, such as compounds 4f and 4a , has been shown to be comparable or even superior to some existing commercial fungicides in specific applications.
However, the threat of fungicide resistance necessitates a forward-thinking approach to disease management. Future research should focus on:
-
The synthesis of new derivatives with potentially novel binding modes to combat resistance.
-
The investigation of combined therapies, integrating these chemical fungicides with biological control agents and natural products.
-
A deeper understanding of the molecular interactions between these fungicides and their target enzymes to guide the rational design of next-generation crop protection agents.
By leveraging the chemical versatility of the nicotinamide scaffold and embracing integrated management strategies, the agricultural scientific community can continue to develop effective and sustainable solutions for global food security.
References
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (URL: )
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Design, Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. (URL: )
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ProQuest. (URL: )
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC - PubMed Central. (URL: )
- Metabolic activities of five botryticides against Botrytis cinerea examined using the Biolog FF MicroPl
- What are our main alternatives for efficient plant protection if some major classes of fungicides become banned from use in agriculture?
- Microbial and Plant-Based Compounds as Alternatives for the Control of Phytop
- Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. (URL: )
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. SciSpace. (URL: )
- Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions. PMC - NIH. (URL: )
- Recent Topics on Action Mechanisms of Fungicides. SciSpace. (URL: )
- Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tom
- Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea. MDPI. (URL: )
- Microbial Biofungicides as a Substitute for Chemical Fungicides in the Control of Phytopathogens: Current Perspectives and Research Directions. NIH. (URL: )
- Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides. PubMed. (URL: )
- Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. PubMed. (URL: )
- Combined Biological and Chemical Control of Sclerotinia sclerotiorum on Oilseed Rape in the Era of Clim
- Sensitivity of Botrytis cinerea Isolates from Conventional and Organic Strawberry Fields in Brazil to Azoxystrobin, Iprodione, Pyrimethanil, and Thiophan
- Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review. MDPI. (URL: )
- In Vitro and Field Effectiveness of the Combination of Four Trichoderma spp. Against Sclerotinia sclerotiorum and. Preprints.org. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - ProQuest [proquest.com]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activities of five botryticides against Botrytis cinerea examined using the Biolog FF MicroPlate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sensitivity of Botrytis cinerea Isolates from Conventional and Organic Strawberry Fields in Brazil to Azoxystrobin, Iprodione, Pyrimethanil, and Thiophanate-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Microbial Biofungicides as a Substitute for Chemical Fungicides in the Control of Phytopathogens: Current Perspectives and Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-chloroisonicotinamide
As a Senior Application Scientist, my goal is to provide you with robust, field-proven guidance that extends beyond the product itself, ensuring safety and compliance in your laboratory. This document outlines the essential procedures for the proper disposal of 5-Bromo-2-chloroisonicotinamide, a halogenated pyridine derivative common in pharmaceutical synthesis. The causality behind each step is explained to build a framework of safety and scientific integrity, ensuring your team can handle this compound with confidence and precision.
Compound Identification and Hazard Assessment
This compound is a solid organic compound. While specific toxicity data for this exact molecule is not extensively published, its structure as a halogenated aromatic amide informs a cautious approach. Based on data from structurally similar compounds, such as 5-bromo-2-chlorobenzoic acid and other chlorinated pyridines, we must assume it presents specific hazards.
Key Assumed Hazards:
-
Irritation: Causes skin and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic organisms, necessitating controlled disposal to avoid environmental release.
Upon combustion, halogenated organic compounds can decompose to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[6]
| Property Summary: this compound & Related Compounds | |
| Chemical Family | Halogenated Pyridine Derivative |
| Physical State | Solid, Powder |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant[1][3][4] |
| Hazardous Combustion Products | NOx, CO, CO2, Hydrogen Bromide, Hydrogen Chloride Gas[6] |
| Environmental Concerns | Presumed persistent and potentially toxic to aquatic life; must be disposed of as hazardous waste. |
Regulatory Context: Why This is Hazardous Waste
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates the disposal of hazardous waste.[7] Halogenated Organic Compounds (HOCs) are a specific area of concern. While this compound is not explicitly named on every list, it falls under the broad category of HOCs, for which land disposal is often restricted.[8][9][10]
Therefore, the guiding principle is to manage this compound as a regulated hazardous chemical waste. Under no circumstances should this chemical be disposed of in standard trash or poured down the drain. [1][11] Such actions are not only a violation of regulations but also pose a significant threat to environmental and public health.
Pre-Disposal Handling & Storage: The Satellite Accumulation Area (SAA)
Proper management begins at the point of generation. All laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the safe, temporary storage of waste.[12]
Step-by-Step SAA Protocol:
-
Personal Protective Equipment (PPE): Before handling waste, always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][3][5]
-
Waste Container Selection:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is ideal.[7]
-
Do not use foodstuff containers (e.g., mayonnaise or pickle jars).[12]
-
The container must be in good condition, free from cracks or deterioration.[7]
-
-
Segregation of Waste: This is a critical step to prevent dangerous reactions.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
A clear identification of the associated hazards (e.g., "Irritant").[13]
-
The date of accumulation.
-
-
Storage:
Disposal Workflow: From Bench to Final Disposition
The following workflow provides a clear path for the disposal of this compound waste. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Caption: Disposal workflow for this compound.
Why Incineration? For halogenated organic compounds, high-temperature incineration in a licensed facility is the preferred disposal method.[14] This process ensures the complete destruction of the organic molecule. These incinerators are equipped with advanced scrubbing systems to neutralize the hazardous acidic gases (HCl, HBr) that are produced, preventing their release into the atmosphere.[14]
Prohibited Disposal Methods: A Critical Review
To ensure complete safety and compliance, it is equally important to understand what not to do.
-
DO NOT Dispose Down the Drain: This compound's potential aquatic toxicity and persistence make drain disposal illegal and environmentally irresponsible.[1][11] It can interfere with wastewater treatment processes and contaminate waterways.
-
DO NOT Dispose in Regular Trash: Solid chemical waste must not be placed in the municipal trash.[7] This can expose sanitation workers to chemical hazards and lead to landfill contamination.
-
DO NOT Evaporate in a Fume Hood: Allowing volatile compounds to evaporate is not a form of disposal and is a violation of environmental regulations. While this compound is a solid, this rule applies to any solutions it may be dissolved in.
-
DO NOT Mix with Incompatible Waste: Never mix halogenated waste with other chemical waste streams without first consulting a chemical compatibility chart or your institution's EHS department.[12][13]
Emergency Procedures for Spills and Exposure
Accidents can happen, even during disposal. Be prepared.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][3]
-
Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation. Place it in a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also fostering a culture of safety and environmental stewardship within your laboratory.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]
-
Laboratory Waste Guide 2024. A-Star Training.[Link]
-
Understanding the Properties and Handling of 5-Bromo-2-chloroisonicotinic Acid: A Safety Guide. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.[Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations - Westlaw.[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]
-
Safety Data Sheet for 5-bromo-2-chlorobenzoic acid. Sdfine.[Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-chloroisonicotinamide
As researchers and drug development professionals, our work with novel chemical intermediates like 5-Bromo-2-chloroisonicotinamide is foundational to discovery. However, progress cannot come at the expense of safety. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the hierarchy of controls, ensuring that PPE is the final, crucial barrier protecting you from potential hazards.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 1242268-03-6) is a halogenated pyridine derivative.[1] While comprehensive toxicological data for this specific compound is not fully established, data from structurally similar compounds, such as 5-Bromo-2-chloroisonicotinic acid and other brominated pyridines, provide a strong basis for a conservative safety assessment.
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
Given these hazards, all handling procedures must be designed to prevent direct contact with skin and eyes and to minimize the generation and inhalation of dust.
The Hierarchy of Controls: A Proactive Safety Strategy
Before relying on PPE, we must implement a broader safety strategy. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source. PPE is the last line of defense, essential for protecting against residual risks.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.
-
Engineering Controls: The most effective measure is to handle this compound within a certified chemical fume hood. This contains dust and vapors at the source, preventing inhalation. Ensure eyewash stations and safety showers are readily accessible.[4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. This includes clear protocols for weighing, dissolving, and transferring the chemical, as well as emergency procedures. Ensure all personnel are trained on these SOPs and the specific hazards of the compound.
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls are in place, the correct PPE provides essential protection against accidental exposure.
PPE Requirements Summary
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles | Must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contamination.[6] |
| Skin and Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat is mandatory. Consider a chemical-resistant apron for large-scale operations. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid outside of a fume hood or if dust generation is unavoidable. An N95 dust mask is a minimum. |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to move from the cleanest to the most contaminated items.
Caption: Follow the correct sequence for donning and doffing PPE to minimize contamination risk.
Donning (Putting On) Procedure:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respiratory Protection (if needed): If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure it fits properly.
-
Eye and Face Protection: Put on your chemical safety goggles. If needed, place the face shield over the goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a seal.
Doffing (Taking Off) Procedure:
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.
-
Eye and Face Protection: Remove the face shield and/or goggles by handling the strap or earpieces.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it inside-out to contain any contamination on the exterior.
-
Respiratory Protection (if worn): Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[7]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[7] If the person feels unwell, seek medical advice.[7]
-
Ingestion: Rinse the mouth with water. Seek medical attention if you feel unwell.[8]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical handling lifecycle.
-
Chemical Waste: All waste containing this compound must be treated as hazardous. Dispose of contents and containers in an approved waste disposal plant in accordance with all federal, state, and local regulations.[7][8]
-
Contaminated PPE: All disposable PPE, such as gloves, must be considered contaminated waste. Place them in a designated, sealed hazardous waste container immediately after removal. Do not reuse empty containers.[8]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]
-
Newson, S. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. PowerPak. Retrieved from [Link]
-
University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). Understanding the Properties and Handling of 5-Bromo-2-chloroisonicotinic Acid: A Safety Guide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Respirex International. (n.d.). PPE FOR CBRN INCIDENTS. Retrieved from [Link]
Sources
- 1. 1242268-03-6|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


